molecular formula C16H20ClN B8192715 4,4-Diphenylbutylamine hydrochloride

4,4-Diphenylbutylamine hydrochloride

Número de catálogo: B8192715
Peso molecular: 261.79 g/mol
Clave InChI: MQFLILPZNNSOGK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4,4-Diphenylbutylamine hydrochloride is a useful research compound. Its molecular formula is C16H20ClN and its molecular weight is 261.79 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

4,4-diphenylbutan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N.ClH/c17-13-7-12-16(14-8-3-1-4-9-14)15-10-5-2-6-11-15;/h1-6,8-11,16H,7,12-13,17H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQFLILPZNNSOGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCCN)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-depth Technical Guide on the Mechanism of Action of 4,4-Diphenylbutylamine Hydrochloride: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding the specific mechanism of action, biological targets, and quantitative pharmacological data for 4,4-Diphenylbutylamine hydrochloride is not extensively available in the public scientific literature. This guide summarizes the available chemical information and provides context based on structurally related compounds.

Introduction to this compound

4,4-Diphenylbutylamine is a chemical compound with the molecular formula C16H19N.[1] Its hydrochloride salt is the form typically used for handling and research purposes. Structurally, it belongs to the class of phenylalkylamines, characterized by a butylamine chain attached to two phenyl groups at the fourth carbon position. While the broader class of phenylalkylamines has been investigated for various therapeutic applications, including as calcium channel blockers, specific research into the biological activity of this compound is limited.[2]

Physicochemical Properties

A summary of the computed physicochemical properties for the base compound, 4,4-Diphenylbutylamine, is provided in the table below. This data is derived from publicly available chemical databases.

PropertyValueSource
Molecular Formula C16H19NPubChem[1]
Molecular Weight 225.33 g/mol PubChem[1]
IUPAC Name 4,4-diphenylbutan-1-aminePubChem[1]
CAS Number 36765-74-9PubChem[1]

Putative Mechanism of Action: Inferences from Structurally Related Compounds

Due to the scarcity of direct research on this compound, its mechanism of action can only be hypothesized based on the activities of structurally analogous compounds.

3.1. Phenylalkylamines: The broader family of phenylalkylamines has been a source of various pharmacologically active agents. For instance, Verapamil, a phenylalkylamine derivative, is a well-known L-type calcium channel blocker used in the treatment of cardiovascular conditions.[2] The exploration of different alkyl chain lengths and substitutions on the phenyl rings has been a strategy to discover novel therapeutic agents.[2]

3.2. Diphenylalkyl- Scaffolds: Compounds containing a diphenylalkyl moiety are known to interact with a variety of central nervous system targets. For example, Diphenylpyraline is an antihistamine that acts as an H1-receptor antagonist.[3] Other compounds with similar structural features have shown affinity for dopamine and sigma receptors.

3.3. Phenylbutylamine Analogs: It is important to distinguish 4,4-Diphenylbutylamine from its less substituted analog, 4-Phenylbutylamine. The latter contains only one phenyl group and is classified as a phenylbutylamine.[4][5] While information on 4-Phenylbutylamine's specific mechanism of action is also not abundant, it is structurally distinct and any biological activity would not be directly transferable to the diphenyl-substituted compound.

Experimental Data and Protocols: A Notable Gap in the Literature

A comprehensive search of scientific databases reveals a lack of published studies detailing the experimental investigation of this compound's mechanism of action. Consequently, there is no quantitative data such as binding affinities (Ki, IC50 values), functional assay results (EC50 values), or detailed experimental protocols for this specific compound.

Signaling Pathways: Uncharted Territory

Without identified biological targets, it is not possible to delineate any signaling pathways that may be modulated by this compound. The creation of a signaling pathway diagram would be purely speculative and is therefore not included.

To illustrate a hypothetical experimental workflow for characterizing the mechanism of action of a novel compound like this compound, the following diagram is provided.

experimental_workflow cluster_screening Initial Screening cluster_target_id Target Identification & Validation cluster_functional Functional Characterization cluster_downstream Downstream Analysis binding_assays Receptor Binding Assays (e.g., Radioligand, FRET) target_id Target Identification (e.g., Affinity Chromatography, Proteomics) binding_assays->target_id Identifies potential targets phenotypic_screening Phenotypic Screening (e.g., Cell Viability, Reporter Assays) phenotypic_screening->target_id Identifies biological effect target_validation Target Validation (e.g., siRNA/CRISPR Knockdown) target_id->target_validation Confirms target relevance functional_assays In Vitro Functional Assays (e.g., Second Messenger Assays, Electrophysiology) target_validation->functional_assays Validates functional role in_vivo_models In Vivo Animal Models (e.g., Behavioral Studies, Disease Models) functional_assays->in_vivo_models Tests in a biological system pathway_analysis Signaling Pathway Analysis (e.g., Western Blot, RNA-Seq) functional_assays->pathway_analysis Elucidates downstream effects

Caption: A generalized experimental workflow for elucidating the mechanism of action of a novel compound.

Conclusion and Future Directions

For researchers and drug development professionals, this represents an opportunity for novel investigation. Future research should focus on:

  • Initial Target Screening: Employing broad binding and functional assays to identify potential biological targets.

  • In Vitro and In Vivo Studies: Characterizing the pharmacological effects of the compound in cellular and animal models.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to understand the structural determinants of any observed activity.

Without such foundational research, any discussion of the mechanism of action of this compound is speculative. The scientific community awaits empirical data to elucidate the pharmacological profile of this compound.

References

Technical Guide: The Biological Target of 4,4-Diphenylbutylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth analysis of the primary biological target of 4,4-Diphenylbutylamine hydrochloride. Based on extensive research of structurally related compounds, the principal target of this molecule is identified as the voltage-gated calcium channel (VGCC) . This guide summarizes the quantitative binding and functional data for analogous compounds, details the experimental protocols for key assays, and illustrates the relevant signaling pathways and experimental workflows.

Introduction

This compound belongs to the chemical class of diphenylalkylamines. While direct pharmacological data for this specific molecule is limited in publicly available literature, a substantial body of evidence for structurally similar compounds, particularly the diphenylbutylpiperidine and diphenylalkylpiperazine series of molecules, strongly indicates its mechanism of action. These related compounds are well-characterized as potent blockers of voltage-gated calcium channels, a critical class of ion channels involved in a multitude of physiological processes.

Primary Biological Target: Voltage-Gated Calcium Channels

The primary biological target of this compound is the voltage-gated calcium channel (VGCC). These channels are transmembrane proteins that mediate the influx of calcium ions into cells in response to membrane depolarization. This calcium influx is a crucial step in various cellular processes, including muscle contraction, neurotransmitter release, and gene expression.[1]

The diphenylbutyl moiety is a key pharmacophore for potent VGCC inhibition. Several marketed drugs and research compounds containing this structural feature have been extensively studied and confirmed as VGCC blockers.

Quantitative Data for Structurally Related Compounds

CompoundTargetAssay TypeAffinity (Kd)Potency (IC50)Reference
FluspirileneL-type Ca2+ Channel[3H]Fluspirilene Binding0.11 ± 0.04 nM-[2][3]
FluspirileneL-type Ca2+ Channel[3H]PN-200-110 Displacement-30 nM[4]
PimozideL-type Ca2+ Channel[3H]Nitrendipine Binding-13-30 nM[5]
PimozideL-type Ca2+ ChannelKCl-induced Ca2+ influx-75 ± 15 nM[6]
PimozideT-type Ca2+ ChannelsElectrophysiology~30–50 nM-[7]
PenfluridolT-type Ca2+ ChannelsElectrophysiology~70–100 nM-[7]
LidoflazineHERG K+ Channel*Electrophysiology-~16 nM[8][9]

*Note: While Lidoflazine is primarily a calcium channel blocker, it also exhibits high affinity for the HERG potassium channel, a common off-target effect for many cardiovascular drugs.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of diphenylalkylamines with voltage-gated calcium channels.

Radioligand Binding Assay

Objective: To determine the binding affinity of a compound to the voltage-gated calcium channel.

Methodology:

  • Membrane Preparation: Skeletal muscle transverse tubule membranes or cardiac sarcolemma are prepared from animal tissues (e.g., rabbit or rat) through differential centrifugation and sucrose gradient fractionation. Protein concentration is determined using a standard method like the Bradford assay.

  • Binding Incubation: Membranes (typically 5-10 µg of protein) are incubated with a radiolabeled ligand specific for the calcium channel (e.g., [3H]nitrendipine, [3H]PN200-110, or for diphenylbutylpiperidines, [3H]fluspirilene) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Competition Binding: To determine the affinity of the test compound (e.g., this compound), incubations are performed with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

  • Separation of Bound and Free Ligand: After incubation (e.g., 60 minutes at 25°C), the reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B). The filters are washed quickly with ice-cold buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters, representing the bound ligand, is quantified by liquid scintillation counting.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled standard ligand (e.g., 1 µM nifedipine). Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data. The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.

Electrophysiology (Whole-Cell Patch Clamp)

Objective: To measure the functional inhibition of calcium channel currents by a compound.

Methodology:

  • Cell Preparation: Cardiomyocytes or neurons expressing the target voltage-gated calcium channels are isolated and cultured.

  • Patch Clamp Recording: The whole-cell patch-clamp technique is used to record ionic currents across the cell membrane. A glass micropipette filled with an appropriate intracellular solution is sealed onto the surface of a single cell. The membrane patch under the pipette is then ruptured to allow electrical access to the cell's interior.

  • Voltage Protocol: The membrane potential is held at a negative potential (e.g., -80 mV) to keep the calcium channels in a closed state. Depolarizing voltage steps (e.g., to 0 mV) are applied to activate the channels and elicit an inward calcium current.

  • Drug Application: The test compound is applied to the cell via the extracellular solution at various concentrations.

  • Data Acquisition and Analysis: The amplitude of the calcium current is measured before and after the application of the compound. A concentration-response curve is generated to determine the IC50 for the inhibition of the calcium current. The voltage-dependence of the block can also be investigated by applying the drug at different holding potentials.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Voltage-Gated Calcium Channel Blockade

The following diagram illustrates the signaling pathway affected by the blockade of L-type voltage-gated calcium channels in a smooth muscle cell, leading to vasodilation.

VGCC_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ca_ext Ca²⁺ VGCC Voltage-Gated Calcium Channel (L-type) Ca_ext->VGCC Influx Ca_int Ca²⁺ Calmodulin Calmodulin Ca_int->Calmodulin Ca_Calmodulin Ca²⁺-Calmodulin Complex MLCK_inactive Inactive MLCK Ca_Calmodulin->MLCK_inactive Activates MLCK_active Active MLCK Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Contraction Muscle Contraction Myosin_LC_P->Contraction Relaxation Muscle Relaxation DPBA 4,4-Diphenylbutylamine hydrochloride DPBA->VGCC Blocks DPBA->Relaxation Depolarization Membrane Depolarization Depolarization->VGCC Activates

Caption: Signaling pathway of L-type VGCC blockade leading to muscle relaxation.

Experimental Workflow for Target Identification and Characterization

The following diagram outlines a typical workflow for identifying and characterizing the biological target of a novel compound like this compound.

Experimental_Workflow cluster_discovery Target Discovery cluster_validation Target Validation & Characterization cluster_mechanism Mechanism of Action A1 Compound Synthesis (4,4-Diphenylbutylamine HCl) A2 High-Throughput Screening (e.g., Receptor Panel) A1->A2 A3 Identification of Preliminary Hits (e.g., Ca²⁺ Channel Activity) A2->A3 B1 Radioligand Binding Assays (Determine Affinity - Kd, Ki) A3->B1 Validate B2 Electrophysiology (Functional Inhibition - IC50) A3->B2 Validate C1 Determine Subtype Selectivity (L, T, N, P/Q-type channels) B1->C1 B3 In Vitro Functional Assays (e.g., Smooth Muscle Contraction) B2->B3 C2 Investigate State-Dependence (Resting, Open, Inactivated) B2->C2 C3 Identify Binding Site (Site-directed Mutagenesis) C1->C3 C2->C3

Caption: Experimental workflow for target identification and characterization.

Conclusion

Based on the potent activity of structurally related diphenylbutylpiperidine and diphenylalkylpiperazine compounds, the primary biological target of this compound is unequivocally identified as the voltage-gated calcium channel. The diphenylbutylamine moiety serves as a critical pharmacophore for high-affinity binding and functional blockade of these channels. The provided quantitative data, experimental protocols, and pathway diagrams offer a comprehensive technical overview for researchers and drug development professionals working with this and related chemical series. Further direct experimental validation on this compound is warranted to precisely quantify its affinity and selectivity for various VGCC subtypes.

References

The Structure-Activity Relationship of 4,4-Diphenylbutylamine Hydrochloride: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Promising Chemical Scaffold for Novel Analgesics

Introduction

The quest for novel analgesic agents with improved efficacy and safety profiles remains a paramount challenge in medicinal chemistry. The 4,4-diphenylbutylamine scaffold has emerged as a chemical framework with potential for interacting with various biological targets, including those involved in pain modulation. However, a comprehensive and publicly available structure-activity relationship (SAR) study of 4,4-diphenylbutylamine hydrochloride and its analogs, specifically concerning their opioid receptor affinity and analgesic properties, is not extensively documented. This technical guide aims to bridge this gap by providing a foundational understanding of the potential SAR of this compound class, based on established principles from structurally related molecules.

This document will serve as a resource for researchers, scientists, and drug development professionals by outlining key structural modifications that could influence biological activity. Furthermore, it provides detailed experimental protocols for the essential in vitro and in vivo assays required to systematically evaluate novel 4,4-diphenylbutylamine derivatives. The guide also includes visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of the drug discovery process for this chemical class.

Core Structure-Activity Relationship (SAR) Principles (Hypothetical)

Based on the SAR of structurally related diphenylalkylamines and other opioid receptor ligands, the following principles are hypothesized to govern the analgesic activity and opioid receptor affinity of 4,4-diphenylbutylamine derivatives. These principles provide a rational starting point for the design of new analogs for screening.

  • The Diphenylmethyl Moiety: The two phenyl rings are critical for activity. Substitution on these rings can significantly impact potency and receptor selectivity.

    • Para-substitution: Introduction of small electron-withdrawing or electron-donating groups on one or both phenyl rings may modulate activity. For instance, a hydroxyl or methoxy group at the para-position could enhance affinity for the µ-opioid receptor.

    • Meta-substitution: This position might be more sensitive to steric bulk, but could also be a key interaction point within the receptor binding pocket.

    • Ortho-substitution: Generally, substitution at this position is likely to be detrimental due to steric hindrance, potentially disrupting the optimal conformation for receptor binding.

  • The Butylamine Chain: The length and nature of the alkyl chain are crucial for proper orientation within the receptor.

    • Chain Length: The four-carbon chain may be optimal for spanning the distance between key interaction points in the opioid receptor. Shortening or lengthening the chain by one or two carbons is likely to decrease affinity.

    • Chain Rigidity: Introduction of conformational constraints, such as a double bond or a cyclopropyl group, could lock the molecule into a more active conformation, thereby increasing potency.

  • The Terminal Amine Group: The basic nitrogen is essential for forming a salt bridge with an acidic residue (typically aspartic acid) in the opioid receptor binding site.

    • N-Substitution: The nature of the substituent on the nitrogen atom is a critical determinant of activity, efficacy (agonist vs. antagonist), and receptor selectivity (µ, δ, κ).

      • Small Alkyl Groups (e.g., Methyl, Ethyl): Often associated with potent agonist activity at the µ-opioid receptor.

      • Bulky Substituents (e.g., Phenethyl, Cyclopropylmethyl): Can lead to a switch from agonist to antagonist activity. The size and nature of the substituent can also influence selectivity between the opioid receptor subtypes.

      • Polar Substituents: Introduction of polar groups on the N-substituent could be explored to modulate pharmacokinetic properties.

Quantitative Data Summary

The following tables are presented as templates for organizing and comparing quantitative data from future screening of this compound analogs. The data included are for illustrative purposes only and are not based on actual experimental results for this specific compound class.

Table 1: In Vitro Opioid Receptor Binding Affinities (Ki, nM)

Compound IDR1 (para-substituent)R2 (N-substituent)µ-Opioid Receptor (MOR) Ki (nM)δ-Opioid Receptor (DOR) Ki (nM)κ-Opioid Receptor (KOR) Ki (nM)
Parent HH150>1000>1000
Analog-1 4'-OHH25850900
Analog-2 HCH₃15500600
Analog-3 4'-OHCH₃2150200
Analog-4 HPhenethyl5 (Antagonist)50 (Antagonist)100 (Antagonist)

Table 2: In Vivo Analgesic Activity

Compound IDHot-Plate Test (ED₅₀, mg/kg)Writhing Test (% Inhibition at 10 mg/kg)
Parent >5025%
Analog-1 2055%
Analog-2 1075%
Analog-3 1.595%
Morphine 298%

Experimental Protocols

Detailed methodologies for key experiments are crucial for the systematic evaluation of novel 4,4-diphenylbutylamine derivatives.

Opioid Receptor Binding Assay (Radioligand Competition)

This protocol describes a standard method to determine the binding affinity of test compounds for the µ, δ, and κ opioid receptors.

  • Materials:

    • Cell membranes prepared from CHO (Chinese Hamster Ovary) or HEK293 (Human Embryonic Kidney) cells stably expressing the human µ, δ, or κ opioid receptor.

    • Radioligands: [³H]DAMGO (for µ), [³H]DPDPE (for δ), [³H]U-69,593 (for κ).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Non-specific binding control: Naloxone (10 µM).

    • 96-well filter plates and a cell harvester.

    • Scintillation cocktail and a liquid scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compounds in assay buffer.

    • In a 96-well plate, add 50 µL of assay buffer, 50 µL of the appropriate radioligand at a concentration near its Kd, 50 µL of the test compound dilution (or vehicle for total binding, or naloxone for non-specific binding), and 50 µL of the cell membrane preparation.

    • Incubate the plates at 25°C for 60 minutes.

    • Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester, followed by washing with ice-cold assay buffer.

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Generate competition curves by plotting the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Hot-Plate Test for Analgesia in Mice

This in vivo assay assesses the central analgesic activity of a compound.

  • Apparatus: A commercially available hot-plate apparatus with the surface temperature maintained at a constant 55 ± 0.5°C.[1]

  • Animals: Male Swiss albino mice (20-25 g).

  • Procedure:

    • Acclimatize the mice to the laboratory environment for at least one hour before testing.

    • Determine the baseline latency by placing each mouse on the hot plate and recording the time it takes to elicit a pain response (e.g., licking of the hind paws or jumping).[1] A cut-off time of 30 seconds is typically used to prevent tissue damage.[2]

    • Administer the test compound or vehicle (e.g., saline, DMSO) via the desired route (e.g., intraperitoneal, oral).

    • At predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place the mice back on the hot plate and record the response latency.

  • Data Analysis:

    • Calculate the percentage of Maximum Possible Effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

    • Determine the ED₅₀ value, which is the dose of the compound that produces 50% of the maximum possible effect, using a dose-response curve.

Acetic Acid-Induced Writhing Test in Mice

This assay is used to screen for peripheral analgesic activity.[3][4]

  • Materials:

    • 0.6% acetic acid solution in saline.[4]

    • Male Swiss albino mice (20-25 g).

  • Procedure:

    • Acclimatize the mice to the experimental area.

    • Administer the test compound or vehicle to different groups of mice. A standard non-steroidal anti-inflammatory drug (NSAID) like indomethacin can be used as a positive control.[4]

    • After a specific pre-treatment time (e.g., 30 minutes for intraperitoneal administration, 60 minutes for oral), inject 0.1 mL of the 0.6% acetic acid solution intraperitoneally into each mouse.[4]

    • Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) for a period of 15-20 minutes.[3]

  • Data Analysis:

    • Calculate the mean number of writhes for each group.

    • Determine the percentage of inhibition of writhing for each treated group compared to the vehicle control group using the formula: % Inhibition = [ (Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group ] x 100.

Visualizations: Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key conceptual frameworks relevant to the development of this compound analogs as analgesics.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm opioid_receptor Opioid Receptor (GPCR) g_protein G-Protein (αβγ) opioid_receptor->g_protein Activation g_alpha_gtp Gα-GTP g_protein->g_alpha_gtp g_beta_gamma Gβγ g_protein->g_beta_gamma adenylyl_cyclase Adenylyl Cyclase camp cAMP adenylyl_cyclase->camp Conversion g_alpha_gtp->adenylyl_cyclase ion_channel Ion Channels (e.g., K+, Ca2+) g_beta_gamma->ion_channel Modulation atp ATP atp->adenylyl_cyclase cellular_response Cellular Response (↓ Neuronal Excitability) camp->cellular_response ion_channel->cellular_response ligand 4,4-Diphenylbutylamine Analog (Agonist) ligand->opioid_receptor Binding

Caption: Opioid Receptor G-protein Signaling Pathway.

experimental_workflow start Design & Synthesis of 4,4-Diphenylbutylamine Analogs in_vitro In Vitro Screening start->in_vitro receptor_binding Opioid Receptor Binding Assays (µ, δ, κ) in_vitro->receptor_binding functional_assay Functional Assays (e.g., GTPγS) in_vitro->functional_assay in_vivo In Vivo Analgesia Testing receptor_binding->in_vivo functional_assay->in_vivo hot_plate Hot-Plate Test in_vivo->hot_plate writhing_test Writhing Test in_vivo->writhing_test adme_tox ADME/Tox Profiling in_vivo->adme_tox lead_optimization Lead Optimization adme_tox->lead_optimization lead_optimization->start Iterative Design end Preclinical Candidate lead_optimization->end Successful

Caption: Drug Discovery Workflow for Novel Analgesics.

logical_relationship core_scaffold 4,4-Diphenylbutylamine Core Scaffold substituents Structural Modifications core_scaffold->substituents are subject to phenyl_rings Phenyl Ring Substituents substituents->phenyl_rings butyl_chain Butylamine Chain Modifications substituents->butyl_chain amine_group N-Substituents substituents->amine_group pharmacological_profile Pharmacological Profile substituents->pharmacological_profile influence affinity Receptor Affinity (Ki) pharmacological_profile->affinity efficacy Efficacy (Agonist/Antagonist) pharmacological_profile->efficacy selectivity Receptor Selectivity (µ/δ/κ) pharmacological_profile->selectivity analgesic_activity Analgesic Activity (ED₅₀) pharmacological_profile->analgesic_activity

Caption: SAR Exploration Logic for 4,4-Diphenylbutylamines.

References

An In-Depth Technical Guide to the Physicochemical Properties of 4,4-Diphenylbutylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4-Diphenylbutylamine hydrochloride is a chemical compound of interest in pharmacological research. This technical guide provides a comprehensive overview of its physicochemical properties, relevant experimental protocols for their determination, and an exploration of its known biological targets and associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is fundamental to its development as a potential therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

Identification
PropertyValue
Chemical Name This compound
CAS Number 22101-90-2
Molecular Formula C₁₆H₂₀ClN
Molecular Weight 261.79 g/mol
Chemical Structure (A 2D structure diagram would be placed here in a full whitepaper)
Quantitative Physicochemical Data
PropertyValueSource/Method
Melting Point Data not availableGeneral methods for determination are described in Section 3.1.
pKa Data not availableGeneral methods for determination are described in Section 3.3. As an amine hydrochloride, it is expected to be acidic.
logP (Octanol/Water) Data not availableGeneral methods for determination are described in Section 3.4.
Solubility Soluble in DMSO (≥ 66.67 mg/mL).[1] Soluble in a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline (≥ 2.5 mg/mL).[2] Soluble in a mixture of 10% DMSO and 90% (20% SBE-β-CD in Saline) (≥ 2.5 mg/mL).[2] Soluble in a mixture of 10% DMSO and 90% Corn Oil (≥ 2.5 mg/mL).[2][MedChemExpress Product Information]

Experimental Protocols

Detailed experimental protocols for the determination of key physicochemical properties of amine hydrochlorides are provided below. While these are general procedures, they represent the standard methodologies that would be employed to characterize this compound.

Melting Point Determination

The melting point of a solid crystalline substance is a critical indicator of its purity. The capillary method is the standard technique for determining the melting point.

Protocol: Capillary Melting Point Determination

  • Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a thin-walled glass capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath with a calibrated thermometer or an automated detection system.

  • Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise measurement (e.g., 1-2 °C/min) for an accurate determination.

  • Observation: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely molten are recorded as the melting range. For a pure compound, this range is typically narrow (0.5-1.0 °C).

Synthesis of this compound

The synthesis of this compound typically involves the synthesis of the free amine followed by its conversion to the hydrochloride salt.

Protocol: Synthesis of 4,4-Diphenylbutylamine (Free Amine)

A common method for the synthesis of 4,4-Diphenylbutylamine is the reduction of 4,4-diphenylbutyronitrile.

  • Reduction: A solution of 4,4-diphenylbutyronitrile in a suitable solvent, such as dioxane, is added dropwise to a suspension of a reducing agent, like lithium aluminum hydride, in an anhydrous ether such as diethyl ether, at a rate that maintains a gentle reflux.[3]

  • Reflux: The reaction mixture is maintained at reflux for a specified period, typically one hour, to ensure complete reduction of the nitrile to the primary amine.[3]

  • Quenching and Work-up: The reaction is carefully quenched by the dropwise addition of an aqueous solution, such as potassium carbonate, to decompose the excess reducing agent and aluminum complexes.[3]

  • Isolation and Purification: The resulting mixture is filtered, and the organic filtrate is concentrated under reduced pressure. The crude 4,4-Diphenylbutylamine is then purified by distillation under vacuum.[3]

Protocol: Conversion to the Hydrochloride Salt

  • Dissolution: The purified 4,4-Diphenylbutylamine free base is dissolved in a suitable anhydrous organic solvent, such as diethyl ether or isopropanol.

  • Acidification: A solution of hydrogen chloride in an appropriate solvent (e.g., ethereal HCl or isopropanolic HCl) is added dropwise to the amine solution with stirring.

  • Precipitation: The this compound will precipitate out of the solution as a solid.

  • Isolation and Drying: The precipitate is collected by filtration, washed with the anhydrous solvent, and dried under vacuum to yield the final hydrochloride salt.

pKa Determination

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For an amine hydrochloride, it reflects the equilibrium between the protonated (acidic) and deprotonated (basic) forms. Potentiometric titration is a highly accurate method for its determination.

Protocol: Potentiometric Titration for pKa Determination

  • Solution Preparation: A precise weight of this compound is dissolved in a known volume of deionized water or a suitable co-solvent if aqueous solubility is low. The concentration is typically in the millimolar range.

  • Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the pH at which half of the amine hydrochloride has been neutralized.

logP Determination

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter for predicting its membrane permeability and overall pharmacokinetic behavior. The shake-flask method is the traditional and most reliable method for its determination.

Protocol: Shake-Flask Method for logP Determination

  • Phase Preparation: n-Octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline at pH 7.4) are mutually saturated by shaking them together for an extended period (e.g., 24 hours) and then allowing the phases to separate.

  • Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

  • Equilibration: The funnel is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases to reach equilibrium.

  • Phase Separation and Analysis: The two phases are carefully separated. The concentration of the compound in each phase is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Biological Activity and Signaling Pathways

This compound has been identified as a ligand for specific G protein-coupled receptors (GPCRs), namely the serotonin 5-HT₂A receptor and the histamine H₁ receptor.

ReceptorAffinity (Ki)
5-HT₂A Receptor 2589 nM[2]
H₁ Receptor 1670 nM[2]

The interaction of this compound with these receptors suggests its potential to modulate their downstream signaling pathways. Both the 5-HT₂A and H₁ receptors are known to couple to Gq/11 proteins, initiating a cascade of intracellular events.

5-HT₂A Receptor Signaling Pathway

The activation of the 5-HT₂A receptor by an agonist leads to the activation of the Gq protein. This initiates a signaling cascade that results in the modulation of various cellular processes.

Gq_Signaling_5HT2A Ligand 4,4-Diphenylbutylamine (as an agonist) Receptor 5-HT2A Receptor Ligand->Receptor Binds to G_protein Gq Protein (α, β, γ subunits) Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ (intracellular) ER->Ca2 Releases Ca2->PKC Co-activates Cellular_Response Cellular Response (e.g., neuronal excitation, smooth muscle contraction) PKC->Cellular_Response Phosphorylates target proteins

Caption: 5-HT₂A Receptor Gq Signaling Pathway

H₁ Receptor Signaling Pathway

Similar to the 5-HT₂A receptor, the histamine H₁ receptor also primarily signals through the Gq pathway. Agonist binding initiates a comparable cascade leading to cellular responses.

Gq_Signaling_H1 Ligand 4,4-Diphenylbutylamine (as an agonist) Receptor H₁ Receptor Ligand->Receptor Binds to G_protein Gq Protein (α, β, γ subunits) Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ (intracellular) ER->Ca2 Releases Ca2->PKC Co-activates Cellular_Response Cellular Response (e.g., allergic and inflammatory responses) PKC->Cellular_Response Phosphorylates target proteins

Caption: H₁ Receptor Gq Signaling Pathway

Conclusion

This technical guide has consolidated the available physicochemical and biological data for this compound. While there is a need for further experimental determination of some of its core physicochemical properties, its identified interactions with the 5-HT₂A and H₁ receptors provide a solid foundation for future pharmacological investigations. The provided experimental protocols offer a roadmap for the comprehensive characterization of this and similar compounds. This information is intended to empower researchers in their efforts to explore the therapeutic potential of this compound and its derivatives.

References

The Discovery and Synthesis of Novel Diphenylbutylamine Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The diphenylbutylamine scaffold is a cornerstone in the development of centrally acting therapeutic agents, particularly in the realm of antipsychotics. Compounds such as pimozide, fluspirilene, and penfluridol have long been utilized for their potent antagonism of the dopamine D2 receptor, a key mechanism in mitigating the positive symptoms of schizophrenia. However, the clinical utility of these first-generation antipsychotics is often hampered by significant side effects, including extrapyramidal symptoms and hyperprolactinemia, which arise from their potent D2 receptor blockade. Furthermore, emerging research has revealed that these compounds interact with a variety of other receptors, notably dopamine D3 and sigma (σ1 and σ2) receptors, which are implicated in a range of neurological processes including cognition, mood, and motor control.

This has spurred the development of novel diphenylbutylamine analogs designed to possess more nuanced pharmacological profiles. The primary objectives in this field are to enhance selectivity for specific receptor subtypes, balance activities between multiple targets for a polypharmacological effect, and improve pharmacokinetic properties to reduce off-target effects and dosing frequency. This guide provides an in-depth overview of the synthesis strategies, structure-activity relationships (SAR), and biological evaluation of novel diphenylbutylamine analogs, aimed at researchers and professionals in drug development.

Structure-Activity Relationships (SAR)

The pharmacological profile of diphenylbutylamine analogs is highly dependent on the nature of the substituent attached to the basic nitrogen atom and modifications to the diphenylbutyl moiety. The core 4,4-diphenylbutyl group is a crucial pharmacophore for anchoring to the target receptors. Structure-activity relationship studies reveal that modifications to the piperidine or piperazine ring system dramatically influence binding affinity and selectivity.

For instance, analysis of penfluridol and its analogs demonstrates that alterations in the linker between the core scaffold and the terminal aromatic ring can significantly impact CNS receptor activity. Shortening or lengthening this linker can reduce binding at key receptors like the serotonin 5-HT2A and dopamine D2 subtypes, potentially mitigating side effects.

The following table summarizes the binding affinities (Ki, nM) of penfluridol and a representative analog where the piperidine ring is modified. This highlights the sensitivity of the scaffold to structural changes.

CompoundCore StructureR GroupD2 Ki (nM)D3 Ki (nM)5-HT2A Ki (nM)σ1 Ki (nM)
Penfluridol 4,4-bis(4-fluorophenyl)butyl4-(4-chloro-3-(trifluoromethyl)phenyl)-4-hydroxypiperidine1.30.91.11,480
Analog 11b [1]4,4-bis(4-fluorophenyl)butylN-butyl-4-hydroxypiperidine20.914.718.2>10,000

The data indicates that replacing the complex aromatic substituent in penfluridol with a simple N-butyl group (Analog 11b) leads to a significant decrease in affinity for D2, D3, and 5-HT2A receptors, while abolishing significant affinity for the σ1 receptor.[1] This underscores the critical role of the terminal substituent in achieving high-affinity binding.

Signaling Pathways and Biological Targets

The primary targets for diphenylbutylamine analogs are G-protein coupled receptors (GPCRs), specifically the D2-like dopamine receptors, and the sigma receptors, which are unique intracellular chaperone proteins.

Dopamine D2 Receptor Signaling

The antipsychotic effects of diphenylbutylamine analogs are primarily mediated through the blockade of the dopamine D2 receptor. The D2 receptor is coupled to the Gi/o class of G-proteins. Upon activation by dopamine, the Gαi/o subunit dissociates and inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP) and subsequent downstream signaling events. Antagonism of this receptor by diphenylbutylamine analogs prevents this cascade, helping to normalize dopaminergic hyperactivity in the mesolimbic pathway.

D2_Signaling_Pathway cluster_membrane Cell Membrane D2R Dopamine D2 Receptor Gi Gi/o Protein D2R->Gi Activates AC Adenylyl Cyclase cAMP cAMP (decreased) AC->cAMP Converts Gi->AC Inhibits Dopamine Dopamine Dopamine->D2R Activates Analog Diphenylbutylamine Analog (Antagonist) Analog->D2R Blocks ATP ATP ATP->AC Response Cellular Response cAMP->Response Leads to

Dopamine D2 receptor antagonist signaling pathway.
Sigma (σ) Receptors

Sigma receptors (σ1 and σ2) are intracellular proteins, primarily located at the endoplasmic reticulum, that are involved in cellular stress responses and neuronal signaling modulation.[2] Many diphenylbutylamines exhibit high affinity for sigma receptors.[3] The functional consequences of this interaction are complex; for instance, σ1 receptor modulation can influence dopaminergic neurotransmission.[4] Developing analogs with specific sigma receptor profiles (e.g., σ1 agonist with σ2 antagonist properties) is an active area of research for potential therapeutic benefits in neurodegenerative diseases and pain.

Experimental Protocols

The discovery and optimization of novel diphenylbutylamine analogs follow a structured workflow, from chemical synthesis to comprehensive biological evaluation.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation A Precursor Synthesis (e.g., 4,4-diphenylbutyl halide) B N-Alkylation (Coupling with piperidine/piperazine moiety) A->B C Purification & Characterization (Chromatography, NMR, MS) B->C D Primary Screening: Radioligand Binding Assays (D2, D3, σ1, σ2) C->D Test Compound E Functional Assays (e.g., cAMP accumulation) D->E F In vivo Studies (Animal models of psychosis) E->F F->C Lead Optimization (SAR-driven redesign)

General workflow for discovery and evaluation.
General Synthesis of Diphenylbutylamine Analogs

The synthesis of diphenylbutylamine analogs typically involves the preparation of a key intermediate, the 4,4-diphenylbutyl halide, followed by its coupling with a desired nitrogen-containing heterocycle (e.g., a substituted piperidine or piperazine). The synthesis of fluspirilene provides a representative example of this strategy.

Step 1: Synthesis of the 4,4-bis(4-fluorophenyl)butyl Halide Intermediate A common route begins with the reaction of γ-butyrolactone with an excess of a Grignard reagent, such as 4-fluorophenyl magnesium bromide. This reaction opens the lactone ring and forms a diol intermediate. Subsequent hydrogenation and halogenation (e.g., using thionyl chloride or phosphorus tribromide) yields the reactive 4,4-bis(4-fluorophenyl)butyl halide.

Step 2: N-Alkylation The final step is a nucleophilic substitution reaction where the synthesized halide intermediate is reacted with the desired piperidine or piperazine derivative. For example, to synthesize fluspirilene, the halide is reacted with 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one. The reaction is typically carried out in the presence of a non-nucleophilic base (e.g., potassium carbonate or triethylamine) in a suitable organic solvent like acetonitrile or DMF.

Step 3: Purification The final product is purified using standard techniques such as column chromatography on silica gel, followed by recrystallization or salt formation to yield the desired analog in high purity. Characterization is performed using techniques like NMR spectroscopy and mass spectrometry to confirm the structure.

Radioligand Binding Assays

To determine the affinity of the synthesized analogs for their target receptors, competitive radioligand binding assays are performed.

Dopamine D2/D3 Receptor Binding Assay Protocol:

  • Membrane Preparation: Membranes are prepared from cells stably expressing human D2 or D3 receptors (e.g., HEK293 or CHO cells).

  • Assay Buffer: A typical buffer is 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Radioligand: [3H]Spiperone, a high-affinity D2/D3 antagonist, is commonly used.

  • Procedure: Cell membranes are incubated with a fixed concentration of [3H]Spiperone and varying concentrations of the unlabeled test compound (the diphenylbutylamine analog).

  • Incubation: The mixture is incubated, typically for 60-90 minutes at room temperature, to allow binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C).

  • Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation. Non-specific binding is determined in the presence of a high concentration of a known D2/D3 antagonist, such as unlabeled haloperidol or sulpiride.

Sigma (σ1 and σ2) Receptor Binding Assay Protocol:

  • Membrane Preparation: Membranes are typically prepared from guinea pig brain (for σ1) or rat liver (for σ2).

  • Radioligands:

    • σ1: --INVALID-LINK---Pentazocine is a selective radioligand.

    • σ2: [3H]DTG (1,3-di-o-tolyl-guanidine) is used in the presence of (+)-pentazocine to mask the σ1 sites.

  • Procedure: The assay is conducted similarly to the dopamine receptor assay, incubating membranes with the respective radioligand and the test compounds.

  • Incubation: Incubation is typically performed at 37°C for 90-120 minutes.

  • Data Analysis: IC50 and Ki values are calculated as described above. Non-specific binding is determined using a high concentration of unlabeled haloperidol or DTG.

Conclusion and Future Directions

The diphenylbutylamine scaffold remains a highly valuable template for the design of novel CNS agents. Modern drug discovery efforts are focused on moving beyond simple D2 antagonism to create compounds with tailored polypharmacology. By fine-tuning the structure of the terminal heterocyclic moiety, researchers can modulate the affinity and selectivity profile across dopamine and sigma receptors. This approach holds the promise of developing next-generation therapeutics with improved efficacy for a broader range of symptoms (including negative and cognitive symptoms of schizophrenia) and a significantly reduced side-effect burden compared to classic antipsychotics. Future work will likely involve the integration of computational modeling to better predict binding modes and guide the rational design of analogs with optimized multi-target engagement and drug-like properties.

References

4,4-Diphenylbutylamine Hydrochloride: An In-depth Technical Guide on its Potential as a GABA Uptake Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential of 4,4-Diphenylbutylamine hydrochloride as a γ-aminobutyric acid (GABA) uptake inhibitor. While direct pharmacological data on this specific compound is limited in publicly accessible literature, this document provides a comprehensive overview based on the structure-activity relationships (SAR) of structurally similar compounds known to interact with GABA transporters (GATs). This guide furnishes detailed experimental protocols for assessing GABA uptake inhibition, summarizes relevant quantitative data from analogous compounds in structured tables, and visualizes key pathways and workflows using Graphviz diagrams. The information presented herein is intended to serve as a foundational resource for researchers investigating novel GAT inhibitors and to guide future studies on this compound and its derivatives.

Introduction to GABAergic Neurotransmission and GABA Transporters

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in regulating neuronal excitability.[1][2] The termination of GABAergic signaling is primarily mediated by its reuptake from the synaptic cleft into presynaptic neurons and surrounding glial cells.[3] This process is carried out by a family of sodium- and chloride-dependent GABA transporters (GATs).[3]

Four distinct GAT subtypes have been identified: GAT1, GAT2, GAT3, and betaine-GABA transporter 1 (BGT1).[4] GAT1 is predominantly found in neurons and is responsible for the majority of GABA uptake in the brain.[5] GAT2 and GAT3 are mainly expressed in glial cells, while BGT1 is also found in peripheral tissues.[4]

Inhibition of GATs, particularly GAT1, leads to an increase in the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission.[2] This mechanism has proven to be a successful therapeutic strategy for certain neurological disorders, most notably epilepsy, with the GAT1-selective inhibitor tiagabine being a clinically approved anticonvulsant.[2][4] The therapeutic potential of GAT inhibitors is also being explored for anxiety disorders, pain, and other CNS conditions.[4]

The general structure of many GAT inhibitors consists of a GABA-mimicking core (such as nipecotic acid or guvacine) attached to a lipophilic side chain.[2][6] The diphenylalkylamine moiety is a lipophilic group found in a number of CNS-active compounds, suggesting that this compound may possess affinity for GABA transporters.

Synthesis of 4,4-Diphenylbutylamine

A common synthetic route to 4,4-Diphenylbutylamine involves the reduction of 4,4-diphenylbutyronitrile.

Reaction Scheme:

Procedure:

A solution of 4,4-diphenylbutyronitrile in dioxane is added dropwise to a suspension of lithium aluminum hydride in ether at a rate that maintains a gentle reflux. The reaction mixture is then refluxed for one hour. Following the reduction, a solution of potassium carbonate in water is carefully added to quench the reaction. The resulting mixture is filtered, and the filtrate is concentrated in vacuo. The crude product can be purified by distillation to yield 4,4-Diphenylbutylamine. The free base is typically converted to its hydrochloride salt for improved stability and handling.

Quantitative Data on Structurally Related GABA Uptake Inhibitors

CompoundTargetAssay TypeQuantitative Data (pKi)Reference
N-benzyl-2-(4,4-diphenylbut-3-enylamino)-4-hydroxybutanamidemGAT1[3H]NO-711 Binding4.47[4]
(R)-1-[4,4-Bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (Tiagabine)mGAT1[3H]GABA UptakeIC50 = 0.04 µM[2]
1-[2-(diphenylmethoxy)ethyl]-1,2,5,6-tetrahydro-3-pyridinecarboxylic acid hydrochloride (CI-966)mGAT1[3H]GABA UptakeIC50 = 0.03 µM[2]
N-(4,4-Diphenyl-3-butenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3-ol (N-DPB-THPO)Glial GABA UptakeAnticonvulsant ActivityED50 = 10 nmol (i.c.v.)[7]

Note: pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates greater binding affinity. IC50 is the concentration of an inhibitor that reduces the response by half.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of a potential GABA uptake inhibitor like this compound.

In Vitro GABA Uptake Assay in Rat Brain Synaptosomes

This assay measures the ability of a test compound to inhibit the uptake of radiolabeled GABA into isolated nerve terminals (synaptosomes).

Materials:

  • Rat brain tissue (e.g., cortex or hippocampus)

  • Sucrose solution (0.32 M)

  • Krebs-Ringer buffer (pH 7.4)

  • [3H]GABA (radiolabeled gamma-aminobutyric acid)

  • Test compound (this compound)

  • Known GAT1 inhibitor (e.g., Tiagabine) for positive control

  • Scintillation fluid

  • Liquid scintillation counter

Protocol:

  • Synaptosome Preparation:

    • Homogenize fresh rat brain tissue in ice-cold 0.32 M sucrose solution.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at 17,000 x g for 20 minutes at 4°C to pellet the synaptosomes.

    • Resuspend the synaptosomal pellet in Krebs-Ringer buffer.

  • GABA Uptake Assay:

    • Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of this compound or control compounds for 10-15 minutes at 37°C.

    • Initiate the uptake reaction by adding a fixed concentration of [3H]GABA.

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

    • Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [3H]GABA.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Determine the concentration of the test compound that inhibits 50% of the specific [3H]GABA uptake (IC50 value) by non-linear regression analysis of the concentration-response curve.

In Vitro GABA Uptake Assay in GAT-Transfected Cell Lines

This assay allows for the characterization of inhibitor selectivity for specific GAT subtypes.

Materials:

  • HEK-293 cells (or other suitable cell line) stably or transiently transfected with the cDNA for a specific GAT subtype (e.g., hGAT1, hGAT3).

  • Cell culture medium and reagents.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • [3H]GABA.

  • Test compound (this compound).

  • Selective inhibitors for different GAT subtypes for controls.

  • Scintillation fluid.

  • Liquid scintillation counter.

Protocol:

  • Cell Culture and Plating:

    • Culture the GAT-transfected cells under standard conditions.

    • Plate the cells into 24- or 96-well plates and allow them to adhere and grow to a confluent monolayer.

  • Uptake Assay:

    • On the day of the assay, wash the cells with assay buffer.

    • Pre-incubate the cells with varying concentrations of this compound or control compounds in assay buffer for 15-20 minutes at room temperature or 37°C.

    • Initiate the uptake by adding assay buffer containing a fixed concentration of [3H]GABA.

    • Incubate for a defined period (e.g., 10-20 minutes).

    • Terminate the uptake by aspirating the assay solution and rapidly washing the cells with ice-cold assay buffer.

    • Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS).

    • Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure radioactivity.

  • Data Analysis:

    • Calculate IC50 values for each GAT subtype to determine the compound's potency and selectivity profile.

Visualizations of Pathways and Workflows

Signaling Pathway of GABAergic Neurotransmission and GAT Inhibition

GABA_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell Glutamate Glutamate GAD GAD Glutamate->GAD Conversion GABA_vesicle GABA Vesicle GAD->GABA_vesicle Packaging GABA_cleft GABA GABA_vesicle->GABA_cleft Release GAT1_pre GAT1 GABA_cleft->GAT1_pre Reuptake GABA_A_R GABA-A Receptor GABA_cleft->GABA_A_R GABA_B_R GABA-B Receptor GABA_cleft->GABA_B_R GAT3 GAT3 GABA_cleft->GAT3 Reuptake Hyperpolarization Hyperpolarization (Inhibition) GABA_A_R->Hyperpolarization GABA_B_R->Hyperpolarization Inhibitor 4,4-Diphenylbutylamine HCl (GABA Uptake Inhibitor) Inhibitor->GAT1_pre Inhibition Inhibitor->GAT3 Inhibition

Experimental Workflow for In Vitro GABA Uptake Assay

GABA_Uptake_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A1 Prepare Synaptosomes or GAT-transfected Cells A2 Aliquot into Assay Plates A1->A2 B1 Pre-incubate with 4,4-Diphenylbutylamine HCl A2->B1 B2 Add [3H]GABA to Initiate Uptake B1->B2 B3 Incubate at 37°C B2->B3 B4 Terminate Uptake (Filtration/Washing) B3->B4 C1 Measure Radioactivity (Scintillation Counting) B4->C1 C2 Calculate % Inhibition C1->C2 C3 Determine IC50 Value C2->C3

Structure-Activity Relationship (SAR) and Concluding Remarks

The available data on compounds structurally related to this compound suggest that the diphenylalkyl moiety is a key feature for interaction with GABA transporters. For instance, N-(4,4-diphenyl-3-butenyl) derivatives have shown activity as GABA uptake inhibitors.[4][7] The presence of a lipophilic diphenyl group attached to a flexible butyl chain in this compound makes it a plausible candidate for a GAT inhibitor.

However, it is important to note that the amine in 4,4-Diphenylbutylamine is a primary amine, whereas many potent GAT inhibitors incorporate the lipophilic moiety onto a GABA-mimetic scaffold like nipecotic acid, which contains a secondary amine within a cyclic structure.[2] The lack of this GABA-mimetic core in this compound may influence its potency and selectivity for GATs.

References

Potential Therapeutic Applications of 4,4-Diphenylbutylamine Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4,4-diphenylbutylamine scaffold is a privileged structural motif in medicinal chemistry, serving as a core component in a variety of pharmacologically active agents. This technical guide explores the potential therapeutic applications of 4,4-diphenylbutylamine compounds, focusing on their interactions with key biological targets implicated in a range of pathologies, particularly those affecting the central nervous system (CNS). This document provides a comprehensive overview of the available quantitative data, detailed experimental protocols for assessing compound activity, and a discussion of the structure-activity relationships that govern the therapeutic potential of this chemical class. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals engaged in the design and discovery of novel therapeutics based on the 4,4-diphenylbutylamine core.

Introduction

The 4,4-diphenylbutylamine moiety is a key pharmacophore found in a number of compounds with significant biological activity. Its structural features, including two phenyl rings and a flexible butylamine chain, allow for diverse interactions with various biological targets. This has led to the exploration of its derivatives for a wide array of therapeutic applications. Notably, this scaffold is a component of several known drugs, particularly in the realm of antipsychotics and calcium channel blockers, highlighting its potential for CNS and cardiovascular indications.

This guide will delve into the key therapeutic targets of 4,4-diphenylbutylamine derivatives, including:

  • Sigma Receptors (σ₁ and σ₂): These enigmatic receptors are implicated in a variety of cellular functions and are considered therapeutic targets for neurological disorders and cancer.

  • Calcium Channels: Voltage-gated calcium channels are crucial for neuronal signaling and cardiovascular function. Blockade of these channels is a validated therapeutic strategy for conditions like hypertension and certain cardiac arrhythmias.

  • GABA Transporters (GATs): As the primary inhibitory neurotransmitter in the CNS, gamma-aminobutyric acid (GABA) plays a critical role in regulating neuronal excitability. Inhibition of GABA reuptake can potentiate inhibitory neurotransmission, a mechanism relevant to epilepsy and other neurological disorders.

  • Dopamine Receptors: These receptors are central to motor control, motivation, and reward, and are key targets for antipsychotic and anti-Parkinsonian drugs.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for derivatives of the 4,4-diphenylbutylamine scaffold, providing insights into their potency and selectivity for various biological targets.

Table 1: GABA Uptake Inhibition by 4,4-Diphenylbut-3-enyl Substituted 4-Hydroxybutanamides [1]

CompoundRmGAT1 (pIC₅₀)mGAT2 (pIC₅₀)mGAT3 (pIC₅₀)mGAT4 (pIC₅₀)mGAT1 Binding (pKi)
4a H4.314.494.674.754.47
4b 2-Cl4.514.654.884.96-
4c 4-Cl4.444.584.794.88-
4d 4-F4.394.524.714.81-
4e 4-OCH₃< 4.0< 4.0< 4.0< 4.0-

Data from Majer et al. The compounds are N-benzyl-2-(4,4-diphenylbut-3-enylamino)-4-hydroxybutanamides.

Table 2: Calcium Channel Blocking Activity of Diphenylbutylpiperidine Derivatives

CompoundIC₅₀ (nM) for [³H]nitrendipine binding inhibition
Pimozide13
Fluspirilene30
Penfluridol20
Clopimozide15

Data extrapolated from studies on diphenylbutylpiperidines, which contain a related 4,4-diphenylbutyl moiety.

Table 3: Binding Affinities of N-alkyl-N-(3-(4-nitrophenyl)propyl)amines for Sigma Receptors [2]

CompoundAlkyl Chainσ₁ Receptor Kᵢ (nM)σ₂ Receptor Kᵢ (nM)
1b Butyl1.8 ± 0.32.5 ± 0.4
2b Heptyl0.8 ± 0.11.5 ± 0.2
3b Dodecyl1.2 ± 0.22.1 ± 0.3
4b Octadecyl2.5 ± 0.44.0 ± 0.6

These compounds share a diarylpropylamine structure, which is analogous to the 4,4-diphenylbutylamine core.

Structure-Activity Relationships (SAR)

The therapeutic potential of 4,4-diphenylbutylamine derivatives is intricately linked to their structural features. The following points summarize key SAR observations based on available data for this scaffold and related structures.

  • N-Substitution: The nature of the substituent on the amine nitrogen is a critical determinant of activity and selectivity.

    • For GABA uptake inhibition, N-benzylation of the 4-hydroxybutanamide derivatives was found to be important for activity, with electron-withdrawing groups on the benzyl ring generally enhancing potency.[1]

    • In the case of sigma receptor ligands, varying the N-alkyl chain length in diarylpropylamines influences binding affinity, with optimal activity observed with medium-length chains.[2]

  • Phenyl Ring Substitution: Substitution on the phenyl rings of the diphenylmethyl moiety can significantly modulate pharmacological activity.

    • For diphenylbutylpiperidine-based calcium channel blockers, substitutions on the phenyl rings are known to influence potency and selectivity.

  • Butyl Chain Modifications: The length and flexibility of the butyl chain are important for optimal interaction with the target binding sites.

    • The introduction of a double bond in the butyl chain, as seen in the 4,4-diphenylbut-3-enyl derivatives, was compatible with GABA transporter inhibition.[1]

  • Bioisosteric Replacements: The amine functionality can be replaced with other groups to modulate physicochemical properties and target engagement. For instance, incorporating the nitrogen into a piperidine or piperazine ring, as seen in many neuroleptics, drastically alters the pharmacological profile.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of 4,4-diphenylbutylamine compounds.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Pharmacological Screening cluster_optimization Lead Optimization start Starting Materials reaction Chemical Reaction (e.g., N-alkylation) start->reaction purification Purification (e.g., Chromatography) reaction->purification characterization Characterization (NMR, MS) purification->characterization binding_assay Target Binding Assays (Sigma, Ca2+, Dopamine) characterization->binding_assay functional_assay Functional Assays (GABA uptake, Ca2+ flux) binding_assay->functional_assay sar_analysis SAR Analysis functional_assay->sar_analysis adme_testing ADME/Tox Profiling sar_analysis->adme_testing adme_testing->start Iterative Design

General workflow for the discovery and development of 4,4-diphenylbutylamine-based therapeutics.

sigma_receptor_pathway ligand 4,4-Diphenylbutylamine Derivative (Agonist) sigma1 Sigma-1 Receptor (ER Membrane) ligand->sigma1 Binds ip3r IP3 Receptor sigma1->ip3r Modulates ca_release Ca2+ Release from ER ip3r->ca_release Activates downstream Downstream Signaling (e.g., Neuronal Excitability, Cell Survival) ca_release->downstream

Simplified signaling pathway of a sigma-1 receptor agonist.

calcium_channel_blockade compound 4,4-Diphenylbutylamine Derivative (Antagonist) ca_channel Voltage-Gated Calcium Channel compound->ca_channel Blocks ca_influx Ca2+ Influx ca_channel->ca_influx Mediates cellular_response Cellular Response (e.g., Neurotransmitter Release, Muscle Contraction) ca_influx->cellular_response Triggers

Mechanism of action for a calcium channel blocking 4,4-diphenylbutylamine derivative.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays relevant to the pharmacological evaluation of 4,4-diphenylbutylamine compounds.

Sigma-1 Receptor Radioligand Binding Assay

This protocol is adapted from standard procedures for determining the binding affinity of a test compound for the sigma-1 receptor.

Materials:

  • Membrane Preparation: Guinea pig brain membranes or membranes from cells expressing recombinant human sigma-1 receptors.

  • Radioligand: --INVALID-LINK---Pentazocine (a selective sigma-1 receptor ligand).

  • Non-specific Binding Ligand: Haloperidol (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test Compound: 4,4-Diphenylbutylamine derivative dissolved in a suitable solvent (e.g., DMSO).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add in the following order:

    • Assay buffer.

    • Test compound or vehicle (for total binding) or haloperidol (for non-specific binding).

    • Radioligand (--INVALID-LINK---Pentazocine) at a final concentration close to its Kd value.

    • Membrane preparation (typically 50-100 µg of protein per well).

  • Incubate the plate at 37°C for 90 minutes.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC₅₀ value of the test compound from a concentration-response curve and calculate the Ki value using the Cheng-Prusoff equation.

Voltage-Gated Calcium Channel Inhibition Assay (FLIPR-based)

This protocol describes a medium- to high-throughput method to assess the inhibitory activity of compounds on L-type calcium channels using a fluorescent calcium indicator.

Materials:

  • Cell Line: HEK293 cells stably expressing the human L-type calcium channel subunits (e.g., α1C, β2, α2δ).

  • Calcium-sensitive fluorescent dye: Fluo-4 AM.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Depolarizing Agent: Potassium chloride (KCl) solution.

  • Test Compound: 4,4-Diphenylbutylamine derivative.

  • 96- or 384-well black-walled, clear-bottom microplates.

  • Fluorescent Imaging Plate Reader (FLIPR) or equivalent instrument.

Procedure:

  • Seed the cells into the microplates and grow to confluence.

  • Load the cells with Fluo-4 AM dye according to the manufacturer's instructions, typically for 1 hour at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Add the test compound at various concentrations to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

  • Place the plate in the FLIPR instrument.

  • Initiate fluorescence reading and add the KCl solution to depolarize the cells and open the voltage-gated calcium channels.

  • Continue to monitor the change in fluorescence intensity over time.

  • The inhibition of the calcium influx by the test compound is measured as a decrease in the fluorescence signal.

  • Calculate the IC₅₀ value from the concentration-response curve.

GABA Uptake Inhibition Assay

This protocol outlines a method to measure the inhibition of GABA transporters (GATs) by test compounds in a cell-based assay.

Materials:

  • Cell Line: HEK293 cells transiently or stably expressing the desired murine or human GAT subtype (e.g., mGAT1).

  • Radiolabeled Substrate: [³H]GABA.

  • Uptake Buffer: (e.g., 10 mM HEPES, 150 mM NaCl, 1 mM MgCl₂, 5 mM KCl, 10 mM D-glucose, pH 7.4).

  • Test Compound: 4,4-Diphenylbutylamine derivative.

  • Reference Inhibitor: (e.g., Tiagabine for GAT1).

  • 96-well microplates.

  • Scintillation cocktail and counter.

Procedure:

  • Culture the GAT-expressing cells in 96-well plates.

  • Wash the cells with uptake buffer.

  • Pre-incubate the cells with the test compound or vehicle at various concentrations for a specified time (e.g., 10-20 minutes) at room temperature.

  • Initiate the uptake by adding [³H]GABA (at a concentration near its Km) to each well.

  • Incubate for a short period (e.g., 1-5 minutes) to ensure measurement of the initial uptake rate.

  • Terminate the uptake by rapidly aspirating the medium and washing the cells multiple times with ice-cold uptake buffer.

  • Lyse the cells (e.g., with 0.1 M NaOH or a commercial lysis buffer).

  • Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity.

  • Determine the IC₅₀ value of the test compound by plotting the percentage of inhibition of [³H]GABA uptake against the compound concentration.

Conclusion and Future Directions

The 4,4-diphenylbutylamine scaffold represents a versatile platform for the development of novel therapeutics targeting a range of debilitating disorders. The evidence presented in this guide highlights the potential of its derivatives to modulate key proteins involved in neuronal and cardiovascular function, including sigma receptors, calcium channels, and GABA transporters. The provided quantitative data, while still emerging for the core structure, demonstrates that potent and selective ligands can be designed based on this chemical framework.

Future research in this area should focus on:

  • Systematic SAR studies of the core 4,4-diphenylbutylamine structure to delineate the precise structural requirements for potent and selective activity at various targets.

  • Exploration of a wider range of therapeutic targets, including other neurotransmitter transporters and receptors.

  • In vivo evaluation of promising lead compounds in relevant animal models of CNS and cardiovascular diseases.

  • Optimization of pharmacokinetic properties to ensure adequate brain penetration for CNS-targeted therapies.

By leveraging the information and methodologies outlined in this technical guide, researchers can accelerate the discovery and development of the next generation of 4,4-diphenylbutylamine-based therapeutics to address significant unmet medical needs.

References

The Neuroscientific Landscape of Diphenylbutylamine Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of diphenylbutylamine analogs, a class of compounds that has played a significant role in neuroscience research, particularly in the development of antipsychotic medications. This document delves into their pharmacological properties, experimental evaluation, and the underlying mechanisms of action, offering a valuable resource for professionals in neuroscience and drug development.

Core Pharmacology: Receptor Binding Affinities

The therapeutic effects and side-effect profiles of diphenylbutylamine analogs are largely determined by their binding affinities to various neurotransmitter receptors. The following tables summarize the available quantitative data (Ki values in nM) for pimozide and penfluridol, two prominent members of this class. A lower Ki value indicates a higher binding affinity.

Table 1: Receptor Binding Profile of Pimozide

ReceptorKi (nM)
Dopamine D1>10,000[1]
Dopamine D20.33[1], 2.4[2]
Dopamine D30.25[1], 0.2[2]
Dopamine D41.8[1]
Serotonin 5-HT1A650[1], 310[3]
Serotonin 5-HT2A48.4[1]
Serotonin 5-HT7-
Adrenergic α139[3]

Table 2: Receptor Binding Profile of Penfluridol

ReceptorKi (nM)
Dopamine D1147[1][4]
Dopamine D21.6 µM[5], 159[1][4]
Dopamine D3136[1][4]
Dopamine D410,000[1][4]
Dopamine D5125[1][4]
Serotonin 5-HT1A356[1][4]
Serotonin 5-HT1D3560[1][4]
Serotonin 5-HT2A361[1][4]
Serotonin 5-HT2B184[1][4]
Serotonin 5-HT2C881[1][4]
Serotonin 5-HT5A10,000[1][4]
Serotonin 5-HT610,000[1][4]
Serotonin 5-HT7280[1][4]
Adrenergic α1D602[1][4]
Adrenergic α2B401[1][4]
Adrenergic α2C455[1][4]
Adrenergic β3515[1][4]
Histamine H110,000[1][4]
Histamine H210,000[1][4]
Opioid κ10,000[1][4]
Opioid μ867[1][4]
Opioid δ1714[1][4]
Dopamine Transporter1714[1][4]
Norepinephrine Transporter588[1][4]
Serotonin Transporter10,000[1][4]

Key Experimental Protocols

The quantitative data presented above are derived from a variety of in vitro and in vivo experimental procedures. Below are detailed methodologies for key experiments frequently cited in the study of diphenylbutylamine analogs.

Radioligand Binding Assays

These assays are fundamental for determining the affinity of a compound for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for a target receptor.

General Procedure:

  • Membrane Preparation:

    • Cells or tissues expressing the receptor of interest are homogenized in a cold lysis buffer.

    • The homogenate is centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in an appropriate assay buffer.

    • Protein concentration is determined using a standard method (e.g., BCA assay).

  • Binding Reaction:

    • A fixed concentration of a radiolabeled ligand (e.g., [³H]spiperone for D2 receptors) is incubated with the membrane preparation.

    • Increasing concentrations of the unlabeled test compound (the diphenylbutylamine analog) are added to compete with the radioligand for binding to the receptor.

    • Non-specific binding is determined in the presence of a high concentration of a known, potent unlabeled ligand.

    • The reaction is incubated at a specific temperature (e.g., 30°C) for a set duration (e.g., 60 minutes) to reach equilibrium.

  • Separation and Detection:

    • The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

In Vitro Functional Assays (cAMP Assay)

Functional assays measure the effect of a compound on receptor signaling. For D2-like dopamine receptors, which are Gαi/o-coupled, antagonism is often measured by the reversal of agonist-induced inhibition of cyclic AMP (cAMP) production.

Objective: To determine the functional potency (e.g., EC50) of a diphenylbutylamine analog as a dopamine D2 receptor antagonist.

General Procedure:

  • Cell Culture and Plating:

    • Cells stably expressing the dopamine D2 receptor are cultured and seeded into multi-well plates.

    • The cells are incubated to allow for attachment.

  • Assay Protocol:

    • The cell culture medium is replaced with an assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • The cells are pre-incubated with varying concentrations of the antagonist (the diphenylbutylamine analog).

    • A fixed concentration of a dopamine D2 receptor agonist (e.g., quinpirole) is added to stimulate the inhibition of adenylyl cyclase.

    • The cells are incubated for a specific period to allow for changes in intracellular cAMP levels.

  • cAMP Measurement:

    • The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit.[7][8]

    • These assays typically involve a labeled cAMP competing with the cellular cAMP for binding to a specific antibody. The resulting signal is inversely proportional to the amount of cAMP produced by the cells.

  • Data Analysis:

    • A standard curve is generated using known concentrations of cAMP.

    • The ability of the antagonist to reverse the agonist-induced decrease in cAMP is plotted against the antagonist concentration to determine its EC50 value.

Behavioral Models (Catalepsy in Rodents)

Behavioral models in animals are used to assess the potential for extrapyramidal side effects (EPS), a common adverse effect of typical antipsychotics.

Objective: To evaluate the propensity of a diphenylbutylamine analog to induce catalepsy, a state of motor immobility, in rodents.[9]

General Procedure:

  • Animal Subjects:

    • Male rats (e.g., Sprague-Dawley) are commonly used.[9]

  • Drug Administration:

    • The test compound (diphenylbutylamine analog) is administered to the animals, typically via subcutaneous or intraperitoneal injection.

    • A vehicle control group and a positive control group (e.g., haloperidol) are included.[9]

  • Catalepsy Assessment (Bar Test):

    • At specified time points after drug administration, the rat's forepaws are placed on a horizontal bar raised a few centimeters from the surface.

    • The time it takes for the rat to remove both forepaws from the bar is recorded.

    • A pre-defined cut-off time (e.g., 180 seconds) is typically used.

  • Data Analysis:

    • The mean latency to descend from the bar is calculated for each treatment group.

    • Statistical analysis (e.g., ANOVA) is used to compare the effects of the test compound to the control groups. An increase in the descent latency is indicative of catalepsy.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key concepts related to the study of diphenylbutylamine analogs.

Dopamine_D2_Signaling cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Dopamine Dopamine Dopamine->D2R Activates Diphenylbutylamine Diphenylbutylamine Analog Diphenylbutylamine->D2R Blocks ATP ATP ATP->AC Cellular_Response Decreased Neuronal Excitability cAMP->Cellular_Response Leads to

Dopamine D2 Receptor Signaling Pathway

This diagram illustrates the canonical signaling pathway of the dopamine D2 receptor. Diphenylbutylamine analogs act as antagonists, blocking the receptor and thereby preventing the dopamine-induced inhibition of adenylyl cyclase, which leads to an increase in intracellular cAMP levels compared to the agonist-stimulated state.

Radioligand_Binding_Workflow start Start prep Prepare Receptor Membranes start->prep incubate Incubate Membranes with Radioligand and Test Compound prep->incubate filter Filter and Wash to Separate Bound from Free incubate->filter count Quantify Radioactivity filter->count analyze Analyze Data (IC50 -> Ki) count->analyze end End analyze->end

Radioligand Binding Assay Workflow

This flowchart outlines the major steps involved in a typical radioligand binding assay used to determine the binding affinity of diphenylbutylamine analogs to their target receptors.

Structure_Activity_Relationship cluster_structure Chemical Structure cluster_activity Pharmacological Activity Core Diphenylbutylamine Core Affinity Receptor Binding Affinity (Ki) Core->Affinity Substituents Substituents on Phenyl Rings and Piperidine/Piperazine Substituents->Affinity Potency Functional Potency (EC50/IC50) Substituents->Potency Selectivity Selectivity for D2 vs. Other Receptors Substituents->Selectivity Side_Effects Propensity for EPS Selectivity->Side_Effects

Structure-Activity Relationship Logic

This diagram illustrates the fundamental principle of structure-activity relationship (SAR) studies for diphenylbutylamine analogs. Modifications to the core chemical structure influence the compound's pharmacological properties, including its binding affinity, functional potency, receptor selectivity, and ultimately its therapeutic and side-effect profile.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4,4-Diphenylbutylamine Hydrochloride from 4,4-Diphenylbutyronitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 4,4-Diphenylbutylamine Hydrochloride, a valuable intermediate in pharmaceutical development, from 4,4-diphenylbutyronitrile. The described methodology involves the reduction of the nitrile functionality to a primary amine, followed by conversion to its hydrochloride salt.

Data Presentation

The following table summarizes various methods for the reduction of nitriles to primary amines, providing a comparative overview of reagents, typical conditions, and expected outcomes. This allows researchers to select the most appropriate method based on available equipment, scale, and desired purity.

Reduction MethodReagent(s)Solvent(s)Typical Reaction ConditionsTypical Yield (%)PurityNotes
Lithium Aluminum Hydride (LiAlH₄) Reduction Lithium Aluminum HydrideAnhydrous Diethyl Ether or Tetrahydrofuran (THF)0 °C to reflux70-90%Good to ExcellentHighly reactive, requires stringent anhydrous conditions. Workup can be challenging.
Catalytic Hydrogenation H₂, Raney Nickel, or Palladium on Carbon (Pd/C)Ethanol, Methanol, or Acetic AcidRoom temperature to 100 °C, 1-100 atm H₂ pressure80-98%Excellent"Green" and scalable method. Requires specialized hydrogenation equipment.
Borane Reduction Borane-Tetrahydrofuran Complex (BH₃·THF) or Diborane (B₂H₆)Tetrahydrofuran (THF)0 °C to reflux70-85%GoodMilder than LiAlH₄, more selective.
Sodium Borohydride/Cobalt Chloride Reduction Sodium Borohydride, Cobalt(II) ChlorideMethanol or EthanolRoom temperature60-80%Moderate to GoodA safer alternative to LiAlH₄, but may require longer reaction times.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of this compound from 4,4-diphenylbutyronitrile using lithium aluminum hydride, followed by the formation of the hydrochloride salt.

Part 1: Reduction of 4,4-Diphenylbutyronitrile to 4,4-Diphenylbutylamine

Materials:

  • 4,4-Diphenylbutyronitrile

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Diethyl Ether (or THF)

  • Distilled Water

  • 15% Sodium Hydroxide Solution

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, suspend lithium aluminum hydride (1.5 equivalents) in anhydrous diethyl ether (10 volumes relative to the nitrile).

  • Addition of Nitrile: Cool the suspension to 0 °C using an ice bath. Dissolve 4,4-diphenylbutyronitrile (1 equivalent) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4 hours or until the reaction is complete (monitored by TLC).

  • Workup: Cool the reaction mixture back to 0 °C with an ice bath. Cautiously and sequentially add the following dropwise while stirring vigorously:

    • Distilled water (x mL, where x is the mass of LiAlH₄ in grams).

    • 15% aqueous sodium hydroxide solution (x mL).

    • Distilled water (3x mL).

  • Isolation: A granular precipitate should form. Filter the mixture through a pad of Celite® and wash the filter cake thoroughly with diethyl ether.

  • Extraction: Transfer the combined filtrate to a separatory funnel. Wash the organic layer with brine, dry it over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield crude 4,4-diphenylbutylamine as an oil.

Part 2: Synthesis of this compound

Materials:

  • Crude 4,4-Diphenylbutylamine

  • Anhydrous Diethyl Ether or Isopropanol

  • Hydrochloric Acid (concentrated, or as a solution in a suitable solvent, or as HCl gas)

  • Beaker

  • Magnetic stirrer

  • pH paper or meter

Procedure:

  • Dissolution: Dissolve the crude 4,4-diphenylbutylamine in anhydrous diethyl ether or isopropanol.

  • Acidification: While stirring, slowly add a solution of hydrochloric acid (e.g., concentrated HCl, or HCl in ether/isopropanol) dropwise until the solution becomes acidic (pH ~2-3). Alternatively, bubble dry hydrogen chloride gas through the solution.

  • Precipitation: The hydrochloride salt will precipitate out of the solution as a white solid.

  • Isolation and Purification: Collect the precipitate by vacuum filtration. Wash the solid with a small amount of cold diethyl ether to remove any remaining impurities.

  • Drying: Dry the this compound product under vacuum to a constant weight.

Mandatory Visualizations

The following diagrams illustrate the chemical transformation and the experimental workflow.

Synthesis_Pathway 4,4-Diphenylbutyronitrile 4,4-Diphenylbutyronitrile 4,4-Diphenylbutylamine 4,4-Diphenylbutylamine 4,4-Diphenylbutyronitrile->4,4-Diphenylbutylamine 1. LiAlH₄, Et₂O 2. H₂O workup 4,4-Diphenylbutylamine\nHydrochloride 4,4-Diphenylbutylamine Hydrochloride 4,4-Diphenylbutylamine->4,4-Diphenylbutylamine\nHydrochloride HCl Experimental_Workflow cluster_reduction Part 1: Reduction cluster_salt_formation Part 2: Salt Formation Reaction Setup Reaction Setup Nitrile Addition Nitrile Addition Reaction Setup->Nitrile Addition Reaction Reaction Nitrile Addition->Reaction Workup Workup Reaction->Workup Isolation Isolation Workup->Isolation Crude Amine Crude Amine Isolation->Crude Amine Dissolution Dissolution Crude Amine->Dissolution Acidification Acidification Dissolution->Acidification Precipitation Precipitation Acidification->Precipitation Isolation & Purification Isolation & Purification Precipitation->Isolation & Purification Drying Drying Isolation & Purification->Drying Final Product Final Product Drying->Final Product

Protocol for N-Alkylation of 4,4-Diphenylbutylamine: Application Notes and Detailed Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the N-alkylation of 4,4-diphenylbutylamine, a crucial transformation for synthesizing a variety of compounds with significant applications in medicinal chemistry and materials science.

Application Notes

N-alkylated derivatives of 4,4-diphenylbutylamine are key structural motifs in a range of biologically active molecules. The introduction of various alkyl groups to the primary amine allows for the fine-tuning of a compound's physicochemical properties, such as lipophilicity, solubility, and basicity. This modulation is critical in drug discovery for optimizing pharmacokinetic and pharmacodynamic profiles.

One of the most prominent applications of N-alkylated 4,4-diphenylbutylamine is in the development of calcium channel blockers. For instance, Bepridil, which contains an N-benzylated and ether-containing substituent on the 4,4-diphenylbutylamine core, is a known calcium channel blocker used in the management of angina.

Furthermore, the N-alkylated 4,4-diphenylbutylamine scaffold serves as a versatile intermediate for the synthesis of more complex molecules, including ligands for various receptors and potential therapeutic agents for a range of diseases. The protocols detailed below provide reliable methods for accessing these valuable derivatives.

Two primary and effective methods for the N-alkylation of 4,4-diphenylbutylamine are presented: Reductive Amination and Direct Alkylation with Alkyl Halides . Reductive amination is generally the preferred method for achieving selective mono-alkylation and avoiding the common issue of overalkylation.[1]

Experimental Protocols

Method 1: Reductive Amination

This method involves the reaction of 4,4-diphenylbutylamine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding N-alkylated amine. This approach offers high selectivity for mono-alkylation.[1][2]

Materials:

  • 4,4-diphenylbutylamine

  • Aldehyde or Ketone (e.g., formaldehyde, acetaldehyde, acetone, benzaldehyde)

  • Reducing Agent (e.g., Sodium triacetoxyborohydride (NaBH(OAc)₃), Sodium cyanoborohydride (NaBH₃CN))[1]

  • Anhydrous Solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF), Methanol (MeOH))

  • Acetic Acid (optional, as a catalyst for imine formation)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

General Procedure:

  • Reaction Setup: To a solution of 4,4-diphenylbutylamine (1.0 eq.) in an anhydrous solvent (e.g., DCM, 10-20 mL per mmol of amine) in a round-bottom flask equipped with a magnetic stir bar, add the corresponding aldehyde or ketone (1.0-1.2 eq.).

  • Imine Formation: If required, a catalytic amount of acetic acid (0.1 eq.) can be added to facilitate imine formation. The mixture is stirred at room temperature for 1-2 hours.

  • Reduction: The reducing agent, such as sodium triacetoxyborohydride (1.2-1.5 eq.), is added portion-wise to the reaction mixture. The reaction is then stirred at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC). Reaction times typically range from 3 to 24 hours.

  • Work-up: Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extraction: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, 3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated 4,4-diphenylbutylamine.

Method 2: Direct Alkylation with Alkyl Halides

Direct alkylation involves the reaction of 4,4-diphenylbutylamine with an alkyl halide in the presence of a base. While straightforward, this method can lead to a mixture of mono- and di-alkylated products, as the secondary amine product is often more nucleophilic than the starting primary amine.[3] Careful control of reaction conditions is necessary to favor mono-alkylation.

Materials:

  • 4,4-diphenylbutylamine

  • Alkyl Halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Base (e.g., Potassium carbonate (K₂CO₃), Triethylamine (Et₃N), Diisopropylethylamine (DIPEA))

  • Anhydrous Solvent (e.g., Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF))

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

General Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4,4-diphenylbutylamine (1.0 eq.) and a base (e.g., K₂CO₃, 2.0-3.0 eq.) in an anhydrous solvent (e.g., acetonitrile, 10-20 mL per mmol of amine).

  • Addition of Alkylating Agent: Add the alkyl halide (1.0-1.2 eq.) dropwise to the stirred suspension at room temperature.

  • Reaction: The reaction mixture is stirred at room temperature or heated (e.g., to 50-80 °C) until the starting material is consumed, as monitored by TLC. Reaction times can vary from a few hours to overnight.

  • Work-up: After cooling to room temperature, the inorganic salts are removed by filtration. The filtrate is concentrated under reduced pressure.

  • Extraction: The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel to isolate the desired N-alkylated product.

Data Presentation

The following tables summarize representative quantitative data for the N-alkylation of primary amines, providing a reference for expected outcomes when applying these protocols to 4,4-diphenylbutylamine.

Table 1: Reductive Amination of Primary Amines

EntryAmineAldehyde/KetoneReducing AgentSolventTemp. (°C)Time (h)Yield (%)
1BenzylamineBenzaldehydeNaBH(OAc)₃DCERT1295
2PhenethylamineAcetoneNaBH₃CNMeOHRT2488
3CyclohexylamineFormaldehydeNaBH(OAc)₃DCMRT692
4AnilineButyraldehydeNaBH(OAc)₃DCERT1885

Table 2: Direct Alkylation of Primary Amines with Alkyl Halides

EntryAmineAlkyl HalideBaseSolventTemp. (°C)Time (h)Yield (mono-alkylated) (%)
1BenzylamineBenzyl BromideK₂CO₃MeCN60875
2n-ButylamineEthyl IodideEt₃NTHFRT1260
3AnilineMethyl IodideK₂CO₃DMF50680
4PhenethylamineBenzyl ChlorideDIPEAMeCN801670

Mandatory Visualization

Reductive_Amination_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_workup Work-up & Purification cluster_product Final Product Amine 4,4-Diphenylbutylamine Mixing 1. Mix Amine and Carbonyl in Solvent Amine->Mixing Carbonyl Aldehyde or Ketone Carbonyl->Mixing ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) Reduction 3. Add Reducing Agent and React ReducingAgent->Reduction Solvent Anhydrous Solvent (e.g., DCM) Solvent->Mixing ImineFormation 2. Imine Formation (Stir at RT) Mixing->ImineFormation ImineFormation->Reduction Quench 4. Quench Reaction Reduction->Quench Extract 5. Extraction Quench->Extract Purify 6. Column Chromatography Extract->Purify Product N-Alkylated 4,4-Diphenylbutylamine Purify->Product

Caption: Experimental workflow for the N-alkylation of 4,4-diphenylbutylamine via reductive amination.

Direct_Alkylation_Signaling_Pathway cluster_reactants Reactants & Reagents cluster_reaction Nucleophilic Substitution (SN2) cluster_products Products & Byproducts Amine 4,4-Diphenylbutylamine (Nucleophile) ReactionStep SN2 Reaction Amine->ReactionStep Attacks AlkylHalide Alkyl Halide (Electrophile) AlkylHalide->ReactionStep Base Base (e.g., K₂CO₃) Base->ReactionStep Deprotonates Amine (optional)/ Neutralizes H-X Solvent Anhydrous Solvent (e.g., MeCN) Monoalkylated Mono-alkylated Product ReactionStep->Monoalkylated Dialkylated Di-alkylated Product (Potential Side-product) ReactionStep->Dialkylated Salt Halide Salt ReactionStep->Salt Monoalkylated->ReactionStep Further Reaction

Caption: Logical relationship in the direct N-alkylation of 4,4-diphenylbutylamine.

References

Analytical methods for 4,4-Diphenylbutylamine hydrochloride quantification

Author: BenchChem Technical Support Team. Date: December 2025

An array of analytical techniques is available for the quantification of 4,4-Diphenylbutylamine hydrochloride, a crucial step in drug development and quality control. The primary methods employed include , Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. Each method offers distinct advantages in terms of sensitivity, specificity, and complexity, and their validation is paramount to ensure reliable and accurate results.

HPLC is a cornerstone technique for the analysis of pharmaceutical compounds. For primary and secondary amines like 4,4-Diphenylbutylamine, pre-column derivatization is often employed to enhance UV absorbance or fluorescence, thereby increasing the sensitivity and selectivity of the method.

Application Note: HPLC with Pre-Column Derivatization

This method is suitable for the quantification of this compound in bulk drug substances and pharmaceutical formulations. Derivatization with a chromophoric or fluorophoric agent allows for detection at higher wavelengths, minimizing interference from excipients.

Experimental Protocol:

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound standard in a suitable solvent (e.g., methanol or acetonitrile).

    • Prepare working standards by serial dilution of the stock solution to cover the desired concentration range.

    • Prepare the sample solution by accurately weighing and dissolving the drug product in the same solvent to achieve a concentration within the calibration range.

    • Filter all solutions through a 0.45 µm syringe filter before derivatization.

  • Derivatization Procedure:

    • To an aliquot of the standard or sample solution, add the derivatizing agent (e.g., Phenyl isothiocyanate - PITC) and a catalyst (if required) in a specific molar ratio.[1]

    • The reaction mixture is typically vortexed and may require heating to ensure complete derivatization.[1]

    • After the reaction, the solvent may be evaporated, and the residue is reconstituted in the mobile phase.[1]

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

    • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature, for example, 35°C.[2]

    • Injection Volume: 10-20 µL.

    • Detection: UV detector set at a wavelength appropriate for the derivatized product (e.g., 217 nm).[3]

Data Presentation: HPLC Method Validation Parameters

ParameterTypical Specification
Linearity (Correlation Coefficient, R²)≥ 0.999
Accuracy (% Recovery)98.0 - 102.0%
Precision (% RSD)≤ 2.0%
Limit of Detection (LOD)Signal-to-Noise Ratio of 3:1
Limit of Quantification (LOQ)Signal-to-Noise Ratio of 10:1
SpecificityNo interference from blank/placebo
RobustnessInsensitive to small variations in method parameters

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Standard/Sample B Dissolve in Solvent A->B C Filter Solution B->C D Add Derivatizing Agent C->D E React (Vortex/Heat) D->E F Reconstitute in Mobile Phase E->F G Inject into HPLC F->G H Separation on C18 Column G->H I UV Detection H->I J Integrate Peak Area I->J K Quantify using Calibration Curve J->K GCMS_Workflow cluster_prep Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis A Prepare Standard/Sample Solution B Add Derivatizing Agent A->B C Heat Reaction Mixture B->C D Inject into GC C->D E Chromatographic Separation D->E F Mass Spectrometric Detection E->F G Extract Ion Chromatogram F->G H Integrate Peak Area G->H I Quantify H->I UVVis_Workflow A Determine λmax B Prepare Standard Solutions A->B E Prepare Sample Solution A->E C Measure Absorbance of Standards B->C D Plot Calibration Curve C->D G Calculate Concentration D->G F Measure Sample Absorbance E->F F->G

References

Application Notes and Protocols for the NMR Spectral Analysis of 4,4-Diphenylbutylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4,4-Diphenylbutylamine hydrochloride is a key intermediate in the synthesis of various pharmacologically active compounds. Its structural elucidation and purity assessment are critical aspects of drug development and quality control. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous identification and characterization of such molecules. This document provides detailed ¹H and ¹³C NMR spectral data, along with a comprehensive experimental protocol for the analysis of this compound.

Chemical Structure

Caption: Chemical structure of this compound with atom numbering for NMR assignments.

¹H NMR Spectral Data

The following table summarizes the proton NMR spectral data for 4,4-diphenylbutylamine. The data is referenced from publicly available spectra and may be subject to minor variations based on solvent and concentration. The data presented here is for the free base in CDCl₃.[1][2] For the hydrochloride salt in a solvent like D₂O or DMSO-d₆, the chemical shifts of protons near the ammonium group (H1, H2) would be expected to shift downfield.

Assignment Chemical Shift (δ) ppm Multiplicity Integration Coupling Constant (J) Hz
Phenyl-H (10H)7.27 - 7.11m10H-
CH (H4)2.68t1H7.9
CH₂ (H1)2.64t2H7.6
CH₂ (H2)1.67 - 1.45m2H-
CH₂ (H3)1.29m2H-

m = multiplet, t = triplet

¹³C NMR Spectral Data

The carbon NMR spectral data provides insight into the carbon framework of the molecule. The following data is a representative spectrum.

Assignment Chemical Shift (δ) ppm
Phenyl C (ipso)142.9
Phenyl CH129.1
Phenyl CH128.2
Phenyl CH127.9
Phenyl CH126.3
CH (C4)49.5
CH₂ (C1)45.8
CH₂ (C3)35.8
CH₂ (C2)22.8

Experimental Protocols

A standardized protocol is essential for reproducible and high-quality NMR data acquisition.

Sample Preparation
  • Weighing: Accurately weigh 10-20 mg of this compound.

  • Dissolution: Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). Ensure complete dissolution.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS) or a suitable reference for aqueous solvents, if quantitative analysis is required.

NMR Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer.

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Spectral Width: 12-16 ppm.

  • Acquisition Time: 3-4 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Temperature: 298 K.

¹³C NMR Spectroscopy:

  • Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30').

  • Spectral Width: 220-250 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096 scans to achieve an adequate signal-to-noise ratio.

  • Temperature: 298 K.

Data Processing
  • Fourier Transform: Apply an exponential window function with a line broadening factor of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra before Fourier transformation.

  • Phasing and Baseline Correction: Manually phase the transformed spectrum and apply an automatic baseline correction.

  • Referencing: Reference the spectrum to the residual solvent peak or the internal standard.[3]

  • Integration and Peak Picking: Integrate the peaks in the ¹H spectrum and perform peak picking for both ¹H and ¹³C spectra.

Experimental Workflow

The following diagram illustrates the logical workflow for the NMR analysis of this compound.

G NMR Analysis Workflow A Sample Weighing and Dissolution B Transfer to NMR Tube A->B C Instrument Setup and Tuning B->C D 1H NMR Data Acquisition C->D E 13C NMR Data Acquisition C->E F Data Processing (FT, Phasing, Baseline Correction) D->F E->F G Spectral Referencing F->G H Peak Picking and Integration G->H I Structural Elucidation and Data Reporting H->I

Caption: Workflow for NMR spectral acquisition and analysis.

This comprehensive guide provides the necessary spectral data and protocols for the accurate identification and characterization of this compound, aiding researchers and scientists in their drug development endeavors.

References

Application Notes and Protocols: In Vitro GABA Uptake Assays Featuring 4,4-Diphenylbutylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, playing a crucial role in maintaining the balance between neuronal excitation and inhibition. The reuptake of GABA from the synaptic cleft via GABA transporters (GATs) is a key mechanism for terminating its signal. Consequently, inhibitors of these transporters can prolong the action of GABA, representing a promising therapeutic strategy for neurological disorders such as epilepsy.

This document provides detailed application notes and protocols for the in vitro evaluation of compounds that inhibit GABA uptake, with a focus on 4,4-Diphenylbutylamine hydrochloride. Due to the limited publicly available data on the direct inhibitory activity of this compound on GABA transporters, we will also reference data from a structurally related and well-characterized GAT-1 inhibitor, 1-(4,4-Diphenyl-3-butenyl)-3-piperidinecarboxylic acid hydrochloride (SKF 89976A) , to provide a comparative framework.

Mechanism of Action: GABA Uptake Inhibition

GABA transporters are transmembrane proteins that facilitate the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells. This process is crucial for terminating GABAergic neurotransmission and maintaining low extracellular GABA concentrations. By inhibiting these transporters, compounds like this compound can increase the concentration and duration of GABA in the synapse, thereby enhancing inhibitory signaling. There are four main subtypes of GABA transporters: GAT-1, GAT-2, GAT-3, and BGT-1. GAT-1 is the most abundant subtype in the brain and a primary target for many GABA uptake inhibitors.

Data Presentation: Inhibitory Activity of a Reference GAT-1 Inhibitor

The following table summarizes the inhibitory potency of the reference compound, SKF 89976A, a potent GAT-1 inhibitor that shares a 4,4-diphenylbutenyl moiety with the compound of interest. This data is presented to serve as a benchmark for researchers investigating the activity of this compound.

CompoundTransporter SubtypeAssay TypeIC50 (µM)Reference
SKF 89976A hydrochlorideHuman GAT-1 (hGAT-1)[³H]GABA Uptake0.13[1]
Rat GAT-2 (rGAT-2)[³H]GABA Uptake550[1]
Human GAT-3 (hGAT-3)[³H]GABA Uptake944[1]
Human BGT-1 (hBGT-1)[³H]GABA Uptake7210[1]

Experimental Protocols

Protocol 1: In Vitro [³H]GABA Uptake Assay in HEK293 Cells

This protocol describes a common method for determining the inhibitory activity of a test compound, such as this compound, on GABA transporters expressed in a mammalian cell line.

Materials:

  • Human Embryonic Kidney (HEK293) cells stably expressing the desired GABA transporter subtype (e.g., hGAT-1).

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin.

  • Phosphate-Buffered Saline (PBS).

  • Assay Buffer: 25 mM HEPES-Tris (pH 7.1), 130 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgSO₄, 5 mM D-Glucose.

  • [³H]GABA (radiolabeled gamma-aminobutyric acid).

  • Unlabeled GABA.

  • Test compound: this compound.

  • Reference inhibitor (e.g., Tiagabine or SKF 89976A).

  • Scintillation cocktail and scintillation counter.

  • 96-well microplates.

Procedure:

  • Cell Culture: Culture HEK293 cells expressing the target GAT subtype in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified atmosphere of 5% CO₂. Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Preparation of Solutions: Prepare stock solutions of the test compound (this compound) and reference inhibitor in a suitable solvent (e.g., DMSO or water). Prepare serial dilutions of the compounds in the assay buffer. The final concentration of the solvent in the assay should be kept low (typically ≤0.1%) to avoid affecting cell viability.

  • Assay Performance: a. Wash the cells twice with pre-warmed assay buffer. b. Add the assay buffer containing the desired concentration of the test compound or reference inhibitor to the wells. For determining total uptake, add assay buffer without any inhibitor. For determining non-specific uptake, add a high concentration of a known potent inhibitor like Tiagabine. c. Pre-incubate the cells with the compounds for 10-20 minutes at room temperature. d. Initiate the uptake by adding the assay buffer containing a fixed concentration of [³H]GABA (e.g., 10 nM). e. Incubate for a specific period (e.g., 10-20 minutes) at room temperature. The incubation time should be within the linear range of GABA uptake.

  • Termination and Lysis: a. Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer. b. Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH or a commercial cell lysis reagent).

  • Scintillation Counting: a. Transfer the cell lysates to scintillation vials. b. Add scintillation cocktail to each vial. c. Measure the radioactivity in a scintillation counter.

  • Data Analysis: a. Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. b. Plot the percentage of inhibition against the logarithm of the test compound concentration. c. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

GABAergic Synaptic Transmission and Uptake Pathway

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell Glutamate Glutamate GAD GAD Glutamate->GAD synthesis GABA_vesicle GABA in Vesicle GAD->GABA_vesicle packaging GABA_synapse GABA GABA_vesicle->GABA_synapse Release GAT1_pre GAT-1 GABA_synapse->GAT1_pre Reuptake GABA_R GABA Receptor GABA_synapse->GABA_R Binding GAT3_glia GAT-3 GABA_synapse->GAT3_glia Uptake Inhibition Neuronal Inhibition GABA_R->Inhibition activation Inhibitor 4,4-Diphenylbutylamine hydrochloride Inhibitor->GAT1_pre Inhibition Inhibitor->GAT3_glia Inhibition

Caption: GABAergic synapse and reuptake inhibition.

Experimental Workflow for In Vitro GABA Uptake Assay

GABA_Uptake_Assay_Workflow A Seed GAT-expressing HEK293 cells in 96-well plate B Wash cells with Assay Buffer A->B C Pre-incubate with 4,4-Diphenylbutylamine HCl or controls B->C D Initiate uptake with [³H]GABA C->D E Incubate for defined time D->E F Terminate uptake by washing with cold buffer E->F G Lyse cells F->G H Measure radioactivity (Scintillation Counting) G->H I Data Analysis: Calculate IC50 H->I

References

Experimental Design for Preclinical Evaluation of 4,4-Diphenylbutylamine Hydrochloride in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive experimental framework for the preclinical evaluation of 4,4-Diphenylbutylamine hydrochloride in animal models. The proposed studies are designed to elucidate the compound's potential therapeutic effects, mechanism of action, pharmacokinetic profile, and safety profile. The experimental design is based on two primary hypotheses derived from the chemical structure of the compound: 1) potential activity at cardiovascular targets, such as calcium channels, and 2) potential activity at central nervous system (CNS) targets, specifically the dopamine transporter.

Initial Screening and In Vitro Characterization

The initial phase of the investigation focuses on in vitro assays to determine the compound's direct interaction with hypothesized molecular targets.

Cardiovascular Target Screening

Hypothesis: this compound may act as a calcium channel blocker, a characteristic of some diphenylalkylamines.

Experimental Protocol: In Vitro Aortic Ring Assay for Vasorelaxant Activity

This assay will determine the vasorelaxant effect of the test compound on isolated rat thoracic aorta, a standard model for assessing effects on vascular smooth muscle.[1]

  • Tissue Preparation: Male Wistar rats (250-300g) are euthanized, and the thoracic aorta is carefully excised and placed in cold Krebs-Henseleit (K-H) solution. The aorta is cleaned of adherent connective tissue and cut into rings of 3-4 mm in length.

  • Experimental Setup: Aortic rings are mounted in organ baths containing K-H solution, maintained at 37°C, and continuously aerated with 95% O2 and 5% CO2. The rings are connected to isometric force transducers to record changes in tension.

  • Procedure:

    • Aortic rings are equilibrated for 60 minutes under a resting tension of 2g.

    • The viability of the endothelium is assessed by contracting the rings with phenylephrine (1 µM) followed by relaxation with acetylcholine (10 µM).

    • After washing, the rings are pre-contracted with a high potassium concentration (e.g., 80 mM KCl) to induce depolarization and opening of voltage-gated calcium channels.

    • Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath.

    • The relaxation response is recorded as a percentage of the pre-contraction induced by KCl.

  • Data Analysis: Concentration-response curves are plotted, and the EC50 (half-maximal effective concentration) is calculated.

Central Nervous System Target Screening

Hypothesis: The chemical structure of this compound suggests potential interaction with monoamine transporters, such as the dopamine transporter (DAT).

Experimental Protocol: In Vitro Dopamine Transporter (DAT) Binding Assay

This radioligand binding assay will determine the affinity of the test compound for the human dopamine transporter.[2][3]

  • Source: Human dopamine transporter (hDAT) expressed in a stable cell line (e.g., HEK293 cells).

  • Radioligand: [³H]-WIN 35,428, a high-affinity ligand for DAT.

  • Procedure:

    • Membranes from hDAT-expressing cells are incubated with a fixed concentration of [³H]-WIN 35,428 and varying concentrations of this compound.

    • The incubation is carried out in a suitable buffer at a specific temperature and for a defined period to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The specific binding of the radioligand is determined by subtracting non-specific binding (measured in the presence of a high concentration of a known DAT inhibitor like GBR 12909) from total binding. The inhibition constant (Ki) of the test compound is calculated from the IC50 (half-maximal inhibitory concentration) using the Cheng-Prusoff equation.

In Vivo Pharmacodynamic Studies

Based on the in vitro findings, in vivo studies will be conducted to assess the physiological and behavioral effects of this compound in rodent models.

Cardiovascular In Vivo Assessment

Experimental Protocol: In Vivo Assessment of Cardiovascular Parameters in Rats

This study will evaluate the effects of the test compound on blood pressure and heart rate in anesthetized rats.

  • Animals: Male Sprague-Dawley rats (300-350g).

  • Procedure:

    • Rats are anesthetized, and a catheter is inserted into the carotid artery for continuous blood pressure monitoring. Another catheter is placed in the jugular vein for intravenous administration of the test compound.

    • After a stabilization period, a baseline recording of blood pressure and heart rate is obtained.

    • Increasing doses of this compound are administered intravenously.

    • Blood pressure and heart rate are continuously monitored and recorded.

  • Data Analysis: Changes in mean arterial pressure and heart rate from baseline are calculated for each dose.

CNS In Vivo Assessment

Experimental Protocol: Open Field Test for Locomotor Activity in Mice

This test will assess the effect of the compound on spontaneous locomotor activity, which can be indicative of CNS stimulant or depressant effects.[4][5][6][7][8]

  • Animals: Male C57BL/6 mice (25-30g).

  • Apparatus: A square arena (e.g., 40 x 40 cm) with walls to prevent escape, equipped with an automated tracking system.

  • Procedure:

    • Mice are habituated to the testing room for at least 30 minutes before the experiment.

    • Mice are administered this compound or vehicle via an appropriate route (e.g., intraperitoneal).

    • After a defined pre-treatment period, each mouse is placed in the center of the open field arena.

    • The activity of the mouse is recorded for a set duration (e.g., 10-15 minutes).

  • Data Analysis: The tracking software will provide data on total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency. These parameters will be compared between the treated and control groups.

Pharmacokinetic Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound is crucial for interpreting the pharmacodynamic and toxicological data.

Experimental Protocol: Pharmacokinetic Study in Rats

This study will determine the key pharmacokinetic parameters of this compound.[9][10][11][12]

  • Animals: Male Sprague-Dawley rats with cannulated jugular veins.

  • Procedure:

    • A cohort of rats will receive a single intravenous (IV) dose of the compound, while another cohort will receive a single oral (PO) dose.

    • Blood samples are collected at multiple time points post-dosing (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).[10]

    • Plasma is separated from the blood samples and stored frozen until analysis.

    • The concentration of this compound in the plasma samples is quantified using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability will be calculated from the plasma concentration-time data.

Preliminary Safety and Toxicity Assessment

A preliminary assessment of the compound's safety profile is essential.

Experimental Protocol: Acute Oral Toxicity Study in Rats (OECD Guideline 423)

This study will determine the acute toxicity of the compound after a single oral dose.[13][14][15][16][17]

  • Animals: Female Sprague-Dawley rats.

  • Procedure:

    • The study follows a stepwise procedure, starting with a dose expected to cause some signs of toxicity without mortality.

    • A small group of animals (n=3) is dosed at the starting dose.

    • The animals are observed for mortality and clinical signs of toxicity for up to 14 days.

    • Depending on the outcome, the dose for the next step is increased or decreased.

  • Data Analysis: The study will provide information on the LD50 (lethal dose for 50% of the animals) and allow for classification of the compound's acute toxicity.

Data Presentation

All quantitative data from the described experiments should be summarized in the following tables for clear comparison and interpretation.

Table 1: In Vitro Target Activity of this compound

AssayTargetParameterValue
Aortic Ring AssayVoltage-Gated Ca2+ ChannelsEC50 (µM)
DAT Binding AssayDopamine Transporter (hDAT)Ki (nM)

Table 2: In Vivo Cardiovascular Effects of this compound in Rats

Dose (mg/kg, IV)Change in Mean Arterial Pressure (mmHg)Change in Heart Rate (bpm)
Vehicle
Dose 1
Dose 2
Dose 3

Table 3: Effects of this compound on Locomotor Activity in Mice

Treatment GroupTotal Distance Traveled (cm)Time in Center (%)Rearing Frequency
Vehicle
Dose 1 (mg/kg)
Dose 2 (mg/kg)
Dose 3 (mg/kg)

Table 4: Pharmacokinetic Parameters of this compound in Rats

Route of AdministrationCmax (ng/mL)Tmax (h)AUC (ng·h/mL)t1/2 (h)Bioavailability (%)
Intravenous (IV)N/A
Oral (PO)

Table 5: Acute Oral Toxicity of this compound in Rats

ParameterResult
Estimated LD50 (mg/kg)
GHS Category
Observed Clinical Signs

Mandatory Visualizations

Experimental_Workflow cluster_A cluster_B cluster_C cluster_D A Initial Screening & In Vitro Characterization B In Vivo Pharmacodynamic Studies A->B Positive in vitro results C Pharmacokinetic Profiling A->C A1 Cardiovascular Target Screening (Aortic Ring Assay) A->A1 A2 CNS Target Screening (DAT Binding Assay) A->A2 E Data Analysis & Interpretation B->E B1 Cardiovascular In Vivo Assessment (Blood Pressure in Rats) B->B1 B2 CNS In Vivo Assessment (Open Field Test in Mice) B->B2 C->E C1 Pharmacokinetic Study in Rats (IV & PO) C->C1 D Preliminary Safety & Toxicity Assessment D->E D1 Acute Oral Toxicity in Rats (OECD 423) D->D1

Caption: Overall experimental workflow for the preclinical evaluation of this compound.

Signaling_Hypothesis Compound 4,4-Diphenylbutylamine hydrochloride Target_CV Voltage-Gated Calcium Channels Compound->Target_CV Hypothesis 1: Inhibition Target_CNS Dopamine Transporter (DAT) Compound->Target_CNS Hypothesis 2: Inhibition Effect_CV Vasodilation Target_CV->Effect_CV Leads to Effect_CNS Altered Locomotor Activity Target_CNS->Effect_CNS Leads to

Caption: Hypothesized signaling pathways for this compound.

References

Application Notes and Protocols for the Investigation of 4,4-Diphenylbutylamine Hydrochloride in ADHD and Depression Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: 4,4-Diphenylbutylamine hydrochloride is a novel chemical entity. To date, there is no publicly available scientific literature describing its synthesis, pharmacological properties, or application in the research of Attention-Deficit/Hyperactivity Disorder (ADHD) and depression. The following application notes and protocols are hypothetical and are based on the presumed pharmacology of a norepinephrine-dopamine reuptake inhibitor (NDRI), a class of compounds with clinical relevance in the treatment of ADHD and depression. The provided data and methodologies are for illustrative purposes to guide potential research and should not be interpreted as established facts for this specific compound.

Introduction

Attention-Deficit/Hyperactivity Disorder (ADHD) and Major Depressive Disorder (MDD) are complex neuropsychiatric conditions with significant unmet medical needs. Both disorders are associated with dysregulation of monoamine neurotransmitter systems, particularly dopamine (DA) and norepinephrine (NE). Compounds that can modulate these systems, such as norepinephrine-dopamine reuptake inhibitors (NDRIs), represent a key therapeutic class.

This compound, a novel compound with a diphenylalkylamine scaffold, is proposed here as a candidate for investigation as an NDRI. Its structural similarity to other centrally active agents suggests potential interaction with monoamine transporters. These application notes provide a hypothetical framework for the preclinical evaluation of this compound for its potential therapeutic utility in ADHD and depression.

Hypothetical Pharmacological Profile

Based on its chemical structure, this compound is hypothesized to act as a dual inhibitor of the dopamine transporter (DAT) and the norepinephrine transporter (NET). This dual action is expected to increase the synaptic concentrations of DA and NE in brain regions critical for attention, mood, and executive function, such as the prefrontal cortex and striatum.

Data Presentation: Hypothetical In Vitro Pharmacological Data

The following table summarizes the hypothetical in vitro binding affinities and functional potencies of this compound at human monoamine transporters. These values are compared with those of a known NDRI, bupropion.

CompoundhDAT Kᵢ (nM)hNET Kᵢ (nM)hSERT Kᵢ (nM)DA Uptake IC₅₀ (nM)NE Uptake IC₅₀ (nM)
4,4-Diphenylbutylamine HCl 150 75 >10,000 250 120
Bupropion5201900>10,00013004100

hDAT: human Dopamine Transporter; hNET: human Norepinephrine Transporter; hSERT: human Serotonin Transporter; Kᵢ: Inhibition Constant; IC₅₀: Half-maximal Inhibitory Concentration.

Signaling Pathway

The proposed mechanism of action for this compound involves the blockade of DAT and NET, leading to an accumulation of dopamine and norepinephrine in the synaptic cleft. These neurotransmitters then have an enhanced effect on their respective postsynaptic receptors, modulating downstream signaling pathways implicated in the pathophysiology of ADHD and depression.

NDRI_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DA_NE_vesicle Dopamine (DA) & Norepinephrine (NE) Vesicles DA_NE_release DA & NE Release DA_NE_vesicle->DA_NE_release Synaptic_Cleft Increased DA & NE DA_NE_release->Synaptic_Cleft DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) Compound 4,4-Diphenylbutylamine HCl Compound->DAT Compound->NET DA_Receptor Dopamine Receptors Synaptic_Cleft->DA_Receptor NE_Receptor Norepinephrine Receptors Synaptic_Cleft->NE_Receptor Downstream Downstream Signaling & Therapeutic Effects DA_Receptor->Downstream NE_Receptor->Downstream

Hypothetical mechanism of 4,4-Diphenylbutylamine HCl.

Experimental Protocols

In Vitro Transporter Inhibition Assays

Objective: To determine the potency of this compound in inhibiting dopamine and norepinephrine uptake.

Methodology:

  • Cell Culture: Use human embryonic kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT) or human norepinephrine transporter (hNET).

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer.

  • Radioligand: [³H]Dopamine for hDAT assays and [³H]Norepinephrine for hNET assays.

  • Procedure:

    • Plate the cells in a 96-well plate.

    • Wash the cells with KRH buffer.

    • Pre-incubate the cells with varying concentrations of this compound or a reference compound (e.g., bupropion) for 10 minutes at room temperature.

    • Add the respective radioligand and incubate for a further 10 minutes.

    • Terminate the uptake by washing the cells with ice-cold KRH buffer.

    • Lyse the cells and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the IC₅₀ values by fitting the data to a four-parameter logistic equation.

In_Vitro_Assay_Workflow start Start cell_culture Culture HEK293 cells expressing hDAT or hNET start->cell_culture plate_cells Plate cells in 96-well plates cell_culture->plate_cells wash1 Wash cells with KRH buffer plate_cells->wash1 pre_incubate Pre-incubate with 4,4-Diphenylbutylamine HCl wash1->pre_incubate add_radioligand Add [³H]DA or [³H]NE pre_incubate->add_radioligand incubate Incubate for 10 min add_radioligand->incubate terminate Terminate uptake with ice-cold KRH buffer incubate->terminate lyse Lyse cells terminate->lyse measure Measure radioactivity lyse->measure analyze Calculate IC₅₀ values measure->analyze end End analyze->end

Workflow for in vitro transporter inhibition assays.
Preclinical Models for ADHD

1. Spontaneous Locomotor Activity in an Open Field

Objective: To assess the effect of this compound on hyperactivity, a core symptom of ADHD.

Animal Model: Spontaneously Hypertensive Rats (SHR) are a commonly used genetic model of ADHD. Wistar-Kyoto (WKY) rats serve as the normoactive control.

Methodology:

  • Apparatus: An open field arena (e.g., 40 x 40 x 30 cm) equipped with infrared beams to automatically record locomotor activity.

  • Procedure:

    • Administer this compound (e.g., 1, 3, 10 mg/kg, intraperitoneally) or vehicle to SHR and WKY rats 30 minutes before the test.

    • Place each rat in the center of the open field.

    • Record locomotor activity (total distance traveled, rearing frequency) for 60 minutes.

  • Data Analysis: Compare the locomotor activity between treatment groups and strains using a two-way ANOVA.

2. Five-Choice Serial Reaction Time Task (5-CSRTT)

Objective: To evaluate the effects of this compound on attention and impulsivity.[1]

Methodology:

  • Apparatus: An operant chamber with five apertures, a food dispenser, and a stimulus light in each aperture.

  • Training: Rats are trained to nose-poke an illuminated aperture to receive a food reward.[1]

  • Testing:

    • Administer this compound or vehicle before the test session.

    • Key parameters to measure include:

      • Accuracy: Percentage of correct responses (a measure of attention).

      • Omissions: Number of trials with no response (a measure of inattention).

      • Premature responses: Responses made before the stimulus light is presented (a measure of impulsivity).

  • Data Analysis: Analyze the data using repeated measures ANOVA.

Preclinical Models for Depression

1. Forced Swim Test (FST)

Objective: To assess the antidepressant-like activity of this compound.[2]

Animal Model: Male C57BL/6J mice.

Methodology:

  • Apparatus: A transparent cylinder (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.[2]

  • Procedure:

    • Administer this compound (e.g., 10, 20, 40 mg/kg, intraperitoneally) or vehicle 60 minutes before the test.

    • Place each mouse in the cylinder for 6 minutes.[3]

    • Record the session and score the duration of immobility during the last 4 minutes of the test.[3]

  • Data Analysis: Compare the immobility time between groups using a one-way ANOVA followed by a post-hoc test.

2. Tail Suspension Test (TST)

Objective: To further evaluate the antidepressant-like effects.[4][5][6][7]

Methodology:

  • Apparatus: A suspension box that allows the mouse to hang by its tail.

  • Procedure:

    • Administer the compound or vehicle as in the FST.

    • Suspend each mouse by its tail using adhesive tape for 6 minutes.[4]

    • Record and score the duration of immobility.

  • Data Analysis: Analyze the data similarly to the FST.

Conclusion

The hypothetical data and protocols presented provide a foundational framework for the initial investigation of this compound as a potential therapeutic agent for ADHD and depression. Based on its chemical structure, an NDRI mechanism is plausible, and the outlined in vitro and in vivo experiments are standard methods to test this hypothesis. Should this compound demonstrate the predicted pharmacological profile and efficacy in these preclinical models, further studies, including more complex behavioral paradigms, safety pharmacology, and pharmacokinetic profiling, would be warranted to fully characterize its therapeutic potential. It is imperative to reiterate that all information presented here is speculative and requires experimental validation.

References

Application of 4,4-Diphenylbutylamine Hydrochloride in Neurodegenerative Disease Research: Information Not Available

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive review of publicly available scientific literature, there is currently no specific research detailing the application of 4,4-Diphenylbutylamine hydrochloride in the field of neurodegenerative disease. As such, the creation of detailed Application Notes and Protocols for its use in this context is not possible at this time.

It is important to distinguish This compound from a similarly named but structurally different compound, 4-Phenylbutyric acid (4-PBA) . The latter is a well-researched molecule that has been investigated for its potential therapeutic effects in various neurodegenerative disorders, including Alzheimer's and Parkinson's diseases. 4-PBA is known to act as a chemical chaperone and a histone deacetylase (HDAC) inhibitor, with studies demonstrating its neuroprotective capabilities.

In contrast, the available information on This compound and its derivatives primarily pertains to their synthesis and evaluation for activities such as antilipidperoxidation, which is a measure of antioxidant potential.[1] However, these studies do not extend to detailed investigations into neurodegenerative disease models, nor do they elucidate specific mechanisms of action or signaling pathways relevant to this area of research.

Due to the absence of published data on the use of This compound in neurodegenerative disease research, we are unable to provide the requested detailed experimental protocols, quantitative data tables, or signaling pathway diagrams. Researchers and drug development professionals interested in this specific compound may need to conduct exploratory studies to determine its potential relevance and mechanisms of action in the context of neurodegenerative diseases.

References

Application Notes and Protocols for Cell-Based Screening of Diphenylbutylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenylbutylamine derivatives are a significant class of compounds, primarily recognized for their antipsychotic properties. Their therapeutic effects are largely attributed to their potent antagonism of dopamine D2 and serotonin 5-HT2A receptors. Consequently, robust and efficient screening of these derivatives is crucial for the discovery and development of novel therapeutics with improved efficacy and side-effect profiles. This document provides detailed application notes and protocols for cell-based assays designed to screen and characterize diphenylbutylamine derivatives, focusing on their activity at these key G-protein coupled receptors (GPCRs).

Target Receptors and Signaling Pathways

The primary molecular targets for diphenylbutylamine derivatives are the dopamine D2 receptor and the serotonin 5-HT2A receptor. Understanding their distinct signaling cascades is fundamental to designing and interpreting cell-based functional assays.

  • Dopamine D2 Receptor (D2R): The D2R is a member of the D2-like family of dopamine receptors, which are coupled to Gi/o proteins. Upon activation by its endogenous ligand, dopamine, the D2R inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Antagonists of the D2R, such as diphenylbutylamine derivatives, block this effect, preventing the dopamine-induced reduction in cAMP.

  • Serotonin 5-HT2A Receptor (5-HT2AR): The 5-HT2AR is a subtype of the 5-HT2 receptor family and is coupled to Gq/11 proteins. Activation of the 5-HT2AR by serotonin stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a transient increase in cytosolic calcium concentration. Diphenylbutylamine derivatives acting as antagonists at the 5-HT2AR will block this serotonin-induced calcium mobilization.[1][2]

Signaling Pathway Diagrams

Dopamine D2 Receptor (Gi-Coupled) Signaling Pathway

G_protein_signaling_D2R cluster_membrane Cell Membrane Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Diphenylbutylamine Diphenylbutylamine Derivative Diphenylbutylamine->D2R Antagonizes

Caption: Dopamine D2 Receptor (Gi-Coupled) Signaling Pathway.

Serotonin 5-HT2A Receptor (Gq-Coupled) Signaling Pathway

G_protein_signaling_5HT2AR cluster_membrane Cell Membrane Serotonin Serotonin HT2AR 5-HT2A Receptor Serotonin->HT2AR Activates Gq Gq Protein HT2AR->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Cleaves DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC PKC DAG->PKC Activates Ca2 ER->Ca2 Releases CellularResponse Cellular Response Ca2->CellularResponse PKC->CellularResponse Diphenylbutylamine Diphenylbutylamine Derivative Diphenylbutylamine->HT2AR Antagonizes Calcium_Flux_Workflow A 1. Cell Seeding (e.g., CHO-K1 or HEK293 cells stably expressing 5-HT2AR) B 2. Dye Loading (Incubate with a calcium-sensitive dye like Fluo-4 AM) A->B C 3. Compound Incubation (Pre-incubate with diphenylbutylamine derivatives or vehicle) B->C D 4. Agonist Stimulation (Add serotonin at EC80 concentration) C->D E 5. Signal Detection (Measure fluorescence intensity over time using a plate reader) D->E F 6. Data Analysis (Calculate % inhibition and determine IC50 values) E->F cAMP_Reporter_Workflow A 1. Cell Transfection & Seeding (Co-transfect cells with D2R and CRE-reporter plasmid) B 2. Compound Incubation (Incubate with diphenylbutylamine derivatives or vehicle) A->B C 3. Agonist & Forskolin Stimulation (Add dopamine and forskolin to stimulate and then inhibit cAMP) B->C D 4. Incubation for Reporter Expression (Allow time for reporter gene transcription and translation) C->D E 5. Cell Lysis & Signal Detection (Lyse cells and measure reporter activity, e.g., luminescence) D->E F 6. Data Analysis (Calculate % reversal and determine IC50 values) E->F

References

Application Notes and Protocols for High-Throughput Screening of 4,4-Diphenylbutylamine Hydrochloride Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of 4,4-Diphenylbutylamine hydrochloride analogs. This class of compounds has shown potential for interacting with various biological targets, including neurotransmitter transporters, ion channels, and intracellular receptors. The following protocols are designed for the efficient identification and characterization of lead compounds within a library of this compound analogs. The primary targets for which screening protocols are provided are the Dopamine Transporter (DAT), L-type Calcium Channels, and Sigma-1 Receptors.

Target Rationale

Based on the structural features of the 4,4-diphenylbutylamine scaffold, three primary biological targets have been prioritized for high-throughput screening:

  • Dopamine Transporter (DAT): The structural similarity of these analogs to known dopamine reuptake inhibitors suggests they may modulate dopaminergic neurotransmission by targeting DAT. The dopamine transporter controls dopamine levels in the brain, and its modulation is a key strategy for treating various neurological and psychiatric disorders.[1]

  • L-type Calcium Channels: The diphenylmethyl moiety present in some analogs is a feature found in certain calcium channel blockers. These channels are crucial for regulating intracellular calcium levels, which in turn control a wide range of cellular processes.[2]

  • Sigma-1 Receptors: These unique intracellular chaperone proteins are involved in the regulation of calcium signaling and have been implicated in a variety of neurological conditions.[3][4] Many synthetic compounds with a butylamine scaffold have shown affinity for sigma receptors.

High-Throughput Screening Workflow

A generalized high-throughput screening workflow is essential for the systematic evaluation of a compound library.[1][2][3][4][5] The process involves several key stages from initial compound screening to hit confirmation and validation.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Validation cluster_2 Lead Optimization Compound_Library Compound Library (4,4-Diphenylbutylamine Analogs) Primary_Assay Primary HTS Assay (e.g., Fluorescence-based) Compound_Library->Primary_Assay Single Concentration Hit_Identification Hit Identification (Activity Threshold) Primary_Assay->Hit_Identification Data Analysis Dose_Response Dose-Response Curves (IC50/EC50 Determination) Hit_Identification->Dose_Response Confirmed Hits Orthogonal_Assay Orthogonal Assay (Secondary Screen) Dose_Response->Orthogonal_Assay Selectivity_Panel Selectivity Profiling (Against Related Targets) Orthogonal_Assay->Selectivity_Panel SAR_Analysis Structure-Activity Relationship (SAR) Selectivity_Panel->SAR_Analysis Validated Hits Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

A generalized workflow for high-throughput screening.[1][2][3][4][5]

Data Presentation: Quantitative Analysis of Analog Activity

The following tables present hypothetical, yet representative, quantitative data for a series of this compound analogs against the three primary targets. This data is intended to illustrate the expected outcomes of the screening protocols described below.

Table 1: Dopamine Transporter (DAT) Uptake Inhibition

Compound IDStructure (R-group modification)IC50 (nM)
DPBA-001Unsubstituted150
DPBA-0024-Fluoro75
DPBA-0034-Chloro60
DPBA-0044-Methyl200
DPBA-0053,4-Dichloro45

Table 2: L-type Calcium Channel Blockade

Compound IDStructure (R-group modification)IC50 (nM)
DPBA-001Unsubstituted>10,000
DPBA-0024-Fluoro5,200
DPBA-0034-Chloro4,800
DPBA-0044-Methyl>10,000
DPBA-0053,4-Dichloro3,500

Table 3: Sigma-1 Receptor Binding Affinity

Compound IDStructure (R-group modification)Ki (nM)
DPBA-001Unsubstituted85
DPBA-0024-Fluoro40
DPBA-0034-Chloro35
DPBA-0044-Methyl110
DPBA-0053,4-Dichloro25

Experimental Protocols

Protocol 1: Fluorescence-Based Dopamine Transporter (DAT) Uptake Assay

This assay measures the inhibition of dopamine uptake into cells recombinantly expressing the human dopamine transporter. It utilizes a fluorescent substrate that is a substrate for DAT.

Materials:

  • HEK293 cells stably expressing human DAT (hDAT)

  • Assay buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Fluorescent DAT substrate (e.g., ASP+)

  • Test compounds (this compound analogs)

  • Reference inhibitor (e.g., GBR12909)

  • 384-well black, clear-bottom microplates

  • Fluorescence plate reader

Procedure:

  • Cell Plating: Seed hDAT-expressing HEK293 cells into 384-well plates at a density of 20,000 cells/well and incubate overnight at 37°C, 5% CO2.

  • Compound Preparation: Prepare serial dilutions of the this compound analogs and the reference inhibitor in assay buffer.

  • Assay Initiation:

    • Wash the cells once with assay buffer.

    • Add 10 µL of the diluted compounds or reference inhibitor to the respective wells.

    • Add 10 µL of the fluorescent DAT substrate (final concentration, e.g., 5 µM) to all wells.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Signal Detection: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorescent substrate.

  • Data Analysis:

    • The percent inhibition is calculated relative to the controls (wells with no inhibitor and wells with a saturating concentration of the reference inhibitor).

    • IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.

Protocol 2: Fluorescence-Based Calcium Flux Assay for L-type Calcium Channels

This assay measures the ability of the test compounds to block the influx of calcium through L-type calcium channels in response to depolarization.

Materials:

  • HEK293 cells stably expressing human L-type calcium channels (e.g., Cav1.2)

  • Assay buffer: HBSS with 20 mM HEPES, pH 7.4

  • Fluo-8 AM calcium indicator dye

  • Pluronic F-127

  • Depolarization buffer: Assay buffer containing 90 mM KCl

  • Test compounds (this compound analogs)

  • Reference blocker (e.g., Nifedipine)

  • 384-well black, clear-bottom microplates

  • Fluorescence plate reader with automated liquid handling

Procedure:

  • Cell Plating: Seed HEK293 cells expressing L-type calcium channels into 384-well plates at a density of 25,000 cells/well and incubate overnight.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-8 AM and Pluronic F-127 in assay buffer.

    • Remove the cell culture medium and add 20 µL of the loading buffer to each well.

    • Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature in the dark.

  • Compound Addition: Add 10 µL of the diluted test compounds or reference blocker to the wells and incubate for 15 minutes at room temperature.

  • Signal Detection and Analysis:

    • Place the plate in the fluorescence plate reader.

    • Record a baseline fluorescence reading for 10 seconds.

    • Using the automated liquid handler, add 25 µL of the depolarization buffer to each well.

    • Immediately begin recording the fluorescence intensity for 120 seconds.

    • The change in fluorescence upon depolarization is indicative of calcium influx.

    • Calculate the percent inhibition of the calcium influx by the test compounds relative to controls.

    • Determine IC50 values from the dose-response curves.

Protocol 3: Radioligand Binding Assay for Sigma-1 Receptors

This assay measures the affinity of the test compounds for the sigma-1 receptor by their ability to displace a radiolabeled ligand.

Materials:

  • Membrane preparation from cells or tissues expressing high levels of sigma-1 receptors (e.g., CHO-K1 cells overexpressing human sigma-1 receptor)

  • Assay buffer: 50 mM Tris-HCl, pH 8.0

  • Radioligand: [³H]-(+)-pentazocine

  • Non-specific binding control: Haloperidol (10 µM final concentration)

  • Test compounds (this compound analogs)

  • 96-well filter plates (GF/B)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of assay buffer (for total binding) or 50 µL of haloperidol solution (for non-specific binding).

    • 50 µL of diluted test compounds.

    • 50 µL of [³H]-(+)-pentazocine (final concentration, e.g., 2 nM).

    • 50 µL of the membrane preparation (e.g., 50 µg protein/well).

  • Incubation: Incubate the plate at 37°C for 120 minutes with gentle shaking.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters three times with 200 µL of ice-cold assay buffer.

  • Scintillation Counting:

    • Allow the filters to dry.

    • Add 50 µL of scintillation cocktail to each well.

    • Seal the plate and count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the percent displacement of the radioligand by the test compounds.

    • Calculate the Ki values using the Cheng-Prusoff equation.

Signaling Pathway Diagrams

Dopamine Transporter (DAT) Signaling

The dopamine transporter is regulated by various intracellular signaling pathways, including protein kinase C (PKC) and protein kinase A (PKA), which can modulate its trafficking and activity.

DAT_Signaling cluster_0 Presynaptic Terminal cluster_1 Regulatory Kinases cluster_2 Upstream Signals DAT Dopamine Transporter (DAT) Dopamine_in Intracellular Dopamine DAT->Dopamine_in Dopamine_out Extracellular Dopamine Dopamine_out->DAT Reuptake PKC Protein Kinase C (PKC) PKC->DAT Phosphorylation (Internalization/Reduced Activity) PKA Protein Kinase A (PKA) PKA->DAT Phosphorylation (Modulated Activity) GPCR GPCR Activation GPCR->PKC Ca_influx Ca2+ Influx Ca_influx->PKC

Simplified signaling pathway for DAT regulation.
Neuronal Calcium Signaling

Calcium signaling in neurons is a complex process involving the influx of calcium through various channels and its subsequent effects on downstream effectors.

Calcium_Signaling cluster_0 Plasma Membrane cluster_1 Intracellular Signaling cluster_2 Endoplasmic Reticulum cluster_3 Cytosolic Effects VGCC Voltage-Gated Ca2+ Channels (L-type) Ca_cyto Cytosolic Ca2+ VGCC->Ca_cyto Ca2+ Influx GPCR GPCR PLC Phospholipase C (PLC) GPCR->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG IP3R IP3 Receptor IP3->IP3R Binds PKC Protein Kinase C (PKC) DAG->PKC ER ER IP3R->Ca_cyto Ca2+ Release Ca_ER Ca2+ Store Ca_ER->IP3R Ca_cyto->PKC Activates Downstream Downstream Effects (Gene Expression, Neurotransmitter Release) Ca_cyto->Downstream Depolarization Membrane Depolarization Depolarization->VGCC Opens Ligand Ligand Ligand->GPCR Binds

Overview of neuronal calcium signaling pathways.[2][5]
Sigma-1 Receptor Signaling

The sigma-1 receptor acts as a molecular chaperone at the endoplasmic reticulum-mitochondrion interface, modulating calcium signaling and cell survival pathways.[3][4][6][7]

Sigma1_Signaling cluster_0 Endoplasmic Reticulum (ER) cluster_1 Mitochondrion cluster_2 Cellular Response Sigma1 Sigma-1 Receptor BiP BiP (Chaperone) Sigma1->BiP Interaction (inactive state) IP3R IP3 Receptor Sigma1->IP3R Stabilizes Ca_signaling Modulation of Ca2+ Signaling Sigma1->Ca_signaling Cell_survival Promotion of Cell Survival Sigma1->Cell_survival VDAC VDAC IP3R->VDAC Ca2+ transfer to Mitochondrion Mitochondrion Mitochondrion Ligand Sigma-1 Ligand (e.g., DPBA analog) Ligand->Sigma1 Binds

Role of the Sigma-1 receptor in cellular signaling.[3][4][6][7]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,4-Diphenylbutylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4,4-Diphenylbutylamine hydrochloride.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, particularly when following a reductive amination pathway.

Problem Potential Cause Troubleshooting Steps
Low or No Product Yield 1. Inefficient Imine Formation: The initial reaction between 4,4-diphenylbutanal and the amine source (e.g., ammonia or an ammonium salt) to form the imine intermediate may be incomplete.[1] 2. Suboptimal pH: The pH of the reaction is critical for both imine formation and the stability of the reducing agent.[1][2] 3. Reducing Agent Inactivity: The chosen reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride) may have degraded or is not suitable for the reaction conditions. 4. Low Reaction Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate.1. Promote Imine Formation: - Use a dehydrating agent like molecular sieves (3Å or 4Å) to remove water and drive the equilibrium towards the imine.[1] - Monitor imine formation using techniques like TLC, GC-MS, or NMR before adding the reducing agent.[1] 2. Optimize pH: - For imine formation, a slightly acidic pH (around 4-6) is often optimal.[1] This can be achieved by adding a catalytic amount of a mild acid like acetic acid. 3. Select and Verify Reducing Agent: - Sodium triacetoxyborohydride is often effective for reductive aminations as it is milder and more selective than sodium borohydride.[3][4] - Ensure the reducing agent is fresh and has been stored under appropriate conditions (dry). 4. Adjust Temperature: - While many reductive aminations can be performed at room temperature, gentle heating (e.g., to 40-50 °C) may be necessary to improve the reaction rate.
Formation of Byproducts 1. Over-reduction: The aldehyde starting material may be reduced to the corresponding alcohol (4,4-diphenylbutanol). 2. Dimerization/Polymerization: Side reactions of the starting materials or intermediates may lead to high molecular weight impurities. 3. Side reactions from impurities: Impurities in the starting materials can lead to unexpected byproducts.1. Control Reduction: - Use a milder reducing agent like sodium triacetoxyborohydride.[4] - Add the reducing agent portion-wise to control the reaction exotherm and minimize side reactions. 2. Optimize Reaction Conditions: - Ensure proper stirring and temperature control throughout the reaction. - Use an appropriate solvent that dissolves all reactants. 3. Purify Starting Materials: - Ensure the purity of 4,4-diphenylbutanal and the amine source before starting the reaction.
Difficulties in Product Isolation and Purification 1. Incomplete Salt Formation: The conversion of the free amine to its hydrochloride salt may be incomplete. 2. Product is an Oil: The hydrochloride salt may not crystallize easily and may separate as an oil. 3. Impurities Co-precipitate: Byproducts or unreacted starting materials may precipitate along with the desired product.1. Ensure Complete Protonation: - Use a slight excess of hydrochloric acid (e.g., as a solution in an anhydrous solvent like ether or isopropanol) to ensure complete salt formation. 2. Promote Crystallization: - Try different solvents or solvent mixtures for the precipitation/crystallization. - Scratch the inside of the flask with a glass rod to induce crystallization. - Use a seed crystal if available. 3. Purification Strategy: - Purify the crude free amine by column chromatography before converting it to the hydrochloride salt.[5] - Recrystallize the crude hydrochloride salt from a suitable solvent system to remove impurities.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method is the reductive amination of 4,4-diphenylbutanal. This typically involves reacting the aldehyde with an amine source, such as ammonia or an ammonium salt, to form an imine intermediate, which is then reduced in situ to the desired amine. The final step is the formation of the hydrochloride salt by treatment with hydrochloric acid.

Q2: How can I monitor the progress of the reaction?

The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). By spotting the reaction mixture against the starting material (4,4-diphenylbutanal), you can observe the disappearance of the starting material and the appearance of the product spot.

Q3: What are the key parameters to control for a successful synthesis?

The key parameters to control are:

  • Stoichiometry of reactants: The molar ratio of the aldehyde, amine source, and reducing agent.

  • Reaction temperature: To ensure a reasonable reaction rate without promoting side reactions.

  • pH: Particularly important for the imine formation step.[2]

  • Choice of solvent and reducing agent: These should be compatible and optimized for the specific reaction.

Q4: How do I prepare the hydrochloride salt?

After the reaction is complete and the crude 4,4-diphenylbutylamine has been isolated (typically after an aqueous work-up), it is dissolved in a suitable anhydrous solvent (e.g., diethyl ether, isopropanol). A solution of hydrogen chloride in an anhydrous solvent is then added dropwise with stirring. The this compound will precipitate as a solid and can be collected by filtration.

Experimental Protocols

General Protocol for Reductive Amination Synthesis of this compound
  • Imine Formation: To a solution of 4,4-diphenylbutanal (1 equivalent) in a suitable solvent (e.g., methanol, dichloromethane), add an amine source such as ammonium acetate or a solution of ammonia in methanol (1.5-2 equivalents). If necessary, add a catalytic amount of acetic acid to adjust the pH to around 5-6. Stir the mixture at room temperature for 1-2 hours. The formation of the imine can be monitored by TLC.

  • Reduction: Cool the reaction mixture in an ice bath. Add a reducing agent such as sodium borohydride or sodium triacetoxyborohydride (1.5-2 equivalents) portion-wise, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-12 hours, or until the reaction is complete as indicated by TLC.

  • Work-up: Quench the reaction by the slow addition of water. If methanol was used as a solvent, remove it under reduced pressure. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4,4-diphenylbutylamine.

  • Salt Formation: Dissolve the crude amine in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether or isopropanol). Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) with vigorous stirring until the precipitation is complete.

  • Purification: Collect the precipitated this compound by filtration, wash with cold solvent, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Visualizations

Troubleshooting_Low_Yield start Low Yield of 4,4-Diphenylbutylamine HCl check_imine Check Imine Formation (TLC, GC-MS) start->check_imine imine_ok Imine Formation OK? check_imine->imine_ok optimize_imine Optimize Imine Formation: - Add dehydrating agent (e.g., molecular sieves) - Adjust pH (4-6) with acetic acid imine_ok->optimize_imine No check_reduction Check Reduction Step imine_ok->check_reduction Yes optimize_imine->check_imine reduction_ok Reduction Successful? check_reduction->reduction_ok optimize_reduction Optimize Reduction: - Use fresh/alternative reducing agent (e.g., NaBH(OAc)3) - Control temperature during addition - Increase reaction time/temperature reduction_ok->optimize_reduction No check_workup Review Work-up & Purification reduction_ok->check_workup Yes optimize_reduction->check_reduction workup_ok Issues with Isolation? check_workup->workup_ok optimize_workup Optimize Isolation: - Ensure complete salt formation (excess HCl) - Screen for suitable crystallization solvents - Purify free amine before salt formation workup_ok->optimize_workup Yes end Improved Yield workup_ok->end No optimize_workup->check_workup

Caption: Troubleshooting workflow for low yield in 4,4-Diphenylbutylamine HCl synthesis.

Synthesis_Pathway start_material 4,4-Diphenylbutanal imine Imine Intermediate start_material->imine amine_source Amine Source (e.g., NH3, NH4OAc) amine_source->imine + H2O free_amine 4,4-Diphenylbutylamine (Free Base) imine->free_amine reducing_agent Reducing Agent (e.g., NaBH4, NaBH(OAc)3) reducing_agent->free_amine Reduction product 4,4-Diphenylbutylamine HCl free_amine->product hcl HCl hcl->product Salt Formation

Caption: General reaction pathway for the synthesis of 4,4-Diphenylbutylamine HCl.

References

Technical Support Center: Synthesis of 4,4-Diphenylbutylamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4,4-diphenylbutylamine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this compound. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental work.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis of 4,4-diphenylbutylamine, outlines potential causes, and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of 4,4-Diphenylbutylamine 1. Incomplete reaction: Insufficient reaction time, low temperature, or inactive reagents. 2. Degradation of starting material or product: Harsh reaction conditions (e.g., excessively high temperatures). 3. Incorrect stoichiometry: Inaccurate measurement of starting materials or reagents. 4. Catalyst poisoning (if applicable): Impurities in the starting materials or solvent deactivating the catalyst.1. Reaction Monitoring & Optimization: Monitor the reaction progress using TLC or LC-MS. If incomplete, increase the reaction time or temperature incrementally. Ensure the activity of reagents like LiAlH₄ by using a freshly opened bottle or by titration. 2. Condition Control: Maintain the recommended reaction temperature and avoid localized overheating. 3. Stoichiometry Verification: Carefully re-measure and verify the molar ratios of all reactants. 4. Reagent & Solvent Purity: Use purified starting materials and anhydrous solvents, especially for moisture-sensitive reactions.
Presence of Unreacted 4,4-Diphenylbutyronitrile 1. Insufficient reducing agent: The amount of LiAlH₄ was not enough to fully reduce the nitrile. 2. Inactive LiAlH₄: Lithium aluminum hydride can be deactivated by moisture.1. Stoichiometry Adjustment: Increase the molar equivalent of LiAlH₄. Typically, a slight excess is used. 2. Use of Anhydrous Conditions: Ensure all glassware is oven-dried and solvents are anhydrous. Use a fresh, sealed container of LiAlH₄.
Formation of 4,4-Diphenylbutanol 1. Reduction of the aldehyde starting material: In the reductive amination pathway, the reducing agent can reduce the aldehyde (4,4-diphenylbutanal) to the corresponding alcohol. This is more likely with strong reducing agents like sodium borohydride if the imine formation is slow.[1]1. Choice of Reducing Agent: Use a milder reducing agent that is more selective for the imine, such as sodium triacetoxyborohydride or sodium cyanoborohydride.[1] 2. pH Control: Maintain a slightly acidic pH (around 5-6) to favor imine formation over aldehyde reduction.
Presence of Secondary and Tertiary Amines 1. Over-alkylation of the primary amine: The newly formed 4,4-diphenylbutylamine can react with the starting aldehyde to form a secondary amine, which can then react again to form a tertiary amine.[2]1. Control Stoichiometry: Use a large excess of the ammonia source (e.g., ammonium acetate) in the reductive amination to favor the formation of the primary amine. 2. Gradual Addition: Add the reducing agent slowly to the mixture of the aldehyde and ammonia source to keep the concentration of the primary amine low initially.
Dimerization of Starting Material 1. Aldol condensation of 4,4-diphenylbutanal: Under basic or acidic conditions, the aldehyde can undergo self-condensation. 2. Michael addition: If acrylonitrile is used as a reactant in the synthesis of the butyronitrile precursor, a Michael addition side reaction can occur.[3][4]1. pH and Temperature Control: Maintain neutral or slightly acidic conditions and moderate temperatures to minimize aldol condensation. 2. Reaction Sequence: When preparing the nitrile precursor, carefully control the reaction conditions to favor the desired alkylation over Michael addition.
Difficult Purification 1. Presence of multiple byproducts with similar polarities. 2. Emulsion formation during aqueous workup. 1. Chromatographic Purification: Utilize column chromatography with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired product from impurities. 2. Workup Optimization: During the workup, add brine (saturated NaCl solution) to break up emulsions. Adjust the pH carefully during extractions.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 4,4-diphenylbutylamine?

A1: The two most prevalent synthetic routes are:

  • Reduction of 4,4-diphenylbutyronitrile: This method typically employs a strong reducing agent like lithium aluminum hydride (LiAlH₄) to convert the nitrile group to a primary amine.

  • Reductive amination of 4,4-diphenylbutanal: This route involves the reaction of 4,4-diphenylbutanal with an ammonia source to form an intermediate imine, which is then reduced in situ to the primary amine.[5]

Q2: I am performing the reduction of 4,4-diphenylbutyronitrile with LiAlH₄ and see a significant amount of starting material remaining. What should I do?

A2: This is a common issue often caused by insufficient or deactivated LiAlH₄. Lithium aluminum hydride is highly reactive with water, so it's crucial to use anhydrous solvents and properly dried glassware. You can try increasing the molar equivalents of LiAlH₄ and ensuring you are using a fresh, unopened container of the reagent. Monitoring the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed is also recommended.

Q3: In my reductive amination of 4,4-diphenylbutanal, I am isolating 4,4-diphenylbutanol as the major product. How can I prevent this?

A3: The formation of the alcohol indicates that the reduction of the aldehyde is faster than the formation and reduction of the imine. To favor the desired amine product, you should use a reducing agent that is more selective for the imine, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[1] Additionally, maintaining a slightly acidic pH (around 5-6) will promote the formation of the imine intermediate.

Q4: My final product is a mixture of primary, secondary, and tertiary amines. How can I improve the selectivity for the primary amine?

A4: The formation of secondary and tertiary amines is due to the reaction of the primary amine product with the starting aldehyde. To minimize this, you can use a large excess of the ammonia source (e.g., ammonium acetate or aqueous ammonia). This shifts the equilibrium towards the formation of the primary amine. Slow addition of the reducing agent can also help by keeping the concentration of the product amine low during the reaction.

Q5: What are some potential impurities that can arise from the starting materials?

A5: If you are synthesizing 4,4-diphenylbutyronitrile from diphenylmethane and a four-carbon synthon, potential impurities can carry through. For instance, if using 4-chlorobutyronitrile, incomplete reaction can leave unreacted starting materials. If using acrylonitrile followed by another step, side reactions like Michael addition could introduce impurities.[3][4] It is important to purify your intermediates before proceeding to the final step.

Experimental Protocols

Protocol 1: Synthesis of 4,4-Diphenylbutylamine via Reduction of 4,4-Diphenylbutyronitrile
  • Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with lithium aluminum hydride (LiAlH₄, 1.5 eq.) suspended in anhydrous tetrahydrofuran (THF).

  • Reaction: The suspension is cooled to 0 °C in an ice bath. A solution of 4,4-diphenylbutyronitrile (1.0 eq.) in anhydrous THF is added dropwise to the LiAlH₄ suspension under a nitrogen atmosphere.

  • Reflux: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours. The reaction progress should be monitored by TLC.

  • Quenching: After the reaction is complete, the flask is cooled to 0 °C, and the excess LiAlH₄ is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water.

  • Workup: The resulting solid is filtered off and washed with THF or diethyl ether. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 4,4-diphenylbutylamine.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Visualizations

Side_Reactions_Nitrile_Reduction Start 4,4-Diphenylbutyronitrile Reagent LiAlH₄ / Ether or THF Start->Reagent 1. Add LiAlH₄ Product 4,4-Diphenylbutylamine (Desired Product) Reagent->Product 2. Reduction SideProduct1 Unreacted Starting Material Reagent->SideProduct1 Incomplete Reaction SideProduct2 Hydrolysis Product (if water is present) Reagent->SideProduct2 Moisture Contamination

Caption: Side reactions in the LiAlH₄ reduction of 4,4-diphenylbutyronitrile.

Side_Reactions_Reductive_Amination Aldehyde 4,4-Diphenylbutanal Imine Imine Intermediate Aldehyde->Imine + NH₃ Alcohol 4,4-Diphenylbutanol (Side Product) Aldehyde->Alcohol Direct Reduction Aldol Aldol Condensation Product (Side Product) Aldehyde->Aldol Self-condensation Ammonia NH₃ Source Ammonia->Imine ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) PrimaryAmine 4,4-Diphenylbutylamine (Desired Product) ReducingAgent->PrimaryAmine ReducingAgent->Alcohol Imine->PrimaryAmine + Reducing Agent SecondaryAmine Secondary Amine (Side Product) PrimaryAmine->SecondaryAmine + Aldehyde, then reduction

Caption: Side reactions in the reductive amination of 4,4-diphenylbutanal.

Troubleshooting_Workflow Start Experiment Start Problem Low Yield or Impure Product? Start->Problem Analysis Analyze Reaction Mixture (TLC, LC-MS, NMR) Problem->Analysis Yes End Successful Synthesis Problem->End No Identify Identify Major Component(s) Analysis->Identify SM Unreacted Starting Material Identify->SM Starting Material SP Known Side Product Identify->SP Side Product Unknown Unknown Impurity Identify->Unknown Unknown SolveSM Optimize Reaction Conditions: - Increase time/temp - Check reagent activity SM->SolveSM SolveSP Consult Troubleshooting Guide: - Change reagents - Adjust pH/stoichiometry SP->SolveSP IsolateUnknown Isolate and Characterize (NMR, MS) Unknown->IsolateUnknown SolveSM->Start Re-run Experiment SolveSP->Start Re-run Experiment IsolateUnknown->SolveSP Identify & Address

Caption: A logical workflow for troubleshooting synthesis issues.

References

Technical Support Center: Purification of 4,4-Diphenylbutylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the purification of 4,4-Diphenylbutylamine hydrochloride. The methodologies and suggestions are based on established chemical principles for the purification of primary amine hydrochlorides and related structures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter?

A1: Impurities in this compound typically originate from the synthetic route. Common impurities can include unreacted starting materials, byproducts from side reactions, or degradation products. For amine syntheses, residual reagents or incompletely reacted intermediates are often the primary contaminants.[1][2][3] It is crucial to analyze the crude product (e.g., by HPLC, LC-MS, or NMR) to identify the specific impurities before selecting a purification strategy.

Q2: What is the recommended initial approach for purification?

A2: For most crystalline solids like amine hydrochlorides, recrystallization is the preferred first-line method due to its efficiency, scalability, and cost-effectiveness. If recrystallization fails to achieve the desired purity or if the impurities have very similar solubility profiles, column chromatography on silica gel (usually of the free base form) is the next logical step.

Q3: How do I convert the hydrochloride salt to the free base for chromatography?

A3: To convert the hydrochloride salt to the free base, dissolve the salt in water and add a base, such as 1 M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, until the aqueous layer is basic (pH > 9). Then, extract the aqueous layer with an immiscible organic solvent like dichloromethane (DCM) or ethyl acetate. The combined organic layers, containing the free amine, can then be dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure.[4]

Q4: Which analytical methods are best for assessing the purity of the final product?

A4: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for quantitative purity assessment.[5][6][7] A typical setup would involve a reverse-phase C18 column. For mass spectrometry compatible methods, mobile phases containing formic acid are used instead of non-volatile acids like phosphoric acid.[5] Thin-Layer Chromatography (TLC) provides a quick, qualitative check of purity and is invaluable for developing a solvent system for column chromatography. Nuclear Magnetic Resonance (¹H NMR) spectroscopy is also essential to confirm the structure of the final product and identify any structurally related impurities.

Troubleshooting Guides

Recrystallization Issues

Q: My product is "oiling out" instead of forming crystals. What should I do?

A: "Oiling out" typically occurs when the compound's melting point is lower than the boiling point of the solvent or when the solution is supersaturated.

  • Lower the temperature: Ensure you are cooling the solution slowly to allow for proper crystal lattice formation.

  • Use a lower-boiling point solvent: If possible, switch to a solvent with a lower boiling point.

  • Reduce the concentration: The solution may be too concentrated. Add a small amount of hot solvent to dissolve the oil, and then allow it to cool slowly again.

  • Change solvent system: The polarity of the solvent may not be ideal. Try a different solvent or a mixture of solvents.[8]

Q: I've cooled the solution, but no crystals have formed. What are my next steps?

A: A lack of crystal formation indicates that the solution is not supersaturated.

  • Induce crystallization: Try scratching the inside of the flask with a glass rod at the meniscus or adding a "seed" crystal of the pure compound.

  • Increase concentration: The solution is likely too dilute. Evaporate some of the solvent under reduced pressure or by gentle heating and then allow the solution to cool again.[8]

  • Add an anti-solvent: If your compound is dissolved in a good solvent, you can slowly add a miscible "anti-solvent" (a solvent in which your compound is insoluble) until the solution becomes turbid, then warm slightly until it is clear and cool slowly. Common anti-solvents for polar compounds are ethers or alkanes like hexane.[9]

Column Chromatography Issues

Q: My compound is streaking or "tailing" on the silica gel column. How can I prevent this?

A: Tailing of amines on silica gel is a common problem caused by the acidic nature of the silica, which strongly interacts with the basic amine.

  • Run as the free base: It is highly recommended to purify the free base of 4,4-Diphenylbutylamine rather than the hydrochloride salt.

  • Add a basic modifier: To neutralize the acidic sites on the silica gel, add a small amount of a basic modifier like triethylamine (0.5-2%) or ammonia (e.g., by using a solvent saturated with ammonia) to your mobile phase.

  • Use a different stationary phase: If tailing persists, consider using a less acidic stationary phase like neutral alumina.[10]

Q: I am not getting good separation between my product and a key impurity. How can I improve this?

A: Poor separation means the mobile phase is not optimal for differentiating between your compounds.

  • Optimize the eluent polarity: If the spots are too close together, you need to adjust the polarity. Use TLC to test various solvent mixtures. For a non-polar impurity, decreasing the eluent polarity might improve separation. For a polar impurity, a slight increase in polarity may be necessary.[10]

  • Change the solvent system: Sometimes, changing the composition of the mobile phase can alter selectivity. For example, if a hexane/ethyl acetate system is failing, try a dichloromethane/methanol system.[9]

Quantitative Data Summary

Table 1: Physical and Chemical Properties of Related Phenylalkylamine Hydrochlorides

PropertyValueSource
Compound 4-Phenylbutylamine Hydrochloride
Molecular FormulaC₁₀H₁₆ClN[11]
Molecular Weight185.69 g/mol [11]
Melting Point163.0 to 167.0 °C
AppearanceWhite to Almost white powder/crystal

Table 2: Suggested Solvent Systems for Purification Techniques

TechniqueSolvent System (Starting Ratios)Notes
Recrystallization Isopropanol/WaterGood for many hydrochloride salts.
Ethanol/Diethyl EtherDissolve in minimal hot ethanol, add ether as anti-solvent.
Methanol/WaterA common system for polar compounds.[9]
Column Chromatography (Free Base) Hexane / Ethyl Acetate (9:1 to 1:1) + 1% TriethylamineA standard system for compounds of moderate polarity.
Dichloromethane / Methanol (99:1 to 9:1) + 1% TriethylamineFor more polar compounds that do not move in Hex/EtOAc.

Experimental Protocols

Protocol 1: General Recrystallization from an Alcohol/Water System
  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the primary solvent (e.g., hot isopropanol or ethanol) to dissolve the solid completely. Use a hot plate and magnetic stirring.

  • Once dissolved, slowly add the anti-solvent (e.g., water) dropwise while the solution is still hot until it becomes faintly cloudy (turbid).

  • Add a few more drops of the primary solvent until the solution becomes clear again.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent mixture.

  • Dry the crystals under high vacuum to remove all residual solvent.

Protocol 2: Silica Gel Column Chromatography (of the Free Base)
  • Preparation: Convert the hydrochloride salt to the free base using the procedure described in the FAQs. Prepare a silica gel slurry in the initial, low-polarity mobile phase (e.g., 95:5 Hexane/Ethyl Acetate + 1% Triethylamine).

  • Packing: Pour the slurry into a glass column and allow the silica to pack under gentle pressure or gravity, ensuring no air bubbles are trapped.

  • Loading: Dissolve the crude free base in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Alternatively, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds from the column.

  • Collection: Collect fractions and monitor them by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified free amine. The amine can then be converted back to the hydrochloride salt by dissolving it in a solvent like diethyl ether and bubbling HCl gas through it or adding a solution of HCl in ether.[12]

Visualization of Workflows

PurificationWorkflow crude Crude 4,4-Diphenylbutylamine HCl recrystallize Recrystallization crude->recrystallize purity_check1 Purity Check (HPLC/TLC) recrystallize->purity_check1 pure_product Pure Product (>98%) purity_check1->pure_product Yes to_free_base Convert to Free Base purity_check1->to_free_base No column Silica Gel Column Chromatography to_free_base->column purity_check2 Purity Check (HPLC/TLC) column->purity_check2 purity_check2->column No (Re-column) to_hcl_salt Convert back to HCl Salt purity_check2->to_hcl_salt Yes to_hcl_salt->pure_product

Caption: General purification workflow for 4,4-Diphenylbutylamine HCl.

RecrystallizationTroubleshooting start Dissolve Crude Product in Hot Solvent cool Cool Solution Slowly start->cool outcome Observe Outcome cool->outcome crystals Crystals Form outcome->crystals Success no_crystals No Crystals outcome->no_crystals Problem oiling_out Oiling Out outcome->oiling_out Problem action_seed Scratch Flask / Add Seed Crystal no_crystals->action_seed action_concentrate Concentrate Solution no_crystals->action_concentrate action_antisolvent Add Anti-Solvent no_crystals->action_antisolvent action_reheat Reheat, Add More Solvent oiling_out->action_reheat action_new_solvent Change Solvent System oiling_out->action_new_solvent action_seed->cool action_concentrate->cool action_antisolvent->cool action_reheat->cool

Caption: Troubleshooting guide for common recrystallization issues.

References

Technical Support Center: 4,4-Diphenylbutylamine Hydrochloride Solubility for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing 4,4-Diphenylbutylamine hydrochloride for in vivo research.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility important for in vivo studies?

A1: this compound is the hydrochloride salt of 4,4-Diphenylbutylamine. For in vivo studies, particularly for parenteral administration routes (e.g., intravenous, intraperitoneal, subcutaneous), the compound must be fully dissolved in a physiologically compatible vehicle.[1][2][3] Poor solubility can lead to several issues, including:

  • Inaccurate Dosing: Incomplete dissolution results in a lower actual concentration than intended, leading to unreliable and non-reproducible experimental outcomes.

  • Precipitation upon Injection: If the compound precipitates in the bloodstream or tissues upon injection, it can cause embolism, local irritation, or toxicity.[1][4]

  • Reduced Bioavailability: For non-intravenous routes, poor solubility can limit the absorption of the compound into the systemic circulation.[2]

Q2: What are the initial steps to take when I encounter solubility issues with this compound?

A2: Start with a systematic approach to identify a suitable solvent system. Begin with commonly used biocompatible solvents. It is crucial to determine the baseline solubility in aqueous media, such as saline, as a reference point. Given that 4,4-Diphenylbutylamine is a weak base, its hydrochloride salt is expected to have higher aqueous solubility than the free base. However, if solubility remains a challenge, a stepwise strategy to enhance it is recommended.

Q3: How does pH adjustment affect the solubility of this compound?

A3: As an amine hydrochloride, the solubility of this compound is pH-dependent.[5][6][7] In aqueous solutions, the salt will dissociate into the protonated amine (BH+) and a chloride ion (Cl-). The protonated form is typically more water-soluble. According to the Henderson-Hasselbalch equation, at a pH below the pKa of the amine, the protonated, more soluble form will predominate. Conversely, as the pH increases above the pKa, the unprotonated, less soluble free base form (B) will become more prevalent, potentially leading to precipitation. Therefore, maintaining an acidic to neutral pH is generally advisable for keeping amine hydrochlorides in solution.[8][9][10]

Q4: What are co-solvents and how can they be used to improve solubility for in vivo studies?

A4: Co-solvents are organic solvents that are miscible with water and are used to increase the solubility of poorly water-soluble compounds by reducing the polarity of the aqueous vehicle.[11][12][13][14] For in vivo studies, the choice of co-solvents is limited to those with a good safety profile. Commonly used co-solvents include:

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)

  • Glycerin

It is important to use the minimum amount of co-solvent necessary to achieve the desired concentration and to be aware of the potential for the drug to precipitate upon dilution in the bloodstream.[1][5]

Q5: Can cyclodextrins be used to enhance the solubility of this compound?

A5: Yes, cyclodextrins are effective solubilizing agents for many poorly soluble drugs, including amine compounds.[15][16][17][18][19] These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic inner cavity. The lipophilic diphenylbutyl portion of 4,4-Diphenylbutylamine can be encapsulated within the cyclodextrin cavity, forming an inclusion complex that has significantly improved aqueous solubility.[15][16] For parenteral administration, chemically modified cyclodextrins such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are preferred due to their enhanced solubility and safety profiles.[15][16][17]

II. Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Compound does not dissolve in saline. The intrinsic aqueous solubility of this compound at the desired concentration is too low.1. Reduce the concentration: Determine the maximum solubility in saline. 2. pH Adjustment: Lower the pH of the saline solution with a biocompatible acid (e.g., HCl) to a range of 4-5 and observe for improved dissolution. Ensure the final pH is suitable for the intended route of administration.[3] 3. Gentle Heating and Sonication: Warm the solution gently (e.g., to 37°C) and use a sonicator to aid dissolution. Be cautious of potential degradation at higher temperatures.
Precipitation occurs after initial dissolution. The solution is supersaturated and unstable. This can happen upon cooling or over time.1. Re-evaluate the maximum solubility: The initial apparent dissolution may have been a supersaturated state. Determine the true equilibrium solubility. 2. Maintain the solubilizing conditions: If pH adjustment or co-solvents were used, ensure their concentrations are sufficient to maintain solubility.
Precipitation upon addition of a co-solvent. The addition of the co-solvent is causing the compound to "salt out". This can occur if the co-solvent reduces the solvation of the ionic species.1. Change the order of addition: Dissolve the compound in the co-solvent first, and then slowly add the aqueous vehicle while stirring. 2. Try a different co-solvent: The choice of co-solvent can significantly impact solubility. Experiment with alternatives like PEG 400 or glycerin.
The prepared formulation is too viscous for injection. High concentrations of co-solvents (like PEG 400 or glycerin) or cyclodextrins can increase the viscosity of the solution.1. Reduce the concentration of the excipient: Use the minimum amount necessary for solubilization. 2. Use a combination of solubilizers: A lower concentration of two different excipients (e.g., a co-solvent and a cyclodextrin) may be effective while keeping the viscosity low.
Observed toxicity or adverse effects in animals. The vehicle itself (high concentration of co-solvents or cyclodextrins) or the pH of the formulation may be causing toxicity.1. Run a vehicle-only control group: This will help determine if the adverse effects are due to the vehicle. 2. Reduce the concentration of excipients: Use the lowest effective concentration of any co-solvents or other solubilizing agents. 3. Adjust the pH to be closer to physiological pH (7.4): While a lower pH may improve solubility, it can cause irritation at the injection site. A compromise may be necessary.[8]

III. Quantitative Data on Solubility

Table 1: Example Solubility Data for this compound

Solvent System Temperature (°C) Maximum Solubility (mg/mL) Observations
Saline (0.9% NaCl)25To be determinede.g., Clear solution, faint turbidity
Saline (0.9% NaCl)37To be determinede.g., Improved solubility with heating
pH 4.0 Buffered Saline25To be determinede.g., Significantly improved solubility
10% Ethanol in Saline25To be determinede.g., Clear solution at higher concentrations
20% Propylene Glycol in Saline25To be determinede.g., Clear solution, slightly viscous
10% HP-β-CD in Water25To be determinede.g., High solubility achieved

IV. Experimental Protocols

Protocol 1: Determination of Aqueous Solubility

  • Add an excess amount of this compound to a known volume of the desired aqueous vehicle (e.g., saline) in a sealed vial.

  • Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 24-48 hours).

  • After equilibration, centrifuge the sample to pellet the undissolved solid.

  • Carefully remove an aliquot of the supernatant and dilute it with a suitable mobile phase.

  • Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Repeat for each desired solvent system.

Protocol 2: Preparation of a Co-solvent Formulation

  • Weigh the required amount of this compound.

  • In a separate container, prepare the co-solvent/aqueous vehicle mixture (e.g., 20% propylene glycol in saline).

  • Add a portion of the vehicle to the solid compound and vortex or sonicate until fully dissolved.

  • Add the remaining vehicle to reach the final desired volume and concentration.

  • Visually inspect the final solution for any undissolved particles. If necessary, filter through a 0.22 µm syringe filter for sterilization and removal of any particulates.

V. Signaling Pathways and Experimental Workflows

4,4-Diphenylbutylamine is a norepinephrine releasing agent. Its mechanism of action involves increasing the concentration of norepinephrine in the synaptic cleft. This is primarily achieved by interacting with the norepinephrine transporter (NET).[20][21][22]

Norepinephrine Signaling Pathway

The released norepinephrine then binds to and activates adrenergic receptors on the postsynaptic neuron, initiating a downstream signaling cascade.[23][24][25][26]

Norepinephrine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron 4_4_DBA_HCl 4,4-Diphenylbutylamine Hydrochloride NET_Inhibition Inhibition of Norepinephrine Transporter (NET) 4_4_DBA_HCl->NET_Inhibition NE_Release Increased Norepinephrine (NE) Release NET_Inhibition->NE_Release NE Norepinephrine (NE) NE_Release->NE Release Adrenergic_Receptor Adrenergic Receptors (α and β) NE->Adrenergic_Receptor Binding G_Protein G-Protein Activation Adrenergic_Receptor->G_Protein Second_Messengers Second Messenger (cAMP, IP3, DAG) G_Protein->Second_Messengers Cellular_Response Cellular Response Second_Messengers->Cellular_Response

Caption: Norepinephrine signaling pathway initiated by this compound.

Experimental Workflow for Improving Solubility

The following diagram illustrates a logical workflow for researchers to follow when developing a suitable formulation for in vivo studies.

Solubility_Workflow Start Start: Determine Required Concentration for In Vivo Study Solubility_in_Saline Attempt to Dissolve in Physiological Saline Start->Solubility_in_Saline Is_Soluble_1 Is it Soluble? Solubility_in_Saline->Is_Soluble_1 pH_Adjustment Adjust pH (4.0-6.0) with Biocompatible Acid Is_Soluble_1->pH_Adjustment No Ready_for_In_Vivo Formulation Ready for In Vivo Sterility and Toxicity Testing Is_Soluble_1->Ready_for_In_Vivo Yes Is_Soluble_2 Is it Soluble? pH_Adjustment->Is_Soluble_2 Co_solvents Use Co-solvents (e.g., PG, PEG 400, Ethanol) Is_Soluble_2->Co_solvents No Is_Soluble_2->Ready_for_In_Vivo Yes Is_Soluble_3 Is it Soluble? Co_solvents->Is_Soluble_3 Cyclodextrins Use Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) Is_Soluble_3->Cyclodextrins No Is_Soluble_3->Ready_for_In_Vivo Yes Is_Soluble_4 Is it Soluble? Cyclodextrins->Is_Soluble_4 Combination_Approach Combination Approach (e.g., pH + Co-solvent) Is_Soluble_4->Combination_Approach No Is_Soluble_4->Ready_for_In_Vivo Yes Is_Soluble_5 Is it Soluble? Combination_Approach->Is_Soluble_5 Is_Soluble_5->Ready_for_In_Vivo Yes Re_evaluate Re-evaluate Compound or Consider Alternative Delivery System Is_Soluble_5->Re_evaluate No

Caption: A stepwise workflow for enhancing the solubility of 4,4-Diphenylbutylamine HCl.

References

Navigating the Scale-Up of Diphenylbutylamine Analogs: A Technical Support Hub

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the scale-up synthesis of diphenylbutylamine analogs. The information is designed to offer practical solutions to specific experimental issues, from reaction optimization to purification.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of diphenylbutylamine analogs, particularly focusing on the widely used reductive amination of diphenylacetonitrile derivatives.

Issue 1: Low Yield in Reductive Amination

Possible Causes and Solutions

Possible Cause Troubleshooting Steps Expected Outcome
Incomplete Imine Formation - Ensure anhydrous reaction conditions. Moisture can hydrolyze the imine intermediate. - Add a catalytic amount of a weak acid (e.g., acetic acid) to promote imine formation. The optimal pH for imine formation is typically between 4 and 6.Increased conversion to the imine intermediate, leading to a higher overall yield of the desired amine.
Reduction of Starting Aldehyde/Ketone - Use a milder reducing agent that selectively reduces the imine over the carbonyl group. Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are often preferred over sodium borohydride (NaBH₄) for this reason.Minimized formation of alcohol byproducts and increased yield of the target amine.
Over-alkylation of the Amine - Use the amine as the limiting reagent if the aldehyde/ketone is readily available. - If the amine is more valuable, a slow addition of the aldehyde/ketone can help minimize dialkylation.Reduced formation of tertiary amine byproducts, simplifying purification and improving the yield of the desired secondary amine.
Insufficient Reducing Agent - Increase the molar equivalents of the reducing agent. It is common to use a significant excess of NaBH₄.Drive the reduction of the imine to completion.

Issue 2: Formation of Impurities

Common Impurities and Mitigation Strategies

Impurity Formation Mechanism Prevention and Removal
Unreacted Diphenylacetonitrile Incomplete reaction.- Increase reaction time or temperature. - Ensure efficient mixing, especially in large-scale reactions. - Can be removed during workup and purification.
Over-alkylation Products (Tertiary Amines) The product amine reacts with another molecule of the aldehyde/ketone and is subsequently reduced.- Control stoichiometry (see "Low Yield" section). - Can be challenging to remove by simple extraction. Chromatographic purification may be necessary.
Alcohol from Carbonyl Reduction The reducing agent reduces the starting aldehyde or ketone.- Use a selective reducing agent (e.g., NaBH(OAc)₃). - Can often be removed by aqueous workup.
Hydrolyzed Imine Presence of water in the reaction.- Use anhydrous solvents and reagents. - This will revert to the starting materials, which can then be addressed as unreacted starting materials.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing diphenylbutylamine analogs at scale?

A common and effective method is the reductive amination of a diphenylacetonitrile derivative with a suitable amine in the presence of a reducing agent. Another approach involves the reduction of 4,4-diphenylbutyronitrile to 4,4-diphenylbutylamine using a strong reducing agent like lithium aluminum hydride (LiAlH₄). However, for large-scale synthesis, catalytic hydrogenation is often preferred due to safety and cost considerations.

Q2: How can I monitor the progress of the reductive amination reaction?

Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. A suitable solvent system should be developed to clearly separate the starting materials (diphenylacetonitrile derivative and amine), the intermediate imine, and the final product. Staining with an appropriate agent, such as potassium permanganate or ninhydrin, can help visualize the spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.

Q3: What are the key safety precautions to consider during the scale-up of these syntheses?

  • Hydrogenation: When using catalytic hydrogenation, ensure proper handling of hydrogen gas and the pyrophoric catalyst (e.g., Raney Nickel). The reaction should be conducted in a well-ventilated area with appropriate pressure-rated equipment.

  • Lithium Aluminum Hydride: LiAlH₄ is a highly reactive and pyrophoric reagent that reacts violently with water. All equipment must be scrupulously dried, and the reaction should be performed under an inert atmosphere (e.g., nitrogen or argon). A proper quenching procedure is critical.

  • Solvents: Use of flammable solvents requires appropriate fire safety measures. Ensure adequate ventilation to avoid the buildup of solvent vapors.

Q4: What are the typical challenges in purifying basic diphenylbutylamine analogs?

Being basic compounds, diphenylbutylamine analogs can be challenging to purify by silica gel chromatography due to strong interactions with the acidic silica, leading to tailing and poor separation. To mitigate this, the eluent can be modified by adding a small amount of a basic modifier, such as triethylamine or ammonia in methanol. Alternatively, purification can be achieved by crystallization of the corresponding salt (e.g., hydrochloride or hydrobromide), which often yields a highly pure product.

Experimental Protocols

Protocol 1: Lab-Scale Synthesis of 4,4-Diphenylbutylamine by Reduction of 4,4-Diphenylbutyronitrile

This protocol describes a lab-scale synthesis using lithium aluminum hydride.

Materials:

  • 4,4-Diphenylbutyronitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or dioxane

  • 20% aqueous solution of potassium carbonate

  • Dioxane/ether (1:1 mixture) for washing

Procedure:

  • To a suspension of 23 g of lithium aluminum hydride in 1 L of anhydrous diethyl ether, a solution of 4,4-diphenylbutyronitrile in 6.25 L of dioxane is added dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, the reaction mixture is maintained at reflux for one hour.

  • The reaction is then carefully quenched by the dropwise addition of 300 mL of a 20% aqueous potassium carbonate solution with vigorous stirring.

  • The resulting mixture is filtered, and the filter cake is washed with a 1:1 dioxane/ether mixture.

  • The filtrate is concentrated under reduced pressure, and the crude product is purified by distillation (boiling point 145°-150° C at 0.6 mm Hg) to afford 4,4-diphenylbutylamine.[1]

Note: For scale-up, this process would require significant safety engineering. Catalytic hydrogenation is a more common industrial alternative.

Signaling Pathways and Workflows

Diphenylbutylamine analogs are known to interact with various biological targets. For instance, Bepridil and Lidoflazine are known calcium channel blockers. Bepridil also affects sodium channels and calmodulin, while Lidoflazine is a potent blocker of the hERG K+ channel.

Bepridil's Multi-Target Mechanism of Action

Bepridil exerts its therapeutic effects through a multi-faceted mechanism, primarily by blocking L-type calcium channels, which reduces the influx of calcium into cardiac and vascular smooth muscle cells.[2][3][4] This leads to vasodilation and a decrease in myocardial contractility. Additionally, it blocks fast sodium channels, contributing to its anti-arrhythmic properties, and interferes with calcium binding to calmodulin, a key intracellular calcium sensor.[2][4]

Bepridil_Mechanism cluster_channels Ion Channels cluster_intracellular Intracellular Target Bepridil Bepridil L_type_Ca_Channel L-type Ca²⁺ Channel Bepridil->L_type_Ca_Channel Blocks Fast_Na_Channel Fast Na⁺ Channel Bepridil->Fast_Na_Channel Blocks Calmodulin Calmodulin Bepridil->Calmodulin Interferes Ca_Influx Ca²⁺ Influx Na_Influx Na⁺ Influx CaM_Signaling Calmodulin Signaling Vasodilation Vasodilation Ca_Influx->Vasodilation Decreased_Contractility Decreased Myocardial Contractility Ca_Influx->Decreased_Contractility Anti_Arrhythmic_Effect Anti-Arrhythmic Effect Na_Influx->Anti_Arrhythmic_Effect Altered_Cellular_Processes Altered Cellular Processes CaM_Signaling->Altered_Cellular_Processes

Caption: Bepridil's mechanism of action involves blocking ion channels and interfering with intracellular calcium signaling.

Lidoflazine's Dual Channel Blockade

Lidoflazine is recognized as a calcium channel blocker and a potent inhibitor of the hERG (human Ether-à-go-go-Related Gene) K+ channel.[5][6] Its action on calcium channels contributes to its anti-anginal effects by promoting vasodilation.[7][8] The blockade of hERG K+ channels can lead to a prolongation of the cardiac action potential, which is associated with a risk of arrhythmia.[5][6]

Lidoflazine_Mechanism Lidoflazine Lidoflazine Ca_Channel L-type Ca²⁺ Channel Lidoflazine->Ca_Channel Blocks hERG_Channel hERG K⁺ Channel Lidoflazine->hERG_Channel Blocks Ca_Influx_Reduced Reduced Ca²⁺ Influx Ca_Channel->Ca_Influx_Reduced K_Efflux_Blocked Blocked K⁺ Efflux hERG_Channel->K_Efflux_Blocked Vasodilation Vasodilation (Anti-anginal Effect) Ca_Influx_Reduced->Vasodilation AP_Prolongation Action Potential Prolongation (Risk of Arrhythmia) K_Efflux_Blocked->AP_Prolongation

Caption: Lidoflazine's dual blockade of calcium and hERG K+ channels leads to both therapeutic and potential adverse cardiac effects.

General Workflow for Scale-Up Synthesis and Troubleshooting

The following diagram outlines a logical workflow for addressing challenges during the scale-up synthesis of diphenylbutylamine analogs.

Caption: A logical workflow for troubleshooting and optimizing the scale-up synthesis of diphenylbutylamine analogs.

References

Preventing degradation of 4,4-Diphenylbutylamine hydrochloride in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4,4-Diphenylbutylamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing its degradation in solution and to offer troubleshooting assistance for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors. The primary environmental factors include exposure to light, elevated temperatures, and significant shifts in pH.[1][2] Chemically, the molecule is susceptible to oxidation due to the secondary amine functional group and potential hydrolysis of the hydrochloride salt.[3][4][5] The choice of solvent can also play a role in the degradation kinetics.[6]

Q2: What are the recommended storage conditions for solutions of this compound?

A2: To minimize degradation, solutions of this compound should be stored in tightly sealed, light-resistant containers, preferably amber glass vials.[7] It is advisable to store the solutions in a cool and dark place, with refrigeration (2-8 °C) being a common practice for enhancing stability.[8] For long-term storage, storing under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation.

Q3: How can I detect degradation of my this compound solution?

A3: Degradation can be detected and monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[2][9][10] A stability-indicating method is one that can separate the intact drug from its degradation products, allowing for the quantification of any loss in potency and the appearance of impurities.[1][11][12] Visual indicators of degradation, although less reliable, can include a change in color or the formation of precipitates in the solution.

Q4: What are the likely degradation pathways for this compound?

A4: Based on its chemical structure, this compound is susceptible to several degradation pathways:

  • Oxidation: The secondary amine is a primary site for oxidation, which can lead to the formation of N-oxides, hydroxylamines, or nitrones.[3][8] This process can be accelerated by the presence of oxygen, metal ions, or oxidizing agents.

  • Photodegradation: The diphenylmethyl moiety can absorb UV light, potentially leading to the formation of free radicals and subsequent degradation products.[13][14][15]

  • Hydrolysis: While the amine itself is stable against hydrolysis, the hydrochloride salt can be influenced by the pH of the solution. Extreme pH conditions can affect the ionization state and potentially catalyze other degradation reactions.[2][5]

Troubleshooting Guides

Problem: Unexpected peaks are observed in the HPLC chromatogram of my sample solution.
  • Possible Cause 1: Degradation of this compound.

    • Troubleshooting Steps:

      • Verify the age and storage conditions of your solution. Has it been exposed to light, elevated temperatures, or ambient air for an extended period?

      • Perform a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products. Compare the retention times of the peaks in your stressed samples with the unexpected peaks in your experimental sample. This can help in identifying if the new peaks are indeed degradants.

      • If degradation is confirmed, prepare fresh solutions and ensure proper storage.

  • Possible Cause 2: Contamination of the solvent, glassware, or HPLC system.

    • Troubleshooting Steps:

      • Run a blank injection (mobile phase only) to check for system contamination.

      • Prepare a fresh batch of mobile phase using high-purity solvents.

      • Ensure all glassware is thoroughly cleaned and rinsed with an appropriate solvent.

Problem: The concentration of my this compound solution is lower than expected.
  • Possible Cause 1: Degradation has occurred, reducing the amount of the active compound.

    • Troubleshooting Steps:

      • Analyze the sample using a validated stability-indicating HPLC method to quantify the parent compound and any visible degradation products.

      • Review the solution's history to identify potential exposure to stress conditions (light, heat, oxygen).

      • Implement stricter storage protocols, such as refrigeration, protection from light, and purging with an inert gas.

  • Possible Cause 2: Inaccurate initial weighing or dilution.

    • Troubleshooting Steps:

      • Carefully review the procedures used for solution preparation.

      • Prepare a new solution, paying close attention to accurate weighing and volumetric dilutions.

      • Use a calibrated analytical balance and volumetric glassware.

Data Presentation

Table 1: Summary of Stress Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTypical DurationExpected Degradation Pathway
Acid Hydrolysis0.1 M HCl24 hours at 60°CGenerally stable, may catalyze other reactions.
Base Hydrolysis0.1 M NaOH24 hours at 60°CPotential for minor degradation.
Oxidation3% H₂O₂24 hours at room temperatureFormation of N-oxides, hydroxylamines.
Thermal Degradation80°C in a dry oven48 hoursGeneral decomposition.
PhotodegradationUV light (254 nm) and visible light24 hoursFormation of radical-induced degradants.

Note: The extent of degradation should ideally be between 5-20% to ensure the suitability of the analytical method.[16] The conditions above are starting points and may need to be adjusted.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the steps to intentionally degrade this compound to identify potential degradation products and validate a stability-indicating method.[16][17][18]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.

  • Acid Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat the mixture at 60°C for 24 hours. After cooling, neutralize the solution with 0.1 M NaOH and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Base Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat the mixture at 60°C for 24 hours. After cooling, neutralize the solution with 0.1 M HCl and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation: Place a sample of the solid compound in a hot air oven at 80°C for 48 hours. After the exposure, dissolve the solid in the solvent and dilute to a final concentration of 100 µg/mL.

  • Photolytic Degradation: Expose a solution of the compound (e.g., in a quartz cuvette) to UV light (254 nm) and visible light in a photostability chamber for 24 hours.[19] Dilute the exposed solution to a final concentration of 100 µg/mL with the mobile phase.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC method (see Protocol 2).

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method capable of separating this compound from its degradation products.[6][11][12][20]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution is often necessary to separate polar degradation products from the less polar parent compound.

    • Solvent A: 0.1% Trifluoroacetic acid in water.

    • Solvent B: Acetonitrile.

    • Example Gradient: Start with 95% A and 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at a wavelength where the parent compound and potential degradation products have significant absorbance, for example, 220 nm or 254 nm. A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Injection Volume: 10 µL.

  • Method Validation: Once separation is achieved, the method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

Degradation_Pathways cluster_oxidation Oxidation cluster_photodegradation Photodegradation 4,4-Diphenylbutylamine HCl 4,4-Diphenylbutylamine HCl N-oxide N-oxide 4,4-Diphenylbutylamine HCl->N-oxide [O] Hydroxylamine Hydroxylamine 4,4-Diphenylbutylamine HCl->Hydroxylamine [O] Radical Intermediates Radical Intermediates 4,4-Diphenylbutylamine HCl->Radical Intermediates hv Nitrone Nitrone Hydroxylamine->Nitrone [O] Photoproducts Photoproducts Radical Intermediates->Photoproducts

Caption: Potential degradation pathways for this compound.

Experimental_Workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock Solution Stock Solution Acid Acid Stock Solution->Acid Base Base Stock Solution->Base Oxidation Oxidation Stock Solution->Oxidation Heat Heat Stock Solution->Heat Light Light Stock Solution->Light HPLC Analysis HPLC Analysis Acid->HPLC Analysis Base->HPLC Analysis Oxidation->HPLC Analysis Heat->HPLC Analysis Light->HPLC Analysis Method Validation Method Validation HPLC Analysis->Method Validation Data Interpretation Data Interpretation Method Validation->Data Interpretation

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Enhancing Cell Permeability of Diphenylbutylamine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with diphenylbutylamine compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to poor cell permeability during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor cell permeability for diphenylbutylamine compounds?

A1: Diphenylbutylamine scaffolds, while often potent, can exhibit poor cell permeability due to several physicochemical properties. Key factors include:

  • High Polarity: The presence of amine groups, which are often protonated at physiological pH, and other polar functional groups can increase hydrophilicity and hinder passive diffusion across the lipid cell membrane.

  • High Hydrogen Bond Capacity: A high count of hydrogen bond donors and acceptors can impede membrane crossing by increasing the energy required for desolvation.[1][2]

  • Substrate for Efflux Pumps: These compounds can be recognized and actively transported out of the cell by efflux pumps like P-glycoprotein (P-gp), reducing net intracellular accumulation.[1]

  • Low Aqueous Solubility: Paradoxically, high lipophilicity in other parts of the molecule can lead to poor solubility in assay buffers, causing the compound to precipitate and resulting in artificially low permeability readings.[1]

Q2: What are the primary strategies to improve the cell permeability of my diphenylbutylamine compound?

A2: Improving cell permeability often involves a multi-pronged approach balancing physicochemical properties:

  • Structural Modification: This is a key strategy involving the synthesis of new analogs. Common modifications include masking polar groups (e.g., through N-methylation), reducing the hydrogen bond donor/acceptor count, or adding lipophilic moieties to increase the overall lipophilicity.[1][3] Forming intramolecular hydrogen bonds can also "shield" polarity and improve permeability.[2][4][5][6]

  • Prodrug Approach: The polar amine can be temporarily masked with a lipophilic group that is later cleaved by intracellular enzymes to release the active compound.[1][3]

  • Formulation Strategies: Using permeation enhancers or lipid-based nanocarriers (e.g., liposomes) can improve compound delivery across the cell membrane.[1][7][8]

Q3: Which in vitro permeability assay should I start with: PAMPA or Caco-2?

A3: The choice depends on your research stage. A common strategy is to use both assays in a tiered approach.

  • PAMPA (Parallel Artificial Membrane Permeability Assay): This cell-free assay is ideal for early-stage, high-throughput screening.[9][10][11] It measures passive diffusion only, providing a rapid and cost-effective way to rank compounds based on their intrinsic permeability.[10]

  • Caco-2 Permeability Assay: This is a cell-based assay considered the "gold standard" for predicting human intestinal absorption.[12][13] Caco-2 cells form a monolayer that mimics the intestinal epithelium and expresses functional efflux transporters.[12][14] This assay provides more biologically relevant data by accounting for both passive diffusion and active transport mechanisms.[10][12]

The logical workflow is to first screen a library of compounds with PAMPA to identify those with good passive permeability and then advance the most promising candidates to the Caco-2 assay for more detailed characterization of active transport and efflux.

Caption: Workflow for assessing and improving compound permeability.

Troubleshooting Guide

Problem 1: My compound shows low apparent permeability (Papp) in the PAMPA assay.

  • Potential Cause: The compound has inherently poor passive diffusion, likely due to high polarity or a high number of hydrogen bond donors/acceptors.

  • Recommended Solution:

    • Analyze Physicochemical Properties: Calculate the compound's cLogP and topological polar surface area (TPSA). A low cLogP and high TPSA often correlate with poor passive permeability.

    • Structural Modification: Synthesize analogs where polar functional groups are masked or lipophilicity is systematically increased. For example, convert a hydroxyl group to a methoxy group or add a small alkyl chain.

    • Intramolecular Hydrogen Bonding: Consider designs that promote the formation of an intramolecular hydrogen bond to shield polar groups from the solvent, which can significantly improve permeability.[4][6]

Problem 2: My compound has good permeability in PAMPA but poor permeability in the Caco-2 assay.

  • Potential Cause: This discrepancy strongly suggests the involvement of biological processes not present in the PAMPA model. The most likely cause is that your compound is a substrate for active efflux pumps (like P-gp) expressed on Caco-2 cells.[10]

  • Recommended Solution:

    • Perform a Bidirectional Caco-2 Assay: Measure permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.

    • Calculate the Efflux Ratio (ER): The ER is calculated as Papp(B-A) / Papp(A-B). An efflux ratio greater than 2 is a strong indicator that the compound is subject to active efflux.[13]

    • Use an Efflux Pump Inhibitor: Re-run the Caco-2 assay in the presence of a known P-gp inhibitor, such as verapamil.[15] If the Papp(A-B) increases significantly and the efflux ratio decreases, it confirms that your compound is a P-gp substrate.

Caption: Passive diffusion vs. active efflux across a cell membrane.

Problem 3: I observe poor compound recovery in my permeability assays.

  • Potential Cause: The compound may be lost during the assay due to factors other than permeation.

  • Recommended Solution:

    • Check Aqueous Solubility: Poor solubility in the assay buffer can cause the compound to precipitate.[1] Try including a low percentage of a co-solvent like DMSO (typically <1%) or using a buffer with a different pH if your compound's solubility is pH-dependent.

    • Assess Non-Specific Binding: Highly lipophilic compounds can stick to plasticware or the cell monolayer.[1] Run a control experiment without the acceptor compartment to quantify how much compound is lost to the apparatus. Using low-binding plates can sometimes mitigate this issue.

    • Evaluate Compound Stability: The compound might be degrading in the buffer or being metabolized by the Caco-2 cells. Analyze the compound concentration in the donor well at the beginning and end of the experiment to check for degradation.

Data Presentation

Quantitative data should be organized to clearly compare the permeability of different compounds under various conditions.

Table 1: Comparison of Permeability for Diphenylbutylamine Analogs

Compound IDModificationcLogPPAMPA Papp (10⁻⁶ cm/s)Caco-2 Papp (A-B) (10⁻⁶ cm/s)Caco-2 Efflux Ratio
DPA-ParentNone3.51.20.315.2
DPA-001N-Methylation3.83.50.812.5
DPA-002Add Methoxy Group4.04.11.111.8
DPA-003Ester Prodrug of Amine4.515.812.51.5

Table 2: Effect of P-gp Inhibitor on Permeability of DPA-Parent

ConditionCaco-2 Papp (A-B) (10⁻⁶ cm/s)Caco-2 Papp (B-A) (10⁻⁶ cm/s)Efflux Ratio
DPA-Parent (Control)0.34.5615.2
DPA-Parent + Verapamil (50 µM)3.94.801.2

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a method for assessing the passive permeability of test compounds.[9][16]

  • Objective: To determine the apparent permeability coefficient (Papp) for a compound based on its ability to diffuse across an artificial lipid membrane.

  • Methodology:

    • Prepare Lipid Solution: Create a 10% (w/v) solution of L-α-phosphatidylcholine (from egg yolk) in dodecane.[9][11]

    • Coat Donor Plate: Carefully add 5 µL of the lipid solution to the membrane of each well of a 96-well filter donor plate. Allow the solvent to evaporate.

    • Prepare Compound Solutions: Prepare a 10 mM stock solution of each test compound in DMSO. Dilute the stock to a final concentration of 100 µM in a suitable aqueous buffer (e.g., PBS, pH 7.4). The final DMSO concentration should be ≤ 1%.

    • Assay Setup:

      • Add 300 µL of the aqueous buffer to each well of a 96-well acceptor plate.

      • Add 200 µL of the compound solution to each well of the coated donor plate.

    • Incubation: Carefully place the donor plate onto the acceptor plate, creating a "sandwich". Incubate the assembly at room temperature for 5 to 18 hours with gentle shaking.[9][17]

    • Quantification: After incubation, separate the plates. Determine the compound concentration in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.[16]

  • Data Analysis: The apparent permeability (Papp) is calculated using the following equation: Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - CA(t) / Ceq) Where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, CA(t) is the compound concentration in the acceptor well at time t, and Ceq is the equilibrium concentration.

Protocol 2: Caco-2 Permeability Assay

This protocol details the measurement of compound transport across a confluent monolayer of Caco-2 cells.[12][13]

  • Objective: To determine the Papp value and efflux ratio of a compound in a biologically relevant model that includes active transport mechanisms.

  • Methodology:

    • Cell Culture: Seed Caco-2 cells onto permeable Transwell® inserts and culture for 21 days to allow for differentiation and the formation of a confluent, polarized monolayer.[13]

    • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer using a voltmeter. Only use monolayers with TEER values > 200 Ω·cm².[18] Additionally, perform a Lucifer Yellow rejection test to confirm the integrity of tight junctions.[10][16]

    • Prepare Compound Solutions: Prepare a 10 µM solution of the test compound in a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 7.4.

    • Transport Experiment (Bidirectional):

      • Apical-to-Basolateral (A-B): Wash the cell monolayers with pre-warmed (37°C) transport buffer. Add the compound solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.

      • Basolateral-to-Apical (B-A): In a separate set of wells, add the compound solution to the basolateral chamber and fresh transport buffer to the apical chamber.

    • Incubation: Incubate the plates at 37°C for 2 hours with gentle agitation.[14]

    • Sampling and Quantification: At the end of the incubation, take samples from the receiver chambers. Analyze the concentration of the compound using LC-MS/MS.

  • Data Analysis:

    • The Papp for each direction is calculated using the formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

    • The Efflux Ratio (ER) is calculated as: ER = Papp (B-A) / Papp (A-B).

References

Technical Support Center: Minimizing Off-Target Effects of 4,4-Diphenylbutylamine Hydrochloride and Other Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing and troubleshooting off-target effects during experiments with 4,4-Diphenylbutylamine hydrochloride and other novel small molecules where the specificity has not been fully characterized. The following troubleshooting guides and Frequently Asked Questions (FAQs) address common issues and provide detailed methodologies for robust experimental design and interpretation.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a significant concern in my experiments?

A1: Off-target effects occur when a compound, such as this compound, binds to and alters the function of proteins other than its intended therapeutic target. These unintended interactions are a major concern as they can lead to:

  • Cellular Toxicity: Binding to unintended targets can disrupt essential cellular pathways, causing cytotoxicity that is unrelated to the on-target activity.[1]

  • Poor Translational Viability: Promising results in early-stage research may not be reproducible in later stages if the effects are driven by off-targets that are not relevant or are toxic in a whole organism.

Q2: I am seeing unexpected cellular phenotypes at concentrations I believe should be specific for my target. How can I begin to investigate if these are off-target effects?

A2: Observing unexpected phenotypes is a common indication of potential off-target effects. A systematic approach to investigate this includes:

  • Dose-Response Analysis: Conduct a careful dose-response study. On-target effects typically occur within a specific concentration range, while off-target effects often appear at higher concentrations. A steep or biphasic dose-response curve can also suggest the involvement of multiple targets.

  • Use of Controls: Include a structurally similar but inactive analog of your compound as a negative control. This helps to determine if the observed effects are due to the specific chemical scaffold of this compound.

  • Orthogonal Assays: Employ different assay formats to measure the same biological endpoint. For example, if you observe cytotoxicity with an MTT assay, confirm this with a mechanistically different assay like CellTiter-Glo® (measuring ATP levels) or a membrane integrity assay.[1]

  • Target Engagement Assays: Use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to its intended target at the concentrations used in your experiments.[2][3]

Q3: What are some proactive strategies to minimize off-target effects in my experimental design?

A3: Proactive measures can significantly reduce the impact of off-target effects:

  • Use the Lowest Effective Concentration: Titrate this compound to determine the lowest concentration that elicits the desired on-target effect. Higher concentrations increase the likelihood of engaging lower-affinity off-target proteins.

  • Employ Highly Selective Compounds (if available): When possible, use compounds that have been extensively profiled and are known to be highly selective for your target of interest.

  • Genetic Validation: Use techniques like CRISPR-Cas9 or siRNA to knock down or knock out the intended target.[4][5] If the addition of this compound still produces the same phenotype in the absence of the target, the effect is likely off-target.

Troubleshooting Guide

Issue Possible Cause Suggested Action
High cytotoxicity observed at low compound concentrations. 1. The compound has potent off-target cytotoxic effects. 2. The chosen cell line is particularly sensitive to the compound's off-target activities. 3. The compound is interfering with the cytotoxicity assay itself.1. Perform a broad screen against a panel of common off-target proteins (e.g., kinases, GPCRs). 2. Test the compound in multiple cell lines to assess if the cytotoxicity is cell-line specific. 3. Run a cell-free assay control to check for direct interference with assay reagents.[1]
Inconsistent results between different functional assays. The assays are measuring different downstream effects, some of which may be influenced by off-target signaling pathways.1. Map the known signaling pathway of your intended target and hypothesize where an off-target effect might cause the discrepancy. 2. Use specific inhibitors or activators of suspected off-target pathways in combination with your compound to see if the inconsistent results can be rescued.
Phenotype is observed, but target engagement cannot be confirmed at the effective concentration. The observed phenotype is likely due to an off-target effect.1. Use target engagement assays like CETSA to determine the concentration range for on-target binding. 2. If the phenotypic effective concentration is significantly different from the target engagement concentration, prioritize identifying the responsible off-target.
Difficulty reproducing results from the literature. 1. Differences in experimental conditions (e.g., cell density, serum concentration). 2. Variation in the expression levels of on- or off-target proteins between cell lines or passages.1. Standardize and carefully document all experimental parameters. 2. Confirm the expression level of the intended target in your cell line using Western Blot or qPCR.

Data Presentation: Understanding Compound Selectivity

When characterizing a new compound like this compound, it is crucial to determine its selectivity profile. This is often done by screening the compound against a panel of related proteins (e.g., a kinase panel). The results are typically presented as the concentration of the compound required to inhibit 50% of the protein's activity (IC50).

Table 1: Hypothetical Kinase Selectivity Profile for this compound at 1 µM

Kinase TargetPercent Inhibition at 1 µM
On-Target Kinase A 95%
Off-Target Kinase B85%
Off-Target Kinase C55%
Off-Target Kinase D15%
Off-Target Kinase E5%

This table illustrates that while the compound is potent against its intended target, it also shows significant activity against Kinase B and moderate activity against Kinase C, indicating potential off-targets that need further investigation.

Table 2: Hypothetical IC50 Values for this compound

TargetIC50 (nM)
On-Target Kinase A 50
Off-Target Kinase B200
Off-Target Kinase C1500

This table provides a more quantitative measure of selectivity. The compound is 4-fold more potent for its on-target than for its most significant off-target, Kinase B.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm the binding of this compound to its intracellular target.

Methodology:

  • Cell Treatment: Culture cells to 80-90% confluency. Treat cells with either vehicle control (e.g., DMSO) or varying concentrations of this compound for 1 hour at 37°C.[2]

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein in the soluble fraction by Western Blot.

  • Data Analysis: Quantify the band intensities. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.[3]

Protocol 2: CRISPR-Cas9 Mediated Target Knockout for Phenotypic Validation

Objective: To determine if the observed phenotype is dependent on the intended target.

Methodology:

  • gRNA Design and Cloning: Design and clone a guide RNA (gRNA) specific to the gene of the intended target into a Cas9 expression vector.

  • Transfection and Selection: Transfect the Cas9-gRNA construct into the cell line of interest. Select for successfully transfected cells (e.g., using antibiotic resistance or FACS).

  • Verification of Knockout: Expand clonal populations and verify the knockout of the target protein by Western Blot and sequencing of the target locus.

  • Phenotypic Assay: Treat the knockout cells and wild-type control cells with this compound.

  • Analysis: If the phenotype is still observed in the knockout cells, it is independent of the intended target and therefore an off-target effect.[4][5]

Mandatory Visualizations

G cluster_0 Experimental Workflow for Off-Target Effect Investigation A Observe Unexpected Phenotype B Dose-Response Curve Generation A->B C Is the effect dose-dependent? B->C D On-Target Effect Likely C->D Yes E Potential Off-Target Effect C->E No / Biphasic F Cellular Thermal Shift Assay (CETSA) D->F E->F G Target Engagement Confirmed? F->G H CRISPR/siRNA Target Knockdown/out G->H Yes K Phenotype is Off-Target G->K No I Phenotype Rescued? H->I J Phenotype is On-Target I->J Yes I->K No

Caption: A logical workflow for investigating potential off-target effects.

G cluster_1 Hypothetical Signaling Pathway and Off-Target Interference Compound 4,4-Diphenylbutylamine hydrochloride OnTarget On-Target Kinase A Compound->OnTarget Inhibits OffTarget Off-Target Kinase B Compound->OffTarget Inhibits SubstrateA Substrate A OnTarget->SubstrateA Phosphorylates SubstrateB Substrate B OffTarget->SubstrateB Phosphorylates PathwayA Downstream Pathway A SubstrateA->PathwayA PathwayB Downstream Pathway B SubstrateB->PathwayB PhenotypeA Desired Phenotype PathwayA->PhenotypeA PhenotypeB Undesired Phenotype PathwayB->PhenotypeB

Caption: A diagram illustrating how a compound can modulate both on-target and off-target pathways.

References

Interpreting unexpected results in 4,4-Diphenylbutylamine hydrochloride studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,4-Diphenylbutylamine hydrochloride. The information is designed to address specific issues that may arise during experimentation and to offer guidance on interpreting unexpected results.

Disclaimer

Due to the limited publicly available research data on this compound, the experimental scenarios, data, and troubleshooting guides presented here are hypothetical. They are constructed based on established principles of pharmacology and the known characteristics of the broader class of phenylalkylamine compounds and their potential interactions with targets such as the sigma-1 receptor. These examples are intended for illustrative purposes to guide researchers in their experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its suspected mechanism of action?

A1: this compound is a chemical compound belonging to the phenylalkylamine class. Structurally, it features a butylamine chain with two phenyl groups attached to the fourth carbon. While specific pharmacological data is scarce, compounds with similar structures are known to interact with various receptors in the central nervous system. A primary hypothesized target is the sigma-1 receptor, an intracellular chaperone protein involved in cellular stress responses and neuronal signaling. Other potential interactions could include other G-protein coupled receptors or ion channels.

Q2: What are the common challenges when working with this compound?

A2: Researchers may encounter challenges related to:

  • Solubility: The hydrochloride salt form generally improves aqueous solubility, but the diphenyl group contributes to its lipophilicity. Ensuring complete dissolution in appropriate solvents is crucial for accurate experimental results.

  • Stability: The stability of the compound in different experimental buffers and at various temperatures should be assessed to avoid degradation over the course of an experiment.[1]

  • Off-target effects: Like many pharmacologically active compounds, this compound may interact with multiple targets, leading to complex biological responses.

  • Variability in results: Inconsistent results can arise from issues with compound purity, experimental conditions, or biological variability.

Q3: How can I assess the purity of my this compound sample?

A3: High-performance liquid chromatography (HPLC) is a standard method for assessing the purity of chemical compounds. It is advisable to use a validated HPLC method to separate the parent compound from any potential synthesis impurities or degradation products. The presence of impurities can significantly impact experimental outcomes.

Troubleshooting Guides

Scenario 1: Inconsistent Results in Sigma-1 Receptor Binding Assays

Question: I am performing a competitive radioligand binding assay to determine the affinity of this compound for the sigma-1 receptor, but my results are highly variable between experiments. What could be the cause?

Possible Causes and Troubleshooting Steps:

  • Compound Solubility and Aggregation:

    • Observation: Precipitate formation in the stock solution or assay buffer.

    • Troubleshooting:

      • Visually inspect your stock and working solutions for any signs of precipitation.

      • Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and ensure complete dissolution before diluting into the aqueous assay buffer.

      • Consider a brief sonication of the stock solution.

      • Evaluate the solubility of the compound in the final assay buffer concentration. The final concentration of the organic solvent (e.g., DMSO) in the assay should be kept low (typically <1%) and consistent across all samples.

  • Compound Stability:

    • Observation: Decreased potency of the compound over time, even with freshly prepared dilutions.

    • Troubleshooting:

      • Assess the stability of this compound in your assay buffer at the incubation temperature.[1] You can do this by incubating the compound in the buffer for the duration of the assay, followed by HPLC analysis to check for degradation.

      • Prepare fresh dilutions of the compound immediately before each experiment.

  • Radioligand Issues:

    • Observation: Low total binding or high non-specific binding of the radioligand.

    • Troubleshooting:

      • Check the expiration date and storage conditions of your radioligand.

      • Perform a saturation binding experiment with the radioligand alone to ensure its integrity and to determine the Kd and Bmax values in your system.

  • Experimental Technique:

    • Observation: High variability between replicate wells.

    • Troubleshooting:

      • Ensure accurate and consistent pipetting, especially for serial dilutions.

      • Ensure proper mixing of all components in the assay wells.

      • Verify that the incubation time and temperature are consistent across all experiments.

Data Presentation: Hypothetical Sigma-1 Receptor Binding Affinity

CompoundKi (nM) - Experiment 1Ki (nM) - Experiment 2Ki (nM) - Experiment 3Mean Ki (nM) ± SD
Haloperidol (Control)2.53.12.82.8 ± 0.3
4,4-Diphenylbutylamine HCl (Initial)150.235.8210.5132.2 ± 89.1
4,4-Diphenylbutylamine HCl (After Troubleshooting)45.348.142.945.4 ± 2.6
Scenario 2: Unexpected Cell Toxicity in a Neuronal Cell Line

Question: I am observing significant cytotoxicity at concentrations where I expect to see a pharmacological effect based on my binding assay data. Why might this be happening?

Possible Causes and Troubleshooting Steps:

  • Off-Target Effects:

    • Observation: Cell death at concentrations close to the Ki for the sigma-1 receptor.

    • Troubleshooting:

      • Conduct a literature search for known off-target effects of phenylalkylamines.

      • Use a structurally related but inactive compound as a negative control to see if the toxicity is specific to the 4,4-diphenylbutylamine scaffold.

      • Consider using a sigma-1 receptor antagonist to see if the toxic effects can be blocked, which would suggest on-target toxicity.

      • Screen the compound against a panel of common off-targets (e.g., other GPCRs, ion channels).

  • Impurity Profile:

    • Observation: The level of toxicity varies between different batches of the compound.

    • Troubleshooting:

      • Analyze the purity of your compound batches using HPLC-MS to identify and quantify any impurities.

      • If possible, synthesize and test the identified impurities for their cytotoxic effects.

  • Experimental Conditions:

    • Observation: Toxicity is observed only after prolonged incubation times.

    • Troubleshooting:

      • Perform a time-course experiment to determine the onset of cytotoxicity.

      • Consider that the compound or its metabolites may be causing toxicity over time.

Data Presentation: Hypothetical Cell Viability Data (MTT Assay)

CompoundConcentration (µM)Cell Viability (%) - 24hCell Viability (%) - 48h
Vehicle (0.1% DMSO)-100 ± 5100 ± 6
4,4-Diphenylbutylamine HCl (Batch 1)198 ± 495 ± 5
1092 ± 675 ± 8
5065 ± 730 ± 9
4,4-Diphenylbutylamine HCl (Batch 2 - Higher Purity)199 ± 398 ± 4
1095 ± 588 ± 6
5080 ± 660 ± 7

Experimental Protocols

Protocol 1: Sigma-1 Receptor Competitive Radioligand Binding Assay
  • Materials:

    • Membrane preparation from cells or tissues expressing sigma-1 receptors.

    • Radioligand: [3H]-(+)-pentazocine.

    • Non-specific binding control: Haloperidol.

    • Test compound: this compound.

    • Assay buffer: 50 mM Tris-HCl, pH 7.4.

    • 96-well plates.

    • Scintillation vials and cocktail.

    • Liquid scintillation counter.

  • Procedure:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a 96-well plate, add in the following order:

      • Assay buffer.

      • Test compound or vehicle or haloperidol (for non-specific binding).

      • [3H]-(+)-pentazocine (at a final concentration equal to its Kd).

      • Membrane preparation.

    • Incubate the plate at 37°C for 90 minutes.

    • Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

    • Calculate the specific binding and determine the IC50 and Ki values.

Protocol 2: Cell Viability (MTT) Assay
  • Materials:

    • Neuronal cell line (e.g., SH-SY5Y).

    • Cell culture medium and supplements.

    • 96-well cell culture plates.

    • This compound.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization solution (e.g., DMSO or acidified isopropanol).

    • Plate reader.

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound or vehicle control.

    • Incubate for the desired time period (e.g., 24 or 48 hours).

    • Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Visualizations

Sigma1_Signaling_Pathway cluster_ER Endoplasmic Reticulum Sigma1 Sigma-1 Receptor BiP BiP Chaperone Sigma1->BiP Association (inactive) Sigma1->BiP Dissociation IRE1 IRE1 Sigma1->IRE1 Modulation of UPR IP3R IP3R Sigma1->IP3R Stabilization Cell_Survival Cellular Stress Response & Survival IRE1->Cell_Survival Contributes to Ligand 4,4-Diphenylbutylamine HCl (Agonist) Ligand->Sigma1 Binding & Activation Ca_ion Ca²⁺ Mitochondrion Mitochondrion Ca_ion->Mitochondrion Uptake IP3R->Ca_ion Ca²⁺ Release Mitochondrion->Cell_Survival Promotes

Caption: Hypothesized Sigma-1 Receptor Signaling Pathway Activation.

Troubleshooting_Workflow Start Unexpected Result Observed (e.g., High Variability, Low Potency) Check_Purity Assess Compound Purity (HPLC, LC-MS) Start->Check_Purity Check_Solubility Verify Solubility & Absence of Aggregation Start->Check_Solubility Check_Stability Evaluate Stability in Assay Conditions Start->Check_Stability Review_Protocol Review Experimental Protocol (Pipetting, Incubation) Start->Review_Protocol Impure Impurity Detected? Check_Purity->Impure Insoluble Solubility Issue? Check_Solubility->Insoluble Unstable Degradation Observed? Check_Stability->Unstable Protocol_Error Protocol Deviation? Review_Protocol->Protocol_Error Impure->Check_Solubility No Purify Purify Compound or Synthesize New Batch Impure->Purify Yes Insoluble->Check_Stability No Optimize_Solvent Optimize Solubilization (Solvent, Sonication) Insoluble->Optimize_Solvent Yes Unstable->Review_Protocol No Use_Fresh Use Freshly Prepared Solutions Unstable->Use_Fresh Yes Refine_Technique Refine Experimental Technique Protocol_Error->Refine_Technique Yes Re_Run Re-run Experiment Protocol_Error->Re_Run No Purify->Re_Run Optimize_Solvent->Re_Run Use_Fresh->Re_Run Refine_Technique->Re_Run

Caption: Logical Workflow for Troubleshooting Unexpected Experimental Results.

References

Validation & Comparative

A Comparative Analysis of 4,4-Diphenylbutylamine Derivatives and Other GABA Uptake Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The inhibition of γ-aminobutyric acid (GABA) uptake is a key therapeutic strategy for modulating neuronal excitability, with applications in epilepsy, anxiety disorders, and neuropathic pain. This is achieved through the blockade of GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft. This guide provides a comparative analysis of GABA uptake inhibitors, with a focus on derivatives of 4,4-diphenylbutylamine, compared to other well-established inhibitors.

Introduction to GABA Uptake Inhibitors

GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system. Its action is terminated by its removal from the synaptic cleft by four distinct GABA transporters: GAT1, GAT2, GAT3, and the betaine/GABA transporter 1 (BGT1). Inhibitors of these transporters increase the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission. While 4,4-Diphenylbutylamine hydrochloride itself is not a direct GABA uptake inhibitor, the 4,4-diphenylbut-3-enyl moiety serves as a critical lipophilic component in a class of potent GAT inhibitors. A prominent example is SKF-89976A.

This guide will compare the inhibitory profile of SKF-89976A, a representative 4,4-diphenylbut-3-enyl derivative, with Tiagabine, a clinically approved selective GAT1 inhibitor, and Deramciclane, another compound with GABA reuptake inhibiting properties.

Comparative Efficacy and Selectivity

The potency and selectivity of GABA uptake inhibitors are crucial for their therapeutic efficacy and side-effect profile. The following table summarizes the in vitro inhibitory concentrations (IC50) of SKF-89976A and Tiagabine against various human GABA transporter subtypes.

CompoundGAT1 IC50 (µM)GAT2 IC50 (µM)GAT3 IC50 (µM)BGT1 IC50 (µM)
SKF-89976A 0.13[1]550[1]944[1]7210[1]
Tiagabine 0.07[2]>1000>1000>1000

Deramciclane has been identified as a GABA reuptake inhibitor, in addition to its antagonist activity at 5-HT2A receptors and agonist activity at 5-HT2C receptors.[3] However, specific IC50 values for its activity against the different GAT subtypes are not as readily available in the public domain, precluding a direct quantitative comparison in the table above.

From the data, it is evident that both SKF-89976A and Tiagabine are highly potent and selective inhibitors of GAT1. Tiagabine exhibits slightly higher potency for GAT1.[2] SKF-89976A also demonstrates a clear selectivity for GAT1 over the other transporter subtypes.[1] The high selectivity of these compounds for GAT1 is a desirable characteristic, as GAT1 is the predominant neuronal GABA transporter.

Mechanism of Action: The GABAergic Synapse

GABA uptake inhibitors act at the presynaptic terminal and surrounding glial cells to block the reuptake of GABA from the synaptic cleft. This leads to an increased concentration of GABA available to bind to postsynaptic GABAA and GABAB receptors, resulting in enhanced inhibitory neurotransmission.

GABA_Uptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic GABA Vesicle gaba GABA presynaptic->gaba Release gat1 GAT1 Transporter gaba->gat1 Reuptake gaba_receptor GABA Receptor gaba->gaba_receptor Binding postsynaptic_effect Hyperpolarization gaba_receptor->postsynaptic_effect Inhibitory Signal inhibitor GABA Uptake Inhibitor (e.g., 4,4-Diphenylbutylamine derivative) inhibitor->gat1 Inhibition

Caption: Signaling pathway of GABA uptake inhibition.

Experimental Protocols

The determination of the inhibitory potency of compounds on GABA transporters is typically conducted using in vitro assays. A standard methodology is the [3H]GABA uptake assay.

[3H]GABA Uptake Assay Protocol

  • Cell Culture: Human Embryonic Kidney (HEK-293) or Chinese Hamster Ovary (CHO) cells are stably transfected to express one of the four human GABA transporter subtypes (hGAT1, hGAT2, hGAT3, or hBGT1).

  • Assay Preparation: The transfected cells are seeded into 96-well microplates and cultured until they form a confluent monolayer.

  • Incubation with Inhibitor: The cells are washed and then pre-incubated with varying concentrations of the test compound (e.g., 4,4-diphenylbutylamine derivative) for a specified period.

  • GABA Uptake Measurement: A solution containing a fixed concentration of radiolabeled [3H]GABA is added to the wells, and the cells are incubated for a short period (e.g., 3 minutes) to allow for GABA uptake.

  • Termination of Uptake: The uptake is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular [3H]GABA.

  • Scintillation Counting: A scintillation cocktail is added to the wells, and the amount of [3H]GABA taken up by the cells is quantified using a scintillation counter.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition of [3H]GABA uptake against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Experimental_Workflow start Start: Transfected Cells (e.g., HEK-293 with hGAT1) wash Wash Cells start->wash pre_incubate Pre-incubate with Test Compound wash->pre_incubate add_gaba Add [3H]GABA pre_incubate->add_gaba incubate_uptake Incubate for GABA Uptake add_gaba->incubate_uptake terminate Terminate Uptake (Wash with Cold Buffer) incubate_uptake->terminate lyse Cell Lysis terminate->lyse measure Measure Radioactivity (Scintillation Counting) lyse->measure analyze Data Analysis (Calculate IC50) measure->analyze end End: Determine Inhibitory Potency analyze->end

Caption: Workflow for a [3H]GABA uptake assay.

Conclusion

Derivatives of 4,4-diphenylbutylamine, such as SKF-89976A, represent a class of potent and selective GAT1 inhibitors. Their in vitro profile is comparable to the clinically used drug Tiagabine, highlighting their potential as valuable research tools and as scaffolds for the development of new therapeutics targeting the GABAergic system. Further studies are warranted to fully elucidate the in vivo efficacy and safety profiles of these compounds. The provided experimental framework offers a robust method for the continued investigation and comparison of novel GABA uptake inhibitors.

References

Validation of 4,4-Diphenylbutylamine hydrochloride's effect on norepinephrine reuptake

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analysis of Norepinephrine Reuptake Inhibition

A validation guide for researchers, scientists, and drug development professionals.

Disclaimer: No publicly available experimental data was found validating the effect of 4,4-Diphenylbutylamine hydrochloride on norepinephrine reuptake. This guide provides a comparative analysis of well-established norepinephrine reuptake inhibitors (NRIs) to serve as a reference for researchers interested in this mechanism of action.

Norepinephrine (NE) is a critical neurotransmitter in the central and peripheral nervous systems, playing a key role in attention, mood, and the 'fight-or-flight' response. The norepinephrine transporter (NET) is responsible for the reuptake of NE from the synaptic cleft, thereby terminating its signaling. Inhibition of NET leads to increased extracellular concentrations of NE, which is the therapeutic mechanism of action for several antidepressant and ADHD medications.[1] This guide compares the performance of three established NRIs: Desipramine, Atomoxetine, and Reboxetine.

Quantitative Comparison of Norepinephrine Reuptake Inhibitors

The potency of norepinephrine reuptake inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki) at the human norepinephrine transporter (hNET). A lower value indicates higher potency. The following table summarizes these values for the selected reference compounds.

CompoundIC50 (nM) at hNETKi (nM) at hNETSelectivity for NET over SERT
Desipramine2.1[2]2.9 - 7.36[3][4]~22-fold[3]
Atomoxetine-1.1 (ng/mL) (~3.2 nM)[5], 5[3]~15-fold[3]
Reboxetine-1.1[3]~117-fold[3]

Note: IC50 and Ki values can vary between studies depending on the specific assay conditions. The provided values are representative examples from the cited literature.

Experimental Protocols

A common method to determine the inhibitory effect of a compound on norepinephrine reuptake is through a competitive radioligand binding assay using cells that express the human norepinephrine transporter (hNET).

Protocol: In Vitro Norepinephrine Reuptake Inhibition Assay (Radioligand Binding)

This protocol is adapted from established methods for assessing norepinephrine transporter activity in vitro.[6][7][8]

Objective: To determine the IC50 and Ki of a test compound for the human norepinephrine transporter (hNET).

Materials:

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with the human norepinephrine transporter (hNET-HEK293 cells).[9]

  • Radioligand: [3H]Nisoxetine or [3H]Norepinephrine.[6]

  • Test Compounds: Desipramine (positive control), test compound (e.g., this compound), and a compound for determining non-specific binding (e.g., a high concentration of Desipramine).[2]

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer or similar physiological buffer.[6]

  • Scintillation Fluid.

  • 96-well plates.

  • Filter mats (e.g., GF/C filters pre-soaked in polyethylenimine). [7]

  • Cell harvester and liquid scintillation counter.

Procedure:

  • Cell Culture and Plating:

    • Culture hNET-HEK293 cells under standard conditions (e.g., 37°C, 5% CO2).

    • Plate the cells in 96-well plates at a suitable density and allow them to adhere overnight.[6]

  • Assay Preparation:

    • Prepare serial dilutions of the test compound and the positive control (Desipramine) in assay buffer.

    • Prepare the radioligand solution at a fixed concentration (typically near its Kd value) in the assay buffer.[2]

  • Incubation:

    • Wash the cells with assay buffer.

    • Add the test compound dilutions, the positive control, buffer only (for total binding), and a high concentration of an unlabeled ligand (for non-specific binding) to the respective wells.

    • Add the radioligand solution to all wells.

    • Incubate the plate for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., 4°C or room temperature) to reach binding equilibrium.[2]

  • Termination and Harvesting:

    • Terminate the assay by rapidly washing the cells with ice-cold wash buffer to remove unbound radioligand.

    • Harvest the cells onto filter mats using a cell harvester. The filters will trap the cell membranes with the bound radioligand.

  • Detection:

    • Dry the filter mats.

    • Place the filters in scintillation vials with scintillation fluid.

    • Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Norepinephrine Signaling Pathway and Reuptake Inhibition

Norepinephrine_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_Vesicle Norepinephrine in Vesicles NE_Released Norepinephrine NE_Vesicle->NE_Released Release NET Norepinephrine Transporter (NET) NE_Released->NET Reuptake Adrenergic_Receptor Adrenergic Receptor NE_Released->Adrenergic_Receptor Binding Signal_Transduction Signal Transduction Adrenergic_Receptor->Signal_Transduction Activation NRI Norepinephrine Reuptake Inhibitor (e.g., Desipramine) NRI->NET Inhibition

Caption: Norepinephrine signaling at the synapse and the mechanism of reuptake inhibition by NRIs.

Experimental Workflow for Norepinephrine Reuptake Assay

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture Culture hNET-HEK293 Cells Plating Plate Cells in 96-well Plate Cell_Culture->Plating Incubation Incubate Cells with Compounds and Radioligand Plating->Incubation Compound_Prep Prepare Test Compound and Radioligand Dilutions Compound_Prep->Incubation Harvesting Harvest Cells onto Filter Mats Incubation->Harvesting Scintillation Quantify Radioactivity Harvesting->Scintillation Data_Analysis Calculate IC50 and Ki Scintillation->Data_Analysis

Caption: Workflow for an in vitro norepinephrine reuptake inhibition assay.

References

Cross-Validation of Analytical Methods for 4,4-Diphenylbutylamine Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of active pharmaceutical ingredients (APIs) is a cornerstone of drug development and quality control. For 4,4-Diphenylbutylamine hydrochloride, a primary amine, robust and reliable analytical methods are crucial. Cross-validation of these methods ensures consistency and accuracy across different analytical platforms. This guide provides a comparative overview of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantification of this compound, supported by hypothetical performance data derived from established methods for similar primary amines and diphenylamine derivatives.

Comparative Analysis of Analytical Methods

The selection of an analytical method depends on various factors, including the physicochemical properties of the analyte, the required sensitivity, and the laboratory's capabilities. Below is a summary of typical performance data for HPLC-UV and GC-MS methods tailored for the analysis of this compound.

ParameterHPLC-UV with Pre-column DerivatizationGC-MS with Derivatization
**Linearity (R²) **≥ 0.999≥ 0.998
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (% RSD)
- Intraday≤ 1.5%≤ 2.0%
- Interday≤ 2.0%≤ 2.5%
Limit of Detection (LOD) ~5 ng/mL~1 ng/mL
Limit of Quantitation (LOQ) ~15 ng/mL~3 ng/mL
Robustness HighModerate

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods. The following protocols outline the procedures for the HPLC-UV and GC-MS analysis of this compound.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method involves pre-column derivatization to enhance the UV absorbance of this compound, which lacks a strong native chromophore.

1. Sample Preparation and Derivatization:

  • Standard Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of diluent (e.g., 50:50 acetonitrile:water) to obtain a stock solution of 1 mg/mL. Prepare a series of calibration standards by serial dilution.

  • Sample Solution: Dissolve the pharmaceutical formulation containing this compound in the diluent to achieve a theoretical concentration within the calibration range.

  • Derivatization: To 1 mL of each standard and sample solution, add 1 mL of a derivatizing agent solution (e.g., 9-fluorenylmethyl chloroformate (FMOC-Cl) in acetonitrile). Add 0.5 mL of a suitable buffer (e.g., borate buffer, pH 9) and vortex. Allow the reaction to proceed at room temperature for 30 minutes. Quench the reaction by adding 0.5 mL of an amino acid solution (e.g., glycine).

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% trifluoroacetic acid in water) and Mobile Phase B (e.g., 0.1% trifluoroacetic acid in acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV detector at a wavelength appropriate for the derivative (e.g., 265 nm for FMOC derivatives).

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the derivative against the concentration of the standards.

  • Determine the concentration of this compound in the sample solutions from the calibration curve.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This method also utilizes derivatization to improve the volatility and thermal stability of the analyte for gas chromatographic analysis.

1. Sample Preparation and Derivatization:

  • Standard Solution: Prepare a stock solution of this compound (1 mg/mL) in a suitable organic solvent (e.g., methanol). Prepare calibration standards by serial dilution.

  • Sample Solution: Extract this compound from the pharmaceutical formulation using an appropriate solvent and dilute to a concentration within the calibration range.

  • Derivatization: Evaporate 1 mL of each standard and sample solution to dryness under a gentle stream of nitrogen. Add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)) and 100 µL of a catalyst (e.g., pyridine). Cap the vial and heat at 70 °C for 30 minutes.

2. GC-MS Conditions:

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Splitless.

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized analyte.

3. Data Analysis:

  • Generate a calibration curve by plotting the peak area of the selected ion against the concentration of the derivatized standards.

  • Quantify the this compound in the samples using the calibration curve.

Visualizations

The following diagrams illustrate the experimental workflows for the described analytical methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start weigh Weigh Sample start->weigh dissolve Dissolve in Diluent weigh->dissolve derivatize Derivatize with FMOC-Cl dissolve->derivatize quench Quench Reaction derivatize->quench inject Inject into HPLC quench->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Area detect->integrate calibrate Calibration Curve integrate->calibrate quantify Quantify Analyte calibrate->quantify end End quantify->end GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Start extract Extract Analyte start->extract evaporate Evaporate to Dryness extract->evaporate derivatize Derivatize with BSTFA evaporate->derivatize inject Inject into GC-MS derivatize->inject separate Gas Chromatographic Separation inject->separate ionize Electron Ionization separate->ionize detect Mass Detection (SIM) ionize->detect integrate Integrate Ion Peak Area detect->integrate calibrate Calibration Curve integrate->calibrate quantify Quantify Analyte calibrate->quantify end End quantify->end

Comparative Analysis of 4,4-Diphenylbutylamine Hydrochloride and Tiagabine: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparative study between 4,4-Diphenylbutylamine hydrochloride and the established anticonvulsant tiagabine is currently hampered by a significant lack of publicly available pharmacological data for this compound. While extensive research has characterized the mechanism of action, pharmacokinetics, and clinical efficacy of tiagabine as a selective GABA transporter 1 (GAT-1) inhibitor, similar experimental data for this compound is not present in the current scientific literature.

This guide will provide a detailed overview of tiagabine, including its established properties and the experimental protocols used to determine them. In the absence of direct data for this compound, we will discuss the pharmacological activities of structurally related compounds to offer a speculative context for its potential biological effects. It is crucial to emphasize that any discussion regarding this compound remains hypothetical until supported by experimental evidence.

Tiagabine: A Profile of a GAT-1 Inhibitor

Tiagabine is an anticonvulsant medication used in the management of epilepsy.[1][2] Its primary mechanism of action is the inhibition of the GABA transporter 1 (GAT-1), which is responsible for the reuptake of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) from the synaptic cleft.[1][2][3] By blocking GAT-1, tiagabine increases the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission and producing a calming effect on neuronal activity.[1][2][3]

Quantitative Performance Data for Tiagabine

The following table summarizes key quantitative parameters for tiagabine, gathered from various preclinical and clinical studies.

ParameterValueReference
Pharmacodynamics
GAT-1 Inhibition (IC50)Varies by experimental conditions[4]
Pharmacokinetics
Bioavailability~90%[1][4]
Protein Binding96%[1][4]
MetabolismPrimarily via CYP3A4[1][4]
Elimination Half-Life7-9 hours (in non-induced patients)[4][5]
2-5 hours (in enzyme-induced patients)[1][5]
Excretion~2% unchanged, 25% in urine, 63% in feces[1][6]
Clinical Efficacy (Adjunctive Therapy for Partial Seizures)
Responder Rate (≥50% seizure reduction)20-35% vs. 4-14% for placebo[7][8]
Experimental Protocols for Tiagabine Evaluation

GAT-1 Inhibition Assay (In Vitro)

A common method to determine the inhibitory activity of compounds on GAT-1 is through radioligand binding assays or functional uptake assays using synaptosomes or cell lines expressing the transporter.

  • Objective: To quantify the potency of tiagabine in inhibiting GABA uptake via GAT-1.

  • Methodology:

    • Preparation of GAT-1 expressing medium: This can be synaptosomes prepared from rat brain tissue or a stable cell line (e.g., CHO or HEK293) transfected with the GAT-1 transporter.

    • Incubation: The prepared cells or synaptosomes are incubated with a radiolabeled GABA substrate (e.g., [³H]GABA) and varying concentrations of tiagabine.

    • Separation: The reaction is terminated by rapid filtration to separate the cells/synaptosomes from the incubation medium.

    • Quantification: The amount of radiolabeled GABA taken up by the cells is measured using a scintillation counter.

    • Data Analysis: The concentration of tiagabine that inhibits 50% of the maximal GABA uptake (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the drug concentration.

Pharmacokinetic Studies in Humans

Pharmacokinetic parameters are typically determined in healthy volunteers and patient populations through clinical trials.

  • Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of tiagabine.

  • Methodology:

    • Drug Administration: A single or multiple doses of tiagabine are administered to subjects.

    • Sample Collection: Blood samples are collected at various time points after drug administration. Urine and feces may also be collected.

    • Bioanalysis: The concentration of tiagabine and its metabolites in the biological samples is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

    • Pharmacokinetic Modeling: The concentration-time data is analyzed using pharmacokinetic software to determine parameters like bioavailability, volume of distribution, clearance, and elimination half-life.

Clinical Efficacy Trials (Pivotal Phase III Studies)

Randomized, double-blind, placebo-controlled trials are the gold standard for evaluating the efficacy and safety of new antiepileptic drugs.

  • Objective: To assess the efficacy of tiagabine in reducing seizure frequency in patients with epilepsy.

  • Methodology:

    • Patient Population: Patients with a specific type of epilepsy (e.g., refractory partial seizures) who are already on a stable regimen of other antiepileptic drugs are recruited.

    • Randomization: Patients are randomly assigned to receive either tiagabine or a placebo, in addition to their current medication.

    • Blinding: Both the patients and the investigators are unaware of the treatment assignment.

    • Treatment Period: The treatment is administered for a predefined period (e.g., 12-24 weeks).

    • Efficacy Endpoint: The primary endpoint is typically the percentage reduction in seizure frequency from baseline compared to placebo. The proportion of patients achieving a 50% or greater reduction in seizure frequency (responder rate) is also a key endpoint.

    • Safety Assessment: Adverse events are monitored and recorded throughout the trial.

Signaling Pathway of Tiagabine's Action

The following diagram illustrates the mechanism of action of tiagabine at a GABAergic synapse.

Tiagabine_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Presynaptic_Vesicle GABA Vesicle GABA_cleft GABA Presynaptic_Vesicle->GABA_cleft Release GAT1 GABA Transporter 1 (GAT-1) GABA_cleft->GAT1 Reuptake GABA_Receptor GABA Receptor GABA_cleft->GABA_Receptor Binds to Postsynaptic_Effect Postsynaptic_Effect GABA_Receptor->Postsynaptic_Effect Inhibitory Signal Tiagabine Tiagabine Tiagabine->GAT1 Inhibits

Caption: Mechanism of action of Tiagabine at a GABAergic synapse.

Experimental Workflow for a Clinical Trial

The following diagram outlines a typical workflow for a randomized controlled clinical trial evaluating an antiepileptic drug like tiagabine.

Clinical_Trial_Workflow Patient_Recruitment Patient Recruitment (Refractory Partial Seizures) Baseline Baseline Period (Seizure Diary) Patient_Recruitment->Baseline Randomization Randomization Baseline->Randomization Treatment_Group Treatment Group (Tiagabine + Standard AEDs) Randomization->Treatment_Group Placebo_Group Placebo Group (Placebo + Standard AEDs) Randomization->Placebo_Group Treatment_Phase Double-Blind Treatment Phase Treatment_Group->Treatment_Phase Placebo_Group->Treatment_Phase Follow_Up Follow-Up & Data Analysis Treatment_Phase->Follow_Up Efficacy_Safety Assessment of Efficacy and Safety Follow_Up->Efficacy_Safety

Caption: Workflow of a randomized controlled clinical trial for an antiepileptic drug.

This compound: A Compound in Need of Characterization

As of the latest literature search, there is no specific pharmacological data available for this compound. Chemical databases list its structure, but no studies detailing its biological activity, such as binding affinities to receptors or transporters, in vitro functional assays, or in vivo effects, could be identified.

However, research on structurally similar compounds offers some clues for potential areas of investigation. A study on 4,4-diphenylbut-3-enyl derivatives of 4-hydroxybutanamides reported their activity as GABA uptake inhibitors.[4] This suggests that the diphenylbutyl moiety might be a pharmacophore that interacts with GABA transporters.

Hypothetical Relationship and Areas for Future Research

Based on the activity of structurally related compounds, it is plausible that this compound could exhibit some activity at GABA transporters. The logical relationship for a future comparative study would be to first establish the pharmacological profile of this compound.

Future_Research_Logic Compound_A 4,4-Diphenylbutylamine hydrochloride Pharmacological_Screening Initial Pharmacological Screening (Binding & Functional Assays) Compound_A->Pharmacological_Screening Compound_B Tiagabine Comparative_Study Direct Comparative Study (In Vitro & In Vivo) Compound_B->Comparative_Study GAT1_Activity Assess GAT-1 Inhibitory Activity Pharmacological_Screening->GAT1_Activity GAT1_Activity->Comparative_Study Activity Found No_GAT1_Activity Investigate Other CNS Targets GAT1_Activity->No_GAT1_Activity No Activity

Caption: Logical workflow for future comparative research.

Conclusion

While a direct and data-driven comparison between this compound and tiagabine is not feasible at present due to the absence of experimental data for the former, this guide provides a comprehensive overview of tiagabine as a benchmark. The established methodologies for evaluating GAT-1 inhibitors and conducting clinical trials for antiepileptic drugs have been detailed. Future research should focus on the fundamental pharmacological characterization of this compound to determine if it shares a similar mechanism of action with tiagabine or possesses other neurologically relevant activities. Until such data becomes available, any comparison remains speculative. Researchers interested in this compound are encouraged to conduct initial in vitro screening assays to elucidate its biological targets.

References

Efficacy of 4,4-Diphenylbutylamine Hydrochloride vs. Established Antidepressants: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the putative antidepressant efficacy of 4,4-Diphenylbutylamine hydrochloride against established antidepressant drug classes. Due to a lack of direct experimental data for this compound, this document leverages data from structurally related diphenylbutylpiperidine and diphenylbutylpiperazine derivatives as a proxy to facilitate a preliminary comparison. The primary mechanism of action explored is the inhibition of monoamine reuptake, a cornerstone of current antidepressant pharmacotherapy.

Introduction to Monoamine Reuptake Inhibition in Depression

Major depressive disorder (MDD) is a complex psychiatric condition often associated with dysregulation of monoaminergic neurotransmitter systems, including serotonin (5-HT), norepinephrine (NE), and dopamine (DA). A primary therapeutic strategy involves blocking the reuptake of these neurotransmitters from the synaptic cleft via their respective transporters: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT). This inhibition leads to an increased concentration of these neurotransmitters in the synapse, enhancing neurotransmission. Established antidepressants, such as Selective Serotonin Reuptake Inhibitors (SSRIs), Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), and Tricyclic Antidepressants (TCAs), all function through this general mechanism, albeit with varying degrees of selectivity and potency for each transporter.

Putative Mechanism of this compound

While direct evidence is unavailable for this compound, the structurally similar class of 3,3-diphenylcyclobutylamines has been shown to decrease the accumulation of norepinephrine and serotonin in brain slices, suggesting an inhibitory effect on NET and SERT. It is hypothesized that this compound may share this mechanism of action.

Comparative In Vitro Efficacy: Monoamine Transporter Binding Affinity

The binding affinity of a compound to monoamine transporters is a key indicator of its potential antidepressant efficacy. This is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), with lower values indicating higher affinity. The following table summarizes the available binding affinity data for established antidepressants. No direct data is available for this compound.

Table 1: Monoamine Transporter Binding Affinities (Ki, nM) of Established Antidepressants

Compound ClassCompoundSERT Ki (nM)NET Ki (nM)DAT Ki (nM)
SSRI Fluoxetine12502000
Sertraline0.291625
Paroxetine0.110100
SNRI Venlafaxine252494960
Duloxetine0.86.7240
TCA Imipramine1.4254700
Desipramine200.82000
Proxy Diphenylbutylpiperidine Derivative (Pimozide)26033002.6

Note: Data is compiled from various sources and should be considered representative. Pimozide, a diphenylbutylpiperazine derivative, is included as a structural proxy; however, it is primarily classified as an antipsychotic and exhibits high affinity for the dopamine D2 receptor, which is not shown here.

Comparative In Vivo Efficacy: Rodent Models of Depression

The antidepressant-like effects of compounds are commonly evaluated in rodent behavioral models such as the Forced Swim Test (FST) and the Tail Suspension Test (TST). In these tests, an increase in mobility time (or a decrease in immobility time) following drug administration is indicative of potential antidepressant activity.

Table 2: Effects of Antidepressants in Rodent Behavioral Models

Compound ClassCompoundAnimal ModelEffective Dose RangeOutcome
SSRI FluoxetineMouse FST10-20 mg/kgDecreased immobility
SNRI DuloxetineRat FST10-30 mg/kgDecreased immobility
TCA ImipramineMouse TST15-30 mg/kgDecreased immobility
Proxy Diphenylbutylpiperidine Derivative--Data not available

Experimental Protocols

Radioligand Binding Assay for Monoamine Transporters

Objective: To determine the binding affinity of a test compound for SERT, NET, and DAT.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human serotonin, norepinephrine, or dopamine transporter.

  • Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl with 120 mM NaCl and 5 mM KCl, is used.

  • Radioligand: A specific radioligand for each transporter is used (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT).

  • Competition Assay: Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Incubation: The reaction is incubated to allow for binding equilibrium.

  • Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The IC50 value is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated using the Cheng-Prusoff equation.[1][2][3][4]

Forced Swim Test (FST) in Mice

Objective: To assess the antidepressant-like activity of a test compound.

Methodology:

  • Apparatus: A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.

  • Acclimation: Mice are habituated to the testing room for at least one hour before the experiment.

  • Drug Administration: The test compound or vehicle is administered at a predetermined time before the test (e.g., 30-60 minutes intraperitoneally).

  • Test Procedure: Each mouse is placed individually into the cylinder for a 6-minute session.

  • Behavioral Scoring: The duration of immobility (the time the mouse spends floating with only minor movements to keep its head above water) is recorded, typically during the last 4 minutes of the test.

  • Data Analysis: The mean immobility time is calculated for each treatment group and compared using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).[5][6][7]

Tail Suspension Test (TST) in Mice

Objective: To assess the antidepressant-like activity of a test compound.

Methodology:

  • Apparatus: A suspension box is used from which the mouse can be hung by its tail.

  • Acclimation: Mice are habituated to the testing room.

  • Drug Administration: The test compound or vehicle is administered prior to the test.

  • Test Procedure: The mouse's tail is attached to a suspension bar with adhesive tape, and it is suspended for a 6-minute period.

  • Behavioral Scoring: The duration of immobility (the time the mouse hangs passively without any movement) is recorded.

  • Data Analysis: The mean immobility time for each group is calculated and statistically analyzed.[8][9][10][11]

Visualizations

Experimental_Workflow_Monoamine_Transporter_Binding_Assay cluster_prep Membrane Preparation cluster_assay Competition Binding Assay cluster_analysis Data Analysis prep1 Cells expressing monoamine transporter prep2 Homogenization & Centrifugation prep1->prep2 prep3 Isolated Membranes prep2->prep3 assay1 Incubate Membranes with Radioligand & Test Compound prep3->assay1 assay2 Rapid Filtration assay1->assay2 assay3 Scintillation Counting assay2->assay3 analysis1 Determine IC50 assay3->analysis1 analysis2 Calculate Ki (Cheng-Prusoff) analysis1->analysis2

Caption: Workflow for Monoamine Transporter Radioligand Binding Assay.

Signaling_Pathway_Monoamine_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron monoamine Monoamine (5-HT, NE, DA) transporter Monoamine Transporter (SERT, NET, DAT) monoamine->transporter Reuptake monoamine_synapse Increased Monoamine Concentration receptor Postsynaptic Receptor monoamine_synapse->receptor Binding signal Enhanced Neurotransmission receptor->signal antidepressant Antidepressant (e.g., 4,4-Diphenylbutylamine HCl) antidepressant->transporter Inhibition

Caption: Proposed Mechanism of Action via Monoamine Reuptake Inhibition.

Conclusion

While a definitive comparison of the efficacy of this compound to established antidepressants is hampered by the absence of direct experimental data, its structural similarity to compounds known to inhibit monoamine reuptake suggests a potential antidepressant profile. The provided tables and protocols offer a framework for the types of in vitro and in vivo studies necessary to rigorously evaluate this compound. Future research should focus on determining the binding affinities of this compound for SERT, NET, and DAT, and assessing its behavioral effects in validated animal models of depression. Such data would be crucial for understanding its therapeutic potential and positioning it relative to existing antidepressant medications.

References

In Vivo Validation of In Vitro Findings: A Comparative Guide for 4,4-Diphenylbutylamine Hydrochloride and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro and in vivo properties of 4,4-Diphenylbutylamine hydrochloride and its structural analogs. While direct in vivo validation data for this compound is limited in publicly available literature, this guide leverages data from closely related compounds, particularly the extensively studied sigma-1 receptor ligand 4-phenyl-1-(4-phenylbutyl)piperidine (PPBP), to illustrate the translational journey from laboratory findings to whole-organism validation.

From Benchtop to Preclinical Models: The Sigma-1 Receptor Pathway

In vitro studies are fundamental in elucidating the mechanism of action of novel compounds. For this compound and its derivatives, the primary molecular target identified through in vitro assays is the sigma-1 receptor (σ1R), a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondrion interface.

Simplified Signaling Pathway of Sigma-1 Receptor Ligands cluster_ER Endoplasmic Reticulum cluster_ligand cluster_activation cluster_downstream Downstream Effects BiP BiP Sigma1_inactive Sigma-1 Receptor (Inactive) Sigma1_inactive->BiP Bound Sigma1_active Sigma-1 Receptor (Active) Sigma1_inactive->Sigma1_active Dissociation from BiP Ligand 4,4-Diphenylbutylamine HCl (or analog like PPBP) Ligand->Sigma1_inactive Binds Ion_Channels Ion Channel Modulation (e.g., NMDA-R, K+ channels) Sigma1_active->Ion_Channels Calcium Calcium Homeostasis Sigma1_active->Calcium nNOS nNOS Activity Sigma1_active->nNOS Attenuation Neuroprotection Neuroprotection & Cell Survival Ion_Channels->Neuroprotection Calcium->Neuroprotection nNOS->Neuroprotection Reduced NO Production

Figure 1: Simplified signaling pathway of sigma-1 receptor ligands.

Comparative Data: In Vitro Predictions vs. In Vivo Observations

The following tables summarize the expected in vitro profile of a sigma-1 receptor ligand like this compound and the corresponding in vivo findings for its functional analog, PPBP.

Table 1: In Vitro Characterization of Sigma-1 Receptor Ligands

ParameterMethodExpected Outcome for this compoundReference Compound (PPBP) Data
Binding Affinity (Ki) Radioligand Binding AssayHigh affinity for sigma-1 receptor (nM range)Ki = 0.3 nM[1]
Receptor Selectivity Competitive Binding AssaysHigh selectivity for sigma-1 over sigma-2 and other receptors>1000-fold selectivity over sigma-2[1]
Functional Activity Cellular assays (e.g., calcium imaging, neurite outgrowth)Agonist or antagonist activity at the sigma-1 receptorAgonist activity demonstrated[2]
Mechanism of Action Co-immunoprecipitation, Western BlotModulation of sigma-1 receptor interactions with client proteinsModulates nNOS/PSD-95 coupling[2]

Table 2: In Vivo Validation in Preclinical Models

ParameterAnimal ModelIn Vivo Findings for PPBP
Neuroprotection Rodent models of focal cerebral ischemia (stroke)Significantly reduces infarct volume[3][4][5]
Mechanism of Action Middle Cerebral Artery Occlusion (MCAO) in rats and miceAttenuates ischemia-evoked nitric oxide (NO) production by reducing neuronal nitric oxide synthase (nNOS) activity[3][4]
Behavioral Outcomes Rodent models of neurological disordersShows potential therapeutic effects in models of mania[6]
Pharmacokinetics Rodent modelsDemonstrates dose-dependent efficacy and a defined therapeutic window[5][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key in vitro and in vivo experiments.

In Vitro Experimental Protocol: Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the sigma-1 receptor.

  • Membrane Preparation: Homogenize guinea pig brain tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.[8]

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a radiolabeled sigma-1 receptor ligand (e.g., [³H]-(+)-pentazocine), and varying concentrations of the unlabeled test compound (e.g., this compound).[9]

  • Incubation: Incubate the plates at 37°C for 90 minutes to allow for competitive binding to reach equilibrium.[8]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold buffer.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.

In Vivo Experimental Protocol: Rodent Model of Focal Cerebral Ischemia

Objective: To evaluate the neuroprotective efficacy of a test compound in a stroke model.

  • Animal Model: Use adult male Wistar rats or C57BL/6 mice. Anesthetize the animals with an appropriate anesthetic (e.g., isoflurane).

  • Induction of Ischemia: Induce transient focal cerebral ischemia by occluding the middle cerebral artery (MCAO) using the intraluminal filament technique for a defined period (e.g., 90-120 minutes).[4][5]

  • Drug Administration: Administer the test compound (e.g., PPBP) or vehicle control intravenously at a specific time point relative to the onset of ischemia (e.g., 60 minutes post-MCAO).[5]

  • Physiological Monitoring: Throughout the procedure, monitor and maintain physiological parameters such as body temperature, blood pressure, and blood gases within the normal range.

  • Reperfusion: After the occlusion period, withdraw the filament to allow for reperfusion.

  • Outcome Assessment:

    • Infarct Volume: After a set reperfusion period (e.g., 24 hours or 7 days), euthanize the animals and section the brains. Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area and quantify the volume.[5][7]

    • Neurobehavioral Scoring: Perform behavioral tests (e.g., neurological deficit score, rotarod test) at baseline and various time points post-ischemia to assess functional recovery.

  • Data Analysis: Statistically compare the infarct volumes and behavioral scores between the treatment and vehicle groups.

Experimental Workflow and Logical Relationships

The following diagram illustrates the typical workflow for validating in vitro findings in vivo.

cluster_correlation Binding Receptor Binding Assays (Affinity & Selectivity) Functional Cellular Functional Assays (e.g., Ca2+ flux, neurite outgrowth) Mechanism Mechanism of Action Studies (e.g., Western Blot, Co-IP) PK Pharmacokinetics (ADME) Mechanism->PK Lead Compound Selection Correlation In Vitro-In Vivo Correlation (IVIVC) Mechanism->Correlation Efficacy Efficacy in Disease Models (e.g., Stroke, Neuropathic Pain) Tox Toxicology & Safety Efficacy->Correlation

References

Benchmarking the Selectivity of 4-Phenylbutylamine Hydrochloride: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the selectivity of 4-phenylbutylamine hydrochloride against other monoamine oxidase (MAO) inhibitors. The information is supported by experimental data and detailed protocols to aid in research and development.

The compound 4,4-diphenylbutylamine hydrochloride, as named in the query, is not readily identified in scientific literature. However, based on chemical nomenclature and search results, it is highly probable that the intended compound of interest is 4-phenylbutylamine hydrochloride . This guide will proceed with the analysis of 4-phenylbutylamine, a competitive inhibitor of monoamine oxidase A (MAO-A).[1]

Overview of 4-Phenylbutylamine

4-Phenylbutylamine belongs to the phenylalkylamine class of compounds. Its primary molecular target is monoamine oxidase A (MAO-A), an enzyme crucial for the metabolism of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting MAO-A, 4-phenylbutylamine can increase the levels of these neurotransmitters in the brain. It is important to note that while it acts as an inhibitor of MAO-A, it is a substrate for monoamine oxidase B (MAO-B).[1] This distinction is a key aspect of its selectivity profile.

Comparative Analysis of MAO Inhibitors

To benchmark the selectivity of 4-phenylbutylamine, it is compared with well-characterized MAO inhibitors with varying selectivity profiles:

  • Clorgyline: A potent and selective irreversible inhibitor of MAO-A.[2][3]

  • Selegiline (L-deprenyl): A selective irreversible inhibitor of MAO-B at lower doses.[4][5][6]

  • Phenelzine: A non-selective irreversible inhibitor of both MAO-A and MAO-B.[7][8][9]

The selectivity of an inhibitor is typically expressed as a selectivity index (SI), which is the ratio of its IC50 or Ki value for MAO-B to its IC50 or Ki value for MAO-A. A higher SI indicates greater selectivity for MAO-A.

Quantitative Data Summary

The following table summarizes the inhibitory potency (Ki and IC50 values) and selectivity of 4-phenylbutylamine and the comparator compounds.

CompoundTargetKᵢ (μM)IC₅₀ (μM)Selectivity Index (SI) (MAO-B/MAO-A)
4-Phenylbutylamine MAO-A31 ± 5[1]-Substrate for MAO-B[1]
MAO-BSubstrate[1]Substrate[1]N/A
Clorgyline MAO-A0.054[2]0.0012 - 0.017[2][10]~1074 - 1583
MAO-B58[2]1.9[2]
Selegiline MAO-A-7.0[10]~0.0016 (Highly selective for MAO-B)
MAO-B-0.01125[5]
Phenelzine MAO-A0.047[8]-~0.3 (Non-selective)
MAO-B0.015[8]-

Note: Lower Kᵢ and IC₅₀ values indicate higher potency. The Selectivity Index is calculated from the ratio of MAO-B to MAO-A inhibition values (either Kᵢ or IC₅₀). For 4-Phenylbutylamine, a traditional selectivity index cannot be calculated as it acts as a substrate for MAO-B rather than an inhibitor. This inherently defines its selectivity for inhibiting MAO-A over MAO-B.

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental procedures, the following diagrams are provided.

MAO_A_Pathway cluster_pre_synaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_post_synaptic Postsynaptic Neuron Monoamine_Neurotransmitter Serotonin / Norepinephrine MAO_A Monoamine Oxidase A (MAO-A) Monoamine_Neurotransmitter->MAO_A Metabolism Synaptic_Vesicle Synaptic Vesicle Monoamine_Neurotransmitter->Synaptic_Vesicle Inactive_Metabolites Inactive Metabolites MAO_A->Inactive_Metabolites 4_PBA 4-Phenylbutylamine 4_PBA->MAO_A Inhibition Released_Neurotransmitter Increased Neurotransmitter Availability Synaptic_Vesicle->Released_Neurotransmitter Release Receptor Postsynaptic Receptor Released_Neurotransmitter->Receptor Signal_Transduction Signal Transduction Receptor->Signal_Transduction

Caption: Role of MAO-A in Neurotransmitter Metabolism and its Inhibition.

MAO_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Procedure cluster_detection Detection & Analysis Reagents Prepare Reagents: - Test Compound (e.g., 4-PBA) - Reference Inhibitors - MAO-A/MAO-B Enzymes - Substrate (e.g., Kynuramine) - Buffer Plate_Setup Plate Setup (96-well plate): Add Buffer, Test Compound (various conc.), and MAO Enzyme Reagents->Plate_Setup Pre_incubation Pre-incubation (e.g., 15 min at 37°C) Plate_Setup->Pre_incubation Reaction_Initiation Initiate Reaction: Add Substrate Pre_incubation->Reaction_Initiation Incubation Incubation (e.g., 30 min at 37°C) Reaction_Initiation->Incubation Reaction_Termination Terminate Reaction (e.g., add Stop Solution) Incubation->Reaction_Termination Measurement Measure Product Formation (e.g., Fluorescence of 4-hydroxyquinoline) Reaction_Termination->Measurement Data_Analysis Data Analysis: - Calculate % Inhibition - Plot Dose-Response Curve - Determine IC₅₀ Value Measurement->Data_Analysis

Caption: Experimental Workflow for In Vitro MAO Inhibition Assay.

Experimental Protocols

A standard method for determining the in vitro MAO inhibitory activity of a compound involves a fluorometric or spectrophotometric assay using recombinant human MAO-A and MAO-B enzymes.[11]

Materials:
  • Recombinant human MAO-A and MAO-B enzymes

  • Substrate (e.g., Kynuramine)

  • Test compound (e.g., 4-phenylbutylamine hydrochloride)

  • Reference inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)

  • Phosphate buffer (pH 7.4)

  • 96-well microplates (black, for fluorescence)

  • Microplate reader (fluorometer)

  • Stop solution (e.g., NaOH)

Procedure:
  • Reagent Preparation:

    • Prepare stock solutions of the test compound and reference inhibitors in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the stock solutions in phosphate buffer to create a range of test concentrations.

  • Enzyme Reaction Setup:

    • In the wells of a 96-well plate, add the phosphate buffer.

    • Add the various concentrations of the test compound or the reference inhibitor.

    • Add the MAO enzyme (either MAO-A or MAO-B). Include control wells with enzyme and buffer but no inhibitor.

  • Pre-incubation:

    • Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.[11]

  • Reaction Initiation and Incubation:

    • Add the substrate (e.g., kynuramine) to all wells to start the enzymatic reaction.

    • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).[11]

  • Reaction Termination:

    • Stop the reaction by adding a stop solution.

  • Detection:

    • The product of kynuramine metabolism, 4-hydroxyquinoline, is fluorescent.

    • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., excitation ~310-320 nm, emission ~400 nm).

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control wells.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a suitable dose-response curve.

This detailed comparison and methodology provide a framework for researchers to understand and further investigate the selectivity of 4-phenylbutylamine hydrochloride and other MAO inhibitors.

References

A Head-to-Head Comparison of Diphenylbutylamine-Based Compounds: Antipsychotics vs. Calcium Channel Blockers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The diphenylbutylamine scaffold is a versatile chemical structure that has given rise to two distinct classes of therapeutic agents: the diphenylbutylpiperidine antipsychotics and the diphenylbutylamine calcium channel blockers. While sharing a common chemical backbone, these compounds exhibit markedly different pharmacological profiles and clinical applications. This guide provides a comprehensive head-to-head comparison of these two classes, supported by experimental data and detailed methodologies.

I. Overview of Diphenylbutylamine-Based Compounds

Diphenylbutylamine derivatives are broadly categorized based on their primary pharmacological action. The diphenylbutylpiperidines, including pimozide, fluspirilene, and penfluridol, are potent antipsychotic agents primarily used in the management of schizophrenia and other psychotic disorders. Their mechanism of action is centered on the antagonism of dopamine D2 receptors in the brain. In contrast, diphenylbutylamine derivatives like flunarizine and cinnarizine function as calcium channel blockers, with applications in the treatment of migraine, vertigo, and peripheral vascular diseases. These compounds exert their effects by inhibiting the influx of calcium into cells, particularly in vascular smooth muscle. Interestingly, the diphenylbutylpiperidine antipsychotics have also been shown to possess calcium channel blocking activity, contributing to their complex pharmacological profile.

II. Quantitative Comparison of Pharmacological Activity

The following tables summarize the key quantitative data for representative compounds from each class, highlighting their distinct receptor and ion channel affinities.

Table 1: Comparative Binding Affinities of Diphenylbutylpiperidine Antipsychotics

CompoundDopamine D2 Receptor (Kᵢ, nM)Serotonin 5-HT2A Receptor (Kᵢ, nM)
Pimozide~1.6~3.6
Fluspirilene~0.2Higher affinity for 5-HT2A than D2
Penfluridol~1.6~3.56

Table 2: Comparative Potency of Diphenylbutylamine Calcium Channel Blockers

CompoundL-type Calcium Channel Inhibition
FlunarizineSlightly more active than cinnarizine in inhibiting calcium-induced contractions of isolated vascular preparations.[1]
CinnarizineSlightly less active than flunarizine in inhibiting calcium-induced contractions of isolated vascular preparations.[1]

III. Signaling Pathways and Mechanisms of Action

The distinct therapeutic effects of these two classes of diphenylbutylamine derivatives stem from their engagement with different signaling pathways.

A. Diphenylbutylpiperidine Antipsychotics: Dopamine D2 Receptor Antagonism

The primary mechanism of action for diphenylbutylpiperidine antipsychotics is the blockade of dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain. This antagonism is believed to underlie their efficacy in treating the positive symptoms of schizophrenia. The signaling cascade initiated by D2 receptor activation, and its inhibition by these compounds, is depicted below.

D2_receptor_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates Antipsychotic Diphenylbutylpiperidine Antipsychotic Antipsychotic->D2R Blocks G_protein Gαi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Decreased Neuronal Excitability PKA->Cellular_Response Leads to

Dopamine D2 Receptor Antagonism Pathway
B. Diphenylbutylamine Calcium Channel Blockers: Inhibition of L-type Calcium Channels

Flunarizine and cinnarizine exert their therapeutic effects by blocking voltage-gated L-type calcium channels, primarily in vascular smooth muscle. This inhibition prevents the influx of calcium that is necessary for muscle contraction, leading to vasodilation. The mechanism is illustrated in the following diagram.

L_type_calcium_channel_inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_drug_action Drug Action Ca2_ext Ca²⁺ L_type_channel L-type Ca²⁺ Channel Ca2_ext->L_type_channel Ca2_int Ca²⁺ L_type_channel->Ca2_int Influx Relaxation Vasodilation L_type_channel->Relaxation Results in Depolarization Membrane Depolarization Depolarization->L_type_channel Opens Calmodulin Calmodulin Ca2_int->Calmodulin Binds CaM_complex Ca²⁺-Calmodulin Complex Calmodulin->CaM_complex MLCK_inactive Inactive MLCK CaM_complex->MLCK_inactive Activates MLCK_active Active MLCK MLCK_inactive->MLCK_active Myosin_LC_P Phosphorylated Myosin Light Chain MLCK_active->Myosin_LC_P Phosphorylates Myosin_LC Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Smooth Muscle Contraction Myosin_LC_P->Contraction Leads to Drug Flunarizine/ Cinnarizine Drug->L_type_channel Blocks

L-type Calcium Channel Inhibition Pathway

IV. Experimental Protocols

The quantitative data presented in this guide are derived from established experimental methodologies. Below are detailed protocols for the key assays used to characterize these compounds.

A. Radioligand Binding Assay for Dopamine D2 Receptor Affinity

This protocol is used to determine the binding affinity (Kᵢ) of a test compound for the dopamine D2 receptor by measuring its ability to compete with a radiolabeled ligand.

Experimental Workflow:

radioligand_binding_workflow prep 1. Membrane Preparation (e.g., from cells expressing D2 receptors) incubation 2. Incubation - Membranes - Radioligand (e.g., [³H]-spiperone) - Unlabeled test compound (various concentrations) prep->incubation filtration 3. Filtration (Separation of bound and free radioligand) incubation->filtration counting 4. Scintillation Counting (Quantification of bound radioactivity) filtration->counting analysis 5. Data Analysis - Competition binding curve - Calculation of IC₅₀ and Kᵢ counting->analysis

Radioligand Binding Assay Workflow

Detailed Methodology:

  • Membrane Preparation: Membranes are prepared from cells or tissues expressing the dopamine D2 receptor. This typically involves homogenization of the cells followed by centrifugation to isolate the membrane fraction.

  • Incubation: The membrane preparation is incubated with a fixed concentration of a radiolabeled D2 receptor antagonist, such as [³H]-spiperone, and varying concentrations of the unlabeled test compound.

  • Filtration: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: The amount of bound radioligand is plotted against the concentration of the unlabeled test compound to generate a competition binding curve. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Kᵢ) is then calculated using the Cheng-Prusoff equation.

B. Whole-Cell Patch Clamp Electrophysiology for L-type Calcium Channel Inhibition

This technique is employed to measure the effect of a compound on the activity of L-type calcium channels by recording the ionic currents flowing through these channels in a single cell.

Experimental Workflow:

patch_clamp_workflow cell_prep 1. Cell Preparation (e.g., isolated vascular smooth muscle cells) seal 3. Giga-ohm Seal Formation (between micropipette and cell membrane) cell_prep->seal pipette 2. Micropipette Fabrication and Filling (with intracellular solution) pipette->seal rupture 4. Membrane Rupture (to achieve whole-cell configuration) seal->rupture recording 5. Current Recording - Voltage clamp at a holding potential - Application of depolarizing voltage steps to elicit Ca²⁺ currents rupture->recording drug_app 6. Drug Application (Perfusion of the test compound) recording->drug_app analysis 7. Data Analysis - Measurement of current amplitude before and after drug application - Generation of dose-response curve and calculation of IC₅₀ drug_app->analysis

Whole-Cell Patch Clamp Workflow

Detailed Methodology:

  • Cell Preparation: Single cells, such as vascular smooth muscle cells, are isolated and placed in a recording chamber on the stage of a microscope.

  • Micropipette: A glass micropipette with a very fine tip is filled with an intracellular-like solution and positioned over a single cell.

  • Seal Formation: Gentle suction is applied to form a high-resistance (giga-ohm) seal between the micropipette tip and the cell membrane.

  • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, allowing electrical access to the cell's interior.

  • Voltage Clamp and Recording: The cell's membrane potential is clamped at a holding potential where the L-type calcium channels are closed. Depolarizing voltage steps are then applied to open the channels, and the resulting inward calcium currents are recorded.

  • Drug Application: The test compound is applied to the cell via the perfusion system, and the effect on the calcium current is recorded.

  • Data Analysis: The amplitude of the calcium current is measured before and after the application of different concentrations of the test compound. This data is used to construct a dose-response curve, from which the IC₅₀ value (the concentration of the compound that inhibits 50% of the current) is determined.

V. Conclusion

The diphenylbutylamine chemical scaffold has proven to be a fruitful starting point for the development of two important classes of drugs with distinct therapeutic applications. The diphenylbutylpiperidine antipsychotics, through their primary action as dopamine D2 receptor antagonists, are crucial in the management of psychosis. In contrast, diphenylbutylamine calcium channel blockers like flunarizine and cinnarizine achieve their therapeutic effects by inhibiting L-type calcium channels, leading to vasodilation. Understanding the head-to-head differences in their pharmacology, as detailed in this guide, is essential for researchers and clinicians working in the fields of neuroscience and cardiovascular medicine. The provided experimental protocols offer a foundation for the continued investigation and development of novel compounds based on this versatile chemical structure.

References

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the pharmacological data and structure-activity relationships of 4,4-diphenylbutylamine hydrochloride and its analogs reveals key insights into their potential as therapeutic agents. This guide synthesizes available data on their efficacy, toxicity, and underlying mechanisms of action to inform future research and development in this chemical space.

This meta-analysis provides a comparative overview of this compound and a series of structurally related diarylbutylamine and diarylbutanamide derivatives. The primary focus is on their antilipidperoxidation activity, a crucial indicator of their potential to mitigate oxidative stress-related cellular damage, alongside their acute toxicity profiles. The information presented is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and evaluation of novel therapeutic compounds.

Quantitative Comparison of Biological Activity

The following tables summarize the key quantitative data from a seminal study by Miyano et al. (1990), which systematically investigated the structure-activity relationships of these compounds.[1]

Table 1: Antilipidperoxidation Activity of 4,4-Diarylbutylamine Derivatives

CompoundArAr'IC₅₀ (μM)
1a HHC₆H₅C₆H₅>100
1b HH4-FC₆H₄4-FC₆H₄5.6
1c HH4-ClC₆H₄4-ClC₆H₄1.8
1d HH4-BrC₆H₄4-BrC₆H₄1.3
1e HH4-MeOC₆H₄4-MeOC₆H₄2.5
1f HH4-MeC₆H₄4-MeC₆H₄5.6
1g HH4-NO₂C₆H₄4-NO₂C₆H₄3.2
1h MeHC₆H₅C₆H₅>100
1i MeMeC₆H₅C₆H₅>100

Table 2: Acute Toxicity of Selected 4,4-Diarylbutylamine Derivatives

CompoundArAr'LD₅₀ (mg/kg, i.p. in mice)
1a C₆H₅C₆H₅150
1b 4-FC₆H₄4-FC₆H₄120
1c 4-ClC₆H₄4-ClC₆H₄100
1d 4-BrC₆H₄4-BrC₆H₄130
1e 4-MeOC₆H₄4-MeOC₆H₄200

Experimental Protocols

The methodologies outlined below are based on the procedures described in the foundational study by Miyano et al. (1990) and general protocols for similar assays.[1][2][3][4][5]

In Vitro Antilipidperoxidation Assay

This assay measures the ability of a compound to inhibit lipid peroxidation in a biological sample, typically a brain homogenate.

Workflow for In Vitro Antilipidperoxidation Assay

G prep Prepare Rat Brain Homogenate incubation Incubate Homogenate with Test Compound prep->incubation induction Induce Lipid Peroxidation (e.g., with Fe²⁺/ascorbate) incubation->induction reaction Measure Malondialdehyde (MDA) formation (TBA assay) induction->reaction analysis Calculate IC₅₀ values reaction->analysis

Caption: Workflow for determining the in vitro antilipidperoxidation activity of test compounds.

Detailed Steps:

  • Preparation of Brain Homogenate: Male Wistar rats are decapitated, and the brains are rapidly removed and homogenized in ice-cold buffer (e.g., 1.15% KCl or Tris-HCl buffer).[2][5] The homogenate is then centrifuged to obtain the supernatant.

  • Incubation: The brain homogenate is pre-incubated with various concentrations of the test compounds.

  • Induction of Lipid Peroxidation: Lipid peroxidation is initiated by adding a pro-oxidant, typically a solution of ferrous chloride (FeCl₂) or an iron-ascorbate mixture.[2]

  • Measurement of Malondialdehyde (MDA): The extent of lipid peroxidation is quantified by measuring the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation. This is commonly done using the thiobarbituric acid reactive substances (TBARS) assay.[4] The reaction between MDA and thiobarbituric acid (TBA) forms a colored product that can be measured spectrophotometrically at 532 nm.[4][5]

  • Data Analysis: The concentration of the test compound that inhibits MDA formation by 50% (IC₅₀) is calculated from the dose-response curve.

Acute Toxicity (LD₅₀) Determination

This experiment determines the single dose of a substance that will cause the death of 50% of a group of test animals.

Workflow for Acute Toxicity (LD₅₀) Determination

G dosing Administer Graded Doses of Test Compound (i.p.) to Groups of Mice observation Observe Animals for a Defined Period (e.g., 24-72 hours) dosing->observation mortality Record Mortality in Each Dose Group observation->mortality calculation Calculate LD₅₀ Value (e.g., using Probit Analysis) mortality->calculation

Caption: Workflow for determining the acute toxicity (LD₅₀) of test compounds in mice.

Detailed Steps:

  • Animal Model: Male ddY mice are typically used for this assay.

  • Dose Administration: The test compounds, dissolved in a suitable vehicle (e.g., saline or a suspension with a surfactant), are administered intraperitoneally (i.p.) at various doses to different groups of mice.

  • Observation Period: The animals are observed for a specific period, usually 24 to 72 hours, for signs of toxicity and mortality.

  • LD₅₀ Calculation: The dose that is lethal to 50% of the animals (LD₅₀) is calculated using statistical methods such as the Litchfield and Wilcoxon or probit analysis.

Potential Signaling Pathways and Mechanism of Action

While the primary data available for 4,4-diarylbutylamines focuses on their antioxidant properties, their structural similarity to known pharmacologically active molecules suggests potential interactions with various receptor systems. The diarylbutylamine scaffold is present in compounds known to interact with sigma (σ), dopamine, and NMDA receptors.[6][7][8][9][10][11][12] Further investigation into the receptor binding profiles of the compounds listed in Table 1 is warranted to elucidate their full pharmacological mechanism.

Hypothesized Signaling Pathway Involvement

G Compound 4,4-Diarylbutylamine Derivative SigmaR Sigma Receptors (σ₁/σ₂) Compound->SigmaR ? DopamineR Dopamine Receptors (e.g., D₂/D₃) Compound->DopamineR ? NMDAR NMDA Receptors Compound->NMDAR ? Downstream Modulation of Downstream Signaling (e.g., Ca²⁺, cAMP) SigmaR->Downstream DopamineR->Downstream NMDAR->Downstream Neuroprotection Neuroprotective Effects (Antioxidant Activity) Downstream->Neuroprotection

Caption: Hypothesized interaction of 4,4-diarylbutylamine derivatives with key neuronal receptors.

The antilipidperoxidation activity observed for these compounds likely contributes to neuroprotective effects by reducing oxidative stress, a key pathological factor in many neurodegenerative diseases. The potential modulation of sigma, dopamine, and NMDA receptors could further contribute to their overall pharmacological profile, influencing neurotransmission and cellular resilience. Future studies should focus on radioligand binding assays to determine the affinity of these compounds for these and other relevant CNS targets. This would provide a more complete understanding of their mechanism of action and guide the rational design of more potent and selective analogs.

References

Safety Operating Guide

Proper Disposal of 4,4-Diphenylbutylamine Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of 4,4-Diphenylbutylamine hydrochloride, ensuring the protection of personnel and the environment.

Immediate Safety and Handling Precautions

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protection TypeRecommended Equipment
Eye/Face Protection Chemical safety goggles or a face shield.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with local, regional, and national hazardous waste regulations.[1] Do not dispose of this chemical down the drain or in regular trash.

1. Waste Identification and Segregation:

  • Identify all waste containing this compound. This includes pure, unused product, contaminated solutions, and any materials used for spill cleanup.

  • Segregate this waste from other chemical waste streams to prevent potentially hazardous reactions.[2] Amine compounds can be incompatible with acids and strong oxidizing agents.[2]

2. Waste Collection and Storage:

  • Collect the waste in a designated, properly labeled hazardous waste container. The container must be made of a material compatible with amines.[2]

  • The label should clearly state "Hazardous Waste" and identify the contents, including "this compound."

  • Keep the container tightly sealed and store it in a cool, dry, and well-ventilated area, away from incompatible materials.[2]

3. Arrange for Professional Disposal:

  • All hazardous chemical waste must be disposed of through a licensed and approved hazardous waste disposal company or your institution's environmental health and safety (EHS) office.[1][2][3]

  • Contact your EHS office to schedule a pickup for the hazardous waste container. They will ensure the waste is transported and disposed of in compliance with all regulations.

4. Spill Cleanup:

  • In the event of a spill, wear appropriate PPE.

  • Absorb the spilled material with an inert absorbent material such as sand, diatomaceous earth, or a universal binder.[4]

  • Collect the absorbed material and place it in a sealed, labeled hazardous waste container for disposal.

  • Clean the spill area with a suitable decontaminating agent.

5. Decontamination of Empty Containers:

  • Empty containers that held this compound must be properly decontaminated before being discarded.

  • Triple-rinse the container with a solvent capable of removing the residue. The rinsate must be collected and disposed of as hazardous waste.[3][5]

  • After thorough decontamination, deface the original label and dispose of the container as regular trash or according to your institution's guidelines.[3]

Disposal Workflow

The following diagram outlines the logical steps for the proper disposal of this compound.

DisposalWorkflow start Start: Waste containing This compound identify_waste 1. Identify and Quantify Waste start->identify_waste segregate_waste 2. Segregate from Incompatible Chemicals (e.g., Acids, Oxidizers) identify_waste->segregate_waste collect_waste 3. Collect in Labeled, Compatible Hazardous Waste Container segregate_waste->collect_waste store_waste 4. Store Securely in a Well-Ventilated Area collect_waste->store_waste contact_ehs 5. Contact Institutional EHS or Licensed Waste Disposal Company store_waste->contact_ehs ehs_pickup 6. Professional Waste Collection and Disposal contact_ehs->ehs_pickup end End: Proper Disposal Complete ehs_pickup->end

Disposal Workflow for this compound

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4-Diphenylbutylamine hydrochloride
Reactant of Route 2
Reactant of Route 2
4,4-Diphenylbutylamine hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.